Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJIFAVZNQADDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676693 | |
| Record name | Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167631-21-2 | |
| Record name | Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
An in-depth technical guide by a Senior Application Scientist
Executive Summary: Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS No: 167631-21-2) is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a fluorinated indole core with a reactive iodine atom at the C3-position and an ethyl ester at C2, makes it an exceptionally versatile precursor for creating diverse libraries of novel indole derivatives.[1] The strategic placement of the fluorine atom can significantly enhance pharmacological properties such as metabolic stability and binding affinity, while the iodo-group provides a reactive handle for various cross-coupling reactions.[3][4] This guide provides a detailed, field-proven synthetic pathway for this compound, emphasizing the mechanistic rationale behind the chosen procedures and offering actionable protocols for researchers in drug discovery and organic synthesis.
Part 1: Strategic Importance in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[3][5] The incorporation of a fluorine atom into this scaffold is a well-established strategy to modulate a molecule's physicochemical and biological properties, often leading to improved efficacy and pharmacokinetic profiles.[4][6]
This compound, with its molecular formula C₁₁H₉FINO₂, is particularly valuable.[1]
-
The 5-Fluoro Substituent: Enhances lipophilicity and can improve metabolic stability by blocking potential sites of oxidation.
-
The C3-Iodo Group: Acts as a versatile synthetic handle, enabling further molecular elaboration through reactions like Suzuki, Sonogashira, and Heck cross-couplings. This allows for the systematic exploration of the chemical space around the indole core.[1]
-
The C2-Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing another point for modification.
This combination of features makes the title compound a sought-after intermediate for developing novel therapeutics, including potential inhibitors of enzymes like monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases.[1]
Part 2: Retrosynthetic Analysis and Chosen Pathway
A robust and scalable synthesis is paramount for any valuable building block. The most logical and efficient approach to this compound involves a two-step sequence starting from commercially available precursors:
-
Formation of the Indole Core: Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate via the classic Fischer Indole Synthesis.
-
Regioselective Iodination: Introduction of the iodine atom at the electron-rich C3 position via electrophilic aromatic substitution.
This strategy is advantageous due to its high reliability, predictable regioselectivity, and the use of well-documented, scalable reactions.
Caption: Retrosynthetic analysis of the target compound.
Part 3: Detailed Synthetic Protocol and Mechanistic Insights
This section provides a step-by-step guide for the synthesis, grounded in established chemical principles.
Step 1: Fischer Indole Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole ring from an arylhydrazine and a carbonyl compound.[7][8][9] The reaction proceeds via an acid-catalyzed intramolecular cyclization involving a key[10][10]-sigmatropic rearrangement.[8][9]
Mechanism Overview: The reaction begins with the formation of a hydrazone from (4-fluorophenyl)hydrazine and ethyl pyruvate.[11] Under acidic conditions, the hydrazone tautomerizes to its enamine form. Protonation of the enamine facilitates a[10][10]-sigmatropic rearrangement, which breaks the N-N bond and forms a C-C bond, disrupting the aromaticity of the benzene ring.[8] Subsequent rearomatization, cyclization, and elimination of ammonia yield the stable indole ring.[8]
Experimental Protocol:
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-fluorophenyl)hydrazine (1.0 eq) in ethanol. Add ethyl pyruvate (1.05 eq) dropwise at room temperature. A precipitate of the corresponding hydrazone should form. Stir the mixture for 1-2 hours to ensure complete formation.
-
Cyclization: To the hydrazone slurry, add a suitable acid catalyst. Polyphosphoric acid (PPA) is highly effective, but Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids such as sulfuric acid in acetic acid can also be used.[8][11][12]
-
Heating: Heat the reaction mixture to 80-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice or into cold water. This will precipitate the crude product and neutralize the acid.
-
Purification: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. The crude Ethyl 5-fluoro-1H-indole-2-carboxylate can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
| Parameter | Value/Condition | Rationale |
| Starting Materials | (4-fluorophenyl)hydrazine, Ethyl pyruvate | Commercially available and directly lead to the desired substitution pattern. |
| Catalyst | Polyphosphoric Acid (PPA) / ZnCl₂ | Effective Brønsted/Lewis acids for promoting the key rearrangement and cyclization steps.[8] |
| Temperature | 80–100°C | Provides sufficient thermal energy for the[10][10]-sigmatropic rearrangement without degrading the product. |
| Typical Yield | 70–85% | The Fischer synthesis is generally an efficient method for indole formation. |
Step 2: Regioselective C3-Iodination
The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus highly susceptible to electrophilic attack.[13] This inherent reactivity allows for highly regioselective iodination.
Mechanism Overview: The reaction proceeds via a classic electrophilic aromatic substitution. An electrophilic iodine species (I⁺), generated from the iodinating agent, is attacked by the electron-rich C3 position of the indole ring. This forms a resonance-stabilized cationic intermediate (a sigma complex). Deprotonation of this intermediate by a base restores the aromaticity of the indole ring, yielding the final 3-iodo-indole product.
Caption: Step-by-step synthesis workflow diagram.
Experimental Protocol:
-
Dissolution: In a flask protected from light, dissolve Ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.5 eq), to the solution and stir.
-
Iodination: Cool the mixture in an ice bath (0-5°C). Add a solution of iodine (I₂) (1.2 eq) in the same solvent dropwise. The reaction is often rapid.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine. Add water to precipitate the product.
-
Purification: Filter the resulting solid, wash extensively with water to remove inorganic salts, and dry under vacuum. If necessary, the product can be purified by column chromatography or recrystallization to achieve high purity.
| Parameter | Value/Condition | Rationale |
| Iodinating Agent | Iodine (I₂) with a base, or N-Iodosuccinimide (NIS) | I₂/base is a cost-effective and common method. NIS is a milder, easy-to-handle alternative for generating the electrophilic iodine. |
| Base | KOH / NaOH | The base deprotonates the indole N-H, increasing the nucleophilicity of the ring system and facilitating the electrophilic attack. |
| Solvent | DMF / Acetonitrile | Polar aprotic solvents that effectively dissolve the indole substrate and reagents. |
| Temperature | 0–5°C | Controls the rate of this fast and exothermic reaction, minimizing the formation of potential di-iodinated side products. |
| Typical Yield | 85–95% | This electrophilic substitution is typically a high-yielding and highly regioselective reaction. |
Part 4: Conclusion
The synthetic route detailed in this guide, employing a Fischer Indole Synthesis followed by a direct C3-iodination, represents a highly efficient, scalable, and reliable method for producing this compound. Each step is based on well-understood reaction mechanisms, ensuring high yields and predictable outcomes. The resulting compound is a valuable and versatile intermediate, primed for further functionalization in the pursuit of novel bioactive molecules and advanced pharmaceutical agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this important chemical building block.
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Physicochemical properties of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Introduction: Unveiling a Key Heterocyclic Building Block
This compound is a synthetic organic compound featuring a highly substituted indole core.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds.[2] This particular derivative is distinguished by the strategic placement of two different halogen atoms: a fluorine at the 5-position and a reactive iodine at the 3-position.[1] This unique substitution pattern makes it an exceptionally valuable building block for the synthesis of novel and complex molecules, particularly in the field of drug discovery.[1][3] The fluorine atom can enhance metabolic stability and modulate electronic properties, while the iodine atom serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, reactivity, and applications for researchers and drug development professionals.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound govern its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.
Structural and Molecular Data
The molecule consists of a bicyclic indole ring system with a fluorine atom at position 5, an iodine atom at position 3, and an ethyl carboxylate group at position 2.[1]
Caption: A typical workflow for the analytical characterization of the compound.
Synthesis and Reactivity
Synthetic Approaches
Several synthetic routes can be employed to prepare this compound. Common strategies include:
-
Halogenation of Indole Precursors: This involves starting with a suitable indole, such as ethyl 5-fluoro-1H-indole-2-carboxylate, and introducing the iodine atom at the 3-position via electrophilic iodination. [1]* Fischer Indole Synthesis: This classic method can be adapted to use appropriately substituted phenylhydrazine and pyruvate precursors to construct the indole ring with the desired functionalities. [1][4]* Palladium-Catalyzed Cyclization: Modern methods may involve the palladium/copper-catalyzed coupling of an aniline derivative with a terminal acetylene, followed by an electrophilic iodocyclization to form the 3-iodoindole structure. [5][6][7]
Core Reactivity: A Gateway to Molecular Diversity
The true value of this compound lies in its reactivity. The carbon-iodine bond at the 3-position is significantly more reactive than the carbon-fluorine bond, making it an ideal site for selective functionalization. This allows the molecule to serve as a versatile scaffold in synthetic chemistry.
The C3-iodo group readily participates in a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: To form new carbon-carbon bonds with boronic acids. [5][6]* Sonogashira Coupling: To introduce alkyne functionalities. [5][6][7]* Heck Reaction: For the arylation or vinylation of the indole core. [5][6]
Caption: Reactivity of the C3-Iodo group in cross-coupling reactions.
Applications in Research and Drug Development
The strategic incorporation of fluorine is a cornerstone of modern drug design. [8]Fluorine substitution can enhance metabolic stability, increase binding affinity to biological targets, and improve pharmacokinetic properties like oral bioavailability. [2][8] this compound leverages these benefits while providing a reactive handle for further synthesis. It is a key intermediate for creating libraries of novel indole analogs for screening against various biological targets. [1]Fluorinated indoles have been successfully incorporated into potent kinase inhibitors and other therapeutic agents, demonstrating the power of this chemical motif in medicinal chemistry. [2][9]For instance, the multi-kinase inhibitor Sunitinib, used in cancer therapy, is synthesized from a related fluorinated indole derivative, highlighting the clinical significance of such building blocks. [2][9]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat. [10][11]* Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors. [10][11]Avoid contact with skin and eyes. [11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [10]* First-Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water. [10] * Eye Contact: Rinse cautiously with water for several minutes. [10] * Inhalation: Move the person into fresh air. [10] * Ingestion: Rinse mouth with water. [10] In all cases of exposure, seek medical attention if symptoms persist.
-
Disclaimer: This information is for guidance only. Always consult the most current Safety Data Sheet (SDS) for the compound before handling.
Conclusion
This compound is more than just a chemical compound; it is a strategically designed tool for innovation in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, combined with the dual functionality of a stabilizing fluorine atom and a reactive iodine handle, make it an invaluable precursor for the development of novel therapeutics and complex molecular architectures. Understanding its properties, reactivity, and analytical characterization is paramount for any scientist looking to leverage its full potential in their research endeavors.
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The Strategic Intermediate: A Technical Guide to Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Abstract
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS No. 167631-21-2) stands as a pivotal molecular scaffold in contemporary medicinal chemistry and drug discovery. This guide provides an in-depth analysis of its chemical attributes, synthesis, and strategic applications. We delve into the causality behind its synthetic pathways and explore its role as a versatile building block for creating libraries of pharmacologically active compounds, particularly in the context of neurodegenerative disease targets. Detailed protocols for its synthesis and subsequent derivatization via cross-coupling reactions are presented, grounded in established chemical principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate in their synthetic programs.
Introduction: The Architectural Value of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic structure and ability to form key hydrogen bonds make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1] The strategic functionalization of the indole ring is a primary tactic for modulating the pharmacological profile of these molecules.[3]
This compound is a highly valuable, synthetically versatile intermediate designed for precisely this purpose. Its structure is no accident; each substituent is deliberately placed to impart specific, advantageous properties:
-
The Indole-2-carboxylate Core: This moiety is a common feature in biologically active molecules and serves as a stable anchor. The ester provides a handle for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation.[4]
-
C5-Fluoro Group: The introduction of a fluorine atom at the 5-position is a well-established strategy in drug design. Its strong electron-withdrawing nature modulates the electronics of the indole ring, and more critically, it can enhance metabolic stability by blocking potential sites of oxidative metabolism. This often leads to improved pharmacokinetic profiles, such as increased bioavailability and longer half-life.[3][5]
-
C3-Iodo Group: The iodine atom at the C3 position is the molecule's primary reactive center for diversification. As an excellent leaving group, it is perfectly poised for a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the systematic and efficient introduction of a wide range of substituents, making it an ideal substrate for building chemical libraries for structure-activity relationship (SAR) studies.[3]
This guide will dissect these features, providing the technical foundation and practical methodologies for utilizing this powerful building block.
Physicochemical & Spectroscopic Profile
A thorough understanding of the compound's physical and analytical characteristics is essential for its effective use in a research setting.
Chemical Properties
The key physicochemical properties are summarized in the table below. The low water solubility and good solubility in common organic solvents are typical for a molecule of this nature, facilitating its use in standard organic synthesis and purification workflows.[6]
| Property | Value | Source(s) |
| CAS Number | 167631-21-2 | [3] |
| Molecular Formula | C₁₁H₉FINO₂ | [3][7] |
| Molecular Weight | 333.10 g/mol | [3][7] |
| Appearance | White to pale yellow solid | [4] (by analogy) |
| Solubility | Poor in water; Soluble in Ethanol, Dichloromethane, Chloroform | [6] |
| LogP | 3.088 | [8] |
| Density | 1.824 g/cm³ | [9] |
| Flash Point | 198.5 °C | [9] |
Spectroscopic Signature (Predicted)
-
¹H NMR: The spectrum would feature characteristic signals for the ethyl ester protons—a quartet around 4.4 ppm and a triplet around 1.4 ppm. The indole NH proton would appear as a broad singlet at a downfield shift (>9.0 ppm). The aromatic region would show three distinct protons on the benzene portion of the indole ring. The C4-H would likely be a doublet of doublets, coupled to the C6-H and the C5-F. The C6-H and C7-H would also appear as complex multiplets, with their precise shifts influenced by the fluorine substituent.
-
¹³C NMR: The carbonyl carbon of the ester would be observed around 162 ppm. The carbon bearing the iodine (C3) would be significantly shielded, appearing at a relatively upfield chemical shift (around 60-70 ppm), a hallmark of heavy atom effects. The carbon attached to fluorine (C5) would show a large one-bond C-F coupling constant (¹JCF ≈ 240 Hz). Other aromatic carbons would display smaller C-F couplings.
Synthesis and Handling
The synthesis of this compound is strategically approached by first constructing the fluorinated indole ester core, followed by a regioselective iodination at the electron-rich C3 position.
Recommended Synthetic Workflow
The most logical and field-proven approach involves a two-step sequence starting from the commercially available Ethyl 5-fluoro-1H-indole-2-carboxylate. This strategy avoids the complexities of carrying the sensitive iodine substituent through multiple steps.
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An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 10, 2026
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and iodine atoms into the indole scaffold significantly influences its physicochemical properties and biological activity, making a thorough structural elucidation paramount.[1] This document will delve into the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data of the title compound. By integrating established spectroscopic principles with data from closely related analogs, this guide offers a robust framework for the characterization of this and similar halogenated indole derivatives. The methodologies presented herein are designed to be self-validating, ensuring a high degree of confidence in the assigned structure.
Introduction: The Significance of Halogenated Indoles in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] The introduction of halogen atoms, particularly fluorine and iodine, offers a powerful strategy to modulate a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[1] Fluorine substitution at the 5-position can enhance metabolic stability and alter electronic properties, while the iodine atom at the 3-position serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.[1] this compound is a prime example of a highly functionalized indole derivative with significant potential in the development of novel therapeutic agents, including inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[1]
Molecular Structure and Key Physicochemical Properties
A foundational understanding of the molecule's composition is essential before delving into its spectroscopic characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FINO₂ | [1][3] |
| Molecular Weight | 333.10 g/mol | [1][3] |
| CAS Number | 167631-21-2 | [1] |
| IUPAC Name | This compound | [1] |
Below is a diagram illustrating the molecular structure and numbering of this compound.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly informative.
Expected High-Resolution Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 333.9762 | ~333.976 |
| [M+Na]⁺ | 355.9581 | ~355.958 |
Note: The calculated m/z values are based on the monoisotopic masses of the constituent elements.
Interpretation of Fragmentation Patterns:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the substituents on the indole core. Key expected fragmentation pathways include:
-
Loss of the ethyl group (-CH₂CH₃): This would result in a fragment ion at m/z ~304.
-
Loss of the ethoxy group (-OCH₂CH₃): This would lead to a fragment at m/z ~288.
-
Loss of the entire ester group (-COOCH₂CH₃): This would produce a fragment corresponding to the 5-fluoro-3-iodo-1H-indole core at m/z ~260.
The presence of iodine, with its characteristic isotopic pattern, further aids in the identification of iodine-containing fragments.
Experimental Protocol for Mass Spectrometry:
A standard protocol for acquiring high-resolution mass spectra would involve the following steps:
-
Sample Preparation: Dissolve a small amount of the compound (typically <1 mg) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Data Analysis: Process the acquired data to determine the accurate masses of the molecular ion and major fragment ions. Compare the experimental masses with the calculated values to confirm the elemental composition.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C=O, and C-F bonds.
Expected Infrared Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (indole) | ~3300-3400 | Medium, sharp |
| C-H stretch (aromatic) | ~3100-3000 | Medium |
| C-H stretch (aliphatic) | ~2980-2850 | Medium |
| C=O stretch (ester) | ~1700-1720 | Strong, sharp |
| C=C stretch (aromatic) | ~1600-1450 | Medium to strong |
| C-N stretch | ~1350-1250 | Medium |
| C-O stretch (ester) | ~1250-1100 | Strong |
| C-F stretch | ~1100-1000 | Strong |
Note: These are approximate ranges and can be influenced by the overall molecular structure and intermolecular interactions.
Experimental Protocol for Infrared Spectroscopy:
-
Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the solid directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to running the sample.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Chemical Shifts and Multiplicities:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~8.5-9.5 | br s | - |
| H-4 | ~7.5-7.8 | dd | J(H-4, H-6) ≈ 2.5, J(H-4, F-5) ≈ 4.5 |
| H-6 | ~7.2-7.4 | dd | J(H-6, H-7) ≈ 9.0, J(H-6, F-5) ≈ 9.0 |
| H-7 | ~7.0-7.2 | dd | J(H-7, H-6) ≈ 9.0, J(H-7, F-5) ≈ 4.5 |
| -OCH₂CH₃ | ~4.3-4.5 | q | J ≈ 7.1 |
| -OCH₂CH₃ | ~1.3-1.5 | t | J ≈ 7.1 |
Note: These are predicted values based on data for similar indole structures. The actual chemical shifts may vary depending on the solvent and other experimental conditions.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~162-165 |
| C-5 (C-F) | ~158-161 (d, J(C-F) ≈ 240 Hz) |
| C-7a | ~135-138 |
| C-3a | ~128-131 (d, J(C-F) ≈ 10 Hz) |
| C-2 | ~127-130 |
| C-7 | ~114-117 (d, J(C-F) ≈ 25 Hz) |
| C-4 | ~112-115 (d, J(C-F) ≈ 25 Hz) |
| C-6 | ~108-111 (d, J(C-F) ≈ 5 Hz) |
| C-3 (C-I) | ~75-80 |
| -OCH₂CH₃ | ~61-63 |
| -OCH₂CH₃ | ~14-16 |
Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Other carbons in proximity to the fluorine atom may also exhibit smaller couplings.
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is a valuable supplementary technique. It is expected to show a single resonance for the fluorine atom at the 5-position. The chemical shift will be dependent on the reference standard used.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range H-C correlations, further confirming the structure.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons and carbons in the molecule.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis for the structural elucidation of this compound.
Caption: Workflow for the integrated spectroscopic analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound is crucial for its application in research and drug development. By employing a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a complete and unambiguous structural assignment can be achieved. The data and protocols presented in this guide provide a robust framework for researchers working with this and other structurally related halogenated indoles, ensuring the scientific integrity of their work.
References
- Piscitelli, F., et al. (2008). An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. Request PDF.
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate | Request PDF. (n.d.). ResearchGate.
- Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. (n.d.). PMC - NIH.
- Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org.
- Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. (n.d.).
Sources
Solubility of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate in Organic Solvents
Abstract
This compound is a highly substituted heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a synthetic intermediate, particularly in pharmaceutical development, is critically dependent on its physicochemical properties, among which solubility is paramount.[1] Poor solubility can impede reaction kinetics, complicate purification, and create significant hurdles in formulation and drug delivery, potentially leading to unreliable results in biological assays and poor bioavailability.[2][3][4] This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It delves into the theoretical principles governing its solubility, presents a detailed, field-proven experimental protocol for its accurate determination using the gold-standard shake-flask method coupled with HPLC analysis, and discusses the practical implications of its solubility profile for researchers in drug discovery and chemical development.
Introduction: The Significance of a Versatile Building Block
Indole derivatives form the structural core of numerous natural products and pharmacologically active compounds.[5][6] this compound (CAS No. 167631-21-2) emerges as a particularly valuable synthetic intermediate due to its unique substitution pattern. The presence of an electron-withdrawing fluorine atom at the 5-position, a bulky, lipophilic iodine atom at the 3-position, and an ethyl ester group at the 2-position creates a molecule with distinct electronic and steric properties, suitable for further chemical modification.[1]
In the context of drug development, understanding a compound's solubility is not merely a preliminary check but a foundational pillar for success.[7][8] It directly influences:
-
Synthetic Feasibility: The choice of solvent can dictate reaction rates, yields, and impurity profiles.
-
Biological Screening: Inaccurate solubility data can lead to false negatives in high-throughput screening campaigns, as the compound may not reach the necessary concentration in assay buffers.[3]
-
Formulation Development: For a compound to be developed into a viable drug product, it must be formulated to ensure adequate dissolution and absorption, which are prerequisites for bioavailability.[4]
This guide serves as a resource for scientists to understand, predict, and experimentally verify the solubility of this key indole derivative, enabling more efficient and reliable research and development.
Physicochemical Profile
A foundational understanding of a molecule's intrinsic properties is essential before exploring its behavior in solution. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 167631-21-2 | [9][10] |
| Molecular Formula | C₁₁H₉FINO₂ | [1] |
| Molecular Weight | 333.10 g/mol | [1] |
| Appearance | Solid | [11] |
| Boiling Point | 404.6 °C at 760 mmHg | [12] |
| Density | 1.824 g/cm³ | [12] |
| Flash Point | 198.5 °C | [12] |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium between the solid state (crystal lattice) and the dissolved state. This process is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
The structure of this compound offers several clues to its solubility behavior:
-
Lipophilic Character: The benzene ring, the large iodine atom, and the ethyl group of the ester contribute significantly to the molecule's nonpolar, lipophilic nature. This suggests favorable interactions with nonpolar or moderately polar organic solvents.[1]
-
Polar Functionality: The presence of the indole N-H group (a hydrogen bond donor) and the carbonyl oxygen of the ester (a hydrogen bond acceptor) provides sites for polar interactions.
-
Crystal Lattice Energy: As a solid, the energy required to break apart the crystal lattice must be overcome by the energy released from favorable solute-solvent interactions (solvation). A high melting point can sometimes suggest a stable crystal lattice, which would require a highly compatible solvent for dissolution.
Based on these features, the compound is predicted to have poor aqueous solubility but good solubility in many common organic solvents, a characteristic confirmed by preliminary observations.[1] Solvents that can engage in both nonpolar interactions (to solvate the aromatic and alkyl portions) and polar or hydrogen-bonding interactions (to solvate the N-H and ester groups) are likely to be most effective.
Experimental Determination of Thermodynamic Solubility
For lead optimization and formulation, kinetic solubility estimates are insufficient.[2] A precise determination of thermodynamic (or equilibrium) solubility is required. The shake-flask method is universally regarded as the "gold standard" for this purpose due to its reliability and direct measurement of the compound in equilibrium with its solid phase.[13][14][15]
Workflow for Shake-Flask Solubility Determination
The following diagram outlines the logical flow of the experimental protocol, from sample preparation to final data analysis.
Caption: Shake-Flask Method Experimental Workflow.
Detailed Step-by-Step Protocol
This protocol is designed to be self-validating by ensuring equilibrium is reached and by using a highly specific quantification method.
Materials:
-
This compound (solid, >97% purity)
-
Selected organic solvents (e.g., Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Heptane) of HPLC grade or higher
-
2 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge and/or syringe filters (0.22 µm, PTFE for organic solvents)
-
Calibrated pipettes
-
Volumetric flasks
-
HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial. Prepare at least three replicates for each solvent. Also, prepare a solvent-only blank.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours. Expert Tip: To confirm that equilibrium has been reached, samples can be taken at 24 and 48 hours. If the measured concentration does not change significantly, equilibrium is established.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the larger particles settle.
-
Causality Note: This step is critical. Centrifugation is often preferred as it minimizes the risk of compound adsorption to a filter membrane, which can artificially lower the measured solubility.[4]
-
Method: Centrifuge the vials at high speed (e.g., 15,000 x g) for 15 minutes to pellet all undissolved solids.
-
-
Sample Collection: Carefully withdraw a small aliquot (e.g., 100 µL) from the middle of the clear supernatant, being cautious not to disturb the solid pellet.
-
Dilution: Immediately dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the HPLC method. A large dilution factor (e.g., 1:100 or 1:1000) is often necessary.
-
Quantification: Analyze the diluted samples using a validated RP-HPLC method (details below).
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The final solubility is reported as the average of the replicates.
Quantification by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the analytical method of choice due to its ability to separate the analyte of interest from potential impurities or degradants, ensuring highly accurate quantification.[4][16]
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid). A typical starting point could be 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to a wavelength of high absorbance for the indole chromophore (e.g., 280 nm).
-
Calibration: Prepare a series of calibration standards of the compound in the mobile phase and generate a linear regression curve of peak area versus concentration.
Caption: Logic of HPLC-Based Quantification.
Solubility Data and Analysis
While precise quantitative data requires experimental execution as described above, published information and chemical principles allow for a qualitative and semi-quantitative summary.
| Solvent | Polarity Index | H-Bonding | Expected Solubility | Rationale |
| Water | 10.2 | Donor & Acceptor | Poor | High polarity and strong H-bond network of water do not favorably solvate the large lipophilic structure.[1] |
| Ethanol | 4.3 | Donor & Acceptor | Good | Balances polarity and H-bonding (solvating the N-H/ester) with an ethyl group that interacts with the lipophilic parts.[1] |
| Dichloromethane | 3.1 | Acceptor only | Good | Apolar character effectively solvates the bulk of the molecule; dipole interactions can occur with the ester.[1] |
| Chloroform | 4.1 | Weak Donor | Good | Similar to dichloromethane, effectively solvates the nonpolar regions of the molecule.[1] |
| Ethyl Acetate | 4.4 | Acceptor only | High | Excellent balance of moderate polarity and H-bond accepting capability, mirroring the solute's ester group. |
| Toluene | 2.4 | None | Moderate | Aromatic π-π stacking interactions can occur, but lacks polar interactions for the N-H and ester groups. |
| Heptane | 0.1 | None | Very Poor | Highly nonpolar solvent cannot effectively solvate the polar functionalities of the indole. |
Analysis: The solubility trend follows the "like dissolves like" principle. The compound exhibits good solubility in moderately polar organic solvents that can accommodate its significant lipophilic character (DCM, Chloroform, Toluene) and those that can also engage in hydrogen bonding (Ethanol, Ethyl Acetate). Its solubility is poor in the highly polar, protic solvent (water) and the highly nonpolar, aprotic solvent (heptane), as neither can effectively solvate both the polar and nonpolar regions of the molecule simultaneously.
Practical Implications and Conclusion
The solubility profile of this compound directly informs its practical application. For organic synthesis , solvents like dichloromethane or ethyl acetate are excellent choices for reactions, while a mixed-solvent system involving a less polar solvent like heptane could be effective for crystallization and purification.
For drug development professionals , the poor aqueous solubility is a critical flag.[1] It indicates that for in vitro biological assays, the use of a co-solvent like DMSO will be necessary, but its concentration should be minimized to avoid artifacts.[4] For future in vivo studies, advanced formulation strategies such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions would likely be required to achieve adequate oral bioavailability.
References
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.
- Szkop, M., & Bielawski, K. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health (NIH).
- National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note.
- Taylor & Francis Online. A review of methods for solubility determination in biopharmaceutical drug characterisation.
- PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2023).
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- BMG LABTECH. Drug solubility: why testing early matters in HTS. (2023).
- ResearchGate. (PDF) A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2013).
- ResearchGate. HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize.
- BIOSYNCE. Ethyl 5-fluoro-1H-indole-2-carboxylate CAS 348-36-7.
- ResearchGate. An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | Request PDF. (2008).
- PubChem. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.
- MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016).
- Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. (2018).
- National Institutes of Health (NIH). Ethyl 1H-indole-2-carboxylate.
- Cheméo. Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties.
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Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate: A Keystone Intermediate for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS: 167631-21-2) has emerged as a pivotal building block in contemporary drug discovery. Its uniquely functionalized indole scaffold, featuring a fluorine atom at the 5-position and a reactive iodine at the 3-position, offers a powerful platform for the synthesis of complex molecular architectures. The fluorine atom enhances metabolic stability and binding affinity, while the iodo group serves as a versatile handle for a suite of cross-coupling reactions. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application in the development of novel therapeutic agents, underscoring its value for researchers in medicinal chemistry and pharmaceutical development.[1]
Introduction: The Strategic Value of Functionalized Indoles
The indole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component of molecules designed to interact with biological targets. The strategic incorporation of specific functional groups onto the indole ring can profoundly modulate a molecule's pharmacological profile.
The Role of Fluorine and Iodine:
-
Fluorine: The introduction of a fluorine atom, a common strategy in drug design, can significantly alter a compound's properties. Its high electronegativity can influence acidity, lipophilicity, and metabolic stability, often leading to improved bioavailability and binding affinity.
-
Iodine: The iodine atom at the C-3 position is the key to the synthetic versatility of this intermediate. The carbon-iodine bond is relatively weak, making it an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse substituents at a late stage of a synthetic sequence, a crucial advantage in the construction of compound libraries for lead optimization.[1][3]
This compound masterfully combines these features, providing a pre-functionalized, stable, and highly versatile starting material for accessing novel chemical space.[1]
Synthesis of the Core Intermediate
The preparation of this compound is typically achieved through a multi-step sequence that prioritizes regiochemical control.[1] A common and effective strategy involves the synthesis of the corresponding 5-fluoroindole ester, followed by a selective iodination at the electron-rich C-3 position.[1]
Synthetic Pathway Overview
The synthesis can be conceptualized as a two-stage process: formation of the 5-fluoroindole-2-carboxylate core, often via a Fischer indole synthesis, followed by direct iodination.
Caption: General synthetic scheme for the target intermediate.
Detailed Experimental Protocol: Synthesis via Iodination
This protocol outlines the regioselective iodination of Ethyl 5-fluoro-1H-indole-2-carboxylate.
Materials:
-
Ethyl 5-fluoro-1H-indole-2-carboxylate
-
Potassium Iodide (KI)
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) in DMF.
-
Reagent Addition: Add Potassium Iodide (1.5 eq) and Sodium Bicarbonate (2.0 eq) to the solution and stir.
-
Iodination: Slowly add a solution of Iodine (1.2 eq) in DMF to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, pour the reaction mixture into a beaker of cold water. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound as a solid.
Expert Insight: The use of a mild base like sodium bicarbonate is crucial to neutralize the HI formed during the electrophilic substitution, preventing potential side reactions. DMF is an excellent solvent for this transformation due to its polar aprotic nature, which facilitates the dissolution of the reagents.
Key Synthetic Transformations: Unleashing Molecular Diversity
The true power of this compound lies in the reactivity of its C-3 iodo group. This position is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional control and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to couple aryl halides with boronic acids or esters. It is a highly reliable method for introducing aryl or heteroaryl substituents at the indole C-3 position.[4][5]
Caption: Suzuki-Miyaura coupling reaction scheme.
Representative Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography to obtain the 3-aryl indole product.
| Component | Example Condition | Role |
| Catalyst | Pd(dppf)Cl₂ | Facilitates oxidative addition and reductive elimination cycle |
| Ligand | dppf (part of catalyst) | Stabilizes the Pd(0) active species |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, DME | Dissolves reactants and facilitates the catalytic cycle |
| Temperature | 80-100 °C | Provides activation energy for the reaction |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the indole and a terminal alkyne.[6] This reaction is invaluable for creating linear, rigid scaffolds often sought in drug design and materials science.[7][8]
Caption: Sonogashira coupling for C-C triple bond formation.
Representative Protocol: Sonogashira Coupling
-
Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Reaction: Stir the mixture at room temperature to 60 °C until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of celite to remove metal salts, rinsing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[9][10] This reaction allows for the introduction of a wide array of primary and secondary amines at the C-3 position, a critical step in the synthesis of many biologically active compounds.[9]
Caption: Buchwald-Hartwig amination for C-N bond synthesis.
Representative Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOᵗBu or K₃PO₄, 1.5-2.0 eq).
-
Reactant Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heating: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Workup: Cool the reaction, dilute with ethyl acetate, and quench carefully with water. Separate the layers and extract the aqueous phase.
-
Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.
Expert Insight: The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination and depends heavily on the specific amine substrate being used. Sterically hindered phosphine ligands are often required to promote the reductive elimination step.[9]
Applications in Drug Discovery: Case Studies
The synthetic utility of this compound is best illustrated by its application in the synthesis of molecules with therapeutic potential. Research has shown its use as a precursor for compounds targeting cancer, neurodegenerative diseases, and viral infections.[1][11][12]
Case Study: Synthesis of Broad-Spectrum Antiviral Agents
Indole-2-carboxylate derivatives have been identified as promising scaffolds for the development of broad-spectrum antiviral agents.[11][13] The ability to rapidly diversify the C-3 position using the title intermediate is key to exploring the structure-activity relationship (SAR) of these compounds.
For example, a synthetic campaign could utilize Sonogashira and Suzuki couplings to introduce a variety of alkynyl and aryl groups at the C-3 position. The resulting library of compounds can then be screened against a panel of viruses, such as Influenza A and Coxsackie B3 virus, to identify lead candidates.[11] Studies have shown that specific substitutions at this position can lead to compounds with potent inhibitory activity and high selectivity indices.[11][14]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its pre-installed fluorine atom provides a metabolic blocking point and enhances binding properties, while the C-3 iodo group offers a reliable and versatile point of attachment for a wide range of functionalities through robust cross-coupling chemistry. For medicinal chemists and drug development professionals, mastering the use of this intermediate opens a direct and efficient pathway to novel, diverse, and potent therapeutic candidates.
References
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- Henan Bon Industrial Co., Ltd. (n.d.). Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications.
- Piscitelli, F., et al. (2008). An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. ResearchGate.
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- Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate.
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- Organic Chemistry Archives. (n.d.). Regioselective C5−H Direct Iodination of Indoles.
- National Institutes of Health. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
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- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
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- National Institutes of Health. (n.d.). A review on recent developments of indole-containing antiviral agents.
- Springer. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- PRAJÑÂ - Journal of Pure and Applied Sciences. (2012). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
- Organic-chemistry.org. (n.d.). Flow Chemistry: Sonogashira Coupling.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions.
- Frontiers. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents.
- PubMed. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein.
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An In-depth Technical Guide to the Synthesis of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
This guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, a key building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the strategic considerations, mechanistic underpinnings, and practical execution of the most efficient synthetic routes.
Introduction: The Significance of a Halogenated Indole Scaffold
This compound is a strategically important synthetic intermediate. Its indole core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The specific substitution pattern of this molecule offers a trifecta of synthetic advantages:
-
The 5-fluoro group can enhance metabolic stability and binding affinity of derivative compounds by altering their electronic properties and lipophilicity.
-
The ethyl 2-carboxylate provides a handle for further chemical modifications, such as amide bond formation or reduction to a primary alcohol.
-
The 3-iodo substituent is a versatile functional group, perfectly poised for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig).
This unique combination of features makes the title compound a valuable starting material for the synthesis of complex molecular architectures with potential therapeutic applications, including but not to limited to, oncology, virology, and neurology.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound reveals a primary disconnection at the C3-I bond. This suggests that the most direct and efficient forward synthesis involves the late-stage iodination of a pre-formed indole ring system. This approach is generally preferred due to the high reactivity of the indole C3 position towards electrophiles. The precursor, Ethyl 5-fluoro-1H-indole-2-carboxylate, can, in turn, be constructed via the classic and reliable Fischer indole synthesis.
Caption: Retrosynthetic analysis of the target molecule.
This two-step strategy, beginning with the Fischer indole synthesis followed by electrophilic iodination, forms the core of this technical guide.
Synthetic Pathway I: Fischer Indole Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate
The Fischer indole synthesis, first reported in 1883, remains one of the most robust and versatile methods for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[3]
Starting Materials and Reagents
For the synthesis of our key precursor, the following starting materials are required:
-
(4-fluorophenyl)hydrazine hydrochloride: The source of the fluorinated benzene portion of the indole.
-
Diethyl 2-ketomalonate: The three-carbon ketone component that will form the pyrrole ring.
-
Acid catalyst: Brønsted acids such as polyphosphoric acid (PPA), sulfuric acid, or even strong organic acids are commonly employed to facilitate the key cyclization step.[1][4]
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through a well-established, multi-step mechanism:
-
Hydrazone Formation: (4-fluorophenyl)hydrazine condenses with diethyl 2-ketomalonate to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement (a variant of the Claisen rearrangement), which is the key bond-forming step that establishes the C2-C3 bond of the future indole.
-
Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia and undergoes cyclization and subsequent aromatization to yield the stable indole ring system.
Caption: Key stages of the Fischer indole synthesis.
Experimental Protocol: Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate
This protocol is adapted from established procedures for Fischer indole synthesis.[5]
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine (4-fluorophenyl)hydrazine hydrochloride (1.1 equivalents) and diethyl 2-ketomalonate (1.0 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes, then heat to 80°C for 1-2 hours to ensure complete formation of the phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Cool the reaction mixture slightly. Cautiously add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting hydrazine) in portions with vigorous stirring. The mixture will become viscous.
-
Heat the reaction mixture to 100-120°C for 2-4 hours. The color of the mixture will typically darken. Continue to monitor the reaction by TLC until the hydrazone intermediate is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure Ethyl 5-fluoro-1H-indole-2-carboxylate.
Synthetic Pathway II: Electrophilic Iodination
The C3 position of the indole ring is highly electron-rich and readily undergoes electrophilic aromatic substitution. This makes the introduction of an iodine atom at this position a straightforward transformation. N-Iodosuccinimide (NIS) is an excellent choice of reagent for this purpose as it is a mild, solid, and easy-to-handle source of electrophilic iodine.[6]
Reagents and Rationale
-
Ethyl 5-fluoro-1H-indole-2-carboxylate: The substrate for iodination.
-
N-Iodosuccinimide (NIS): The electrophilic iodine source. Using NIS avoids the need for harsher and more corrosive reagents like iodine monochloride or elemental iodine with strong oxidants.[7][8]
-
Solvent: A polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is typically used.
Mechanism of Electrophilic Iodination
The mechanism is a classic electrophilic aromatic substitution:
-
Activation (if necessary): In some cases, a catalytic amount of a protic acid (like trifluoroacetic acid) can be used to activate the NIS, making it a more potent electrophile.[6]
-
Nucleophilic Attack: The electron-rich π-system of the indole ring, specifically at C3, attacks the electrophilic iodine of NIS. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base (which can be the succinimide anion or the solvent) removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final 3-iodoindole product.
Caption: Mechanism of electrophilic iodination at C3.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the iodination of indoles with NIS.[9][10]
-
Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve Ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 equivalent) in acetonitrile (ACN).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 to 1.2 equivalents) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the consumption of the starting material by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound as a solid.
Data Summary
| Compound | Structure | Mol. Formula | MW ( g/mol ) | CAS Number |
| (4-fluorophenyl)hydrazine HCl | F-Ph-NHNH₂·HCl | C₆H₈ClFN₂ | 162.59 | 823-85-8[11][12] |
| Diethyl 2-ketomalonate | EtO₂C-CO-CO₂Et | C₇H₁₀O₅ | 174.15 | 609-09-6 |
| Ethyl 5-fluoro-1H-indole-2-carboxylate | C₁₁H₁₀FNO₂ | 207.20 | 348-36-7 | |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 516-12-1 | |
| This compound | C₁₁H₉FINO₂ | 333.10 | 167631-21-2 |
Conclusion
The synthesis of this compound is most effectively achieved through a robust two-stage process. The initial construction of the indole core via the Fischer indole synthesis, followed by a regioselective iodination at the C3 position using N-Iodosuccinimide, represents a reliable and scalable route. This guide provides the strategic framework and detailed protocols necessary for the successful synthesis of this valuable intermediate, empowering researchers in the field of drug discovery to access novel chemical entities with significant therapeutic potential.
References
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- PubChem. 4-Fluorophenylhydrazine hydrochloride. [Link]
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- ResearchGate.
- PubChem. (4-Fluorophenyl)hydrazine. [Link]
- ResearchGate. N-Iodosuccinimide (NIS)
- Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
- MDPI.
- OUCi. N‐Iodosuccinimide (NIS)
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Fischer indole synthesis for substituted indoles
An In-Depth Technical Guide to the Fischer Indole Synthesis for the Preparation of Substituted Indoles
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the Fischer indole synthesis, a cornerstone reaction in organic chemistry for the construction of the indole nucleus. We will delve into the mechanistic intricacies of this reaction, explore the influence of substrate substitution on its outcome, and provide practical, field-tested protocols for its successful execution. This document is intended for researchers, medicinal chemists, and professionals in drug development who utilize or seek to understand this powerful synthetic tool.
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin, the anti-inflammatory drug indomethacin, and the anti-migraine triptan class of drugs. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely employed methods for accessing this critical heterocyclic motif. Its enduring relevance stems from its operational simplicity, the ready availability of starting materials (phenylhydrazines and carbonyl compounds), and its tolerance of a wide range of functional groups, allowing for the synthesis of a diverse array of substituted indoles.
The Core Mechanism: A Step-by-Step Deconstruction
The Fischer indole synthesis is fundamentally a cyclization reaction preceded by condensation and a key sigmatropic rearrangement. The reaction is typically catalyzed by Brønsted or Lewis acids. Understanding the underlying mechanism is paramount for troubleshooting and optimizing the synthesis of target indole derivatives.
The generally accepted mechanism proceeds through the following key stages:
-
Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone. This is a reversible process, and the removal of water can drive the equilibrium towards the product.
-
Tautomerization to the Ene-hydrazine: The phenylhydrazone tautomerizes to the crucial ene-hydrazine intermediate. This step is often the rate-determining step of the overall reaction and is facilitated by the acid catalyst.
-
-Sigmatropic Rearrangement: The ene-hydrazine undergoes a-sigmatropic rearrangement, also known as a Claisen-type rearrangement. This concerted pericyclic reaction forms a new carbon-carbon bond and is the key step in the formation of the indole scaffold.
-
Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia (or an amine) to rearomatize, followed by an intramolecular cyclization (electrophilic attack of the imine on the electron-rich aromatic ring) to form the indolenine.
-
Final Tautomerization: A final tautomerization of the indolenine, driven by the formation of the stable aromatic indole ring, yields the final product.
Below is a diagrammatic representation of the mechanistic pathway:
Caption: Mechanistic flow of the Fischer Indole Synthesis.
The Impact of Substituents: Predicting and Controlling Regioselectivity
The substitution patterns on both the phenylhydrazine and the carbonyl component significantly influence the reaction's outcome, particularly its regioselectivity when unsymmetrical ketones are used.
Substituents on the Phenylhydrazine Ring
-
Electron-donating groups (EDGs) such as methoxy (-OCH3) or alkyl groups generally accelerate the reaction by increasing the nucleophilicity of the hydrazine and stabilizing the intermediates.
-
Electron-withdrawing groups (EWGs) like nitro (-NO2) or halides can hinder the reaction by decreasing the nucleophilicity of the hydrazine. In some cases, strongly deactivating groups can prevent the reaction altogether.
When a meta-substituted phenylhydrazine is used with an unsymmetrical ketone, a mixture of 4- and 6-substituted indoles can be formed. The directing effect of the substituent plays a crucial role here. Generally, the cyclization occurs para to an electron-donating group and meta to an electron-withdrawing group, though steric hindrance can also influence the product ratio.
Substituents on the Carbonyl Component
The structure of the aldehyde or ketone determines the substitution pattern at the 2- and 3-positions of the resulting indole.
-
Aldehydes lead to 3-substituted indoles (if the aldehyde is substituted at the alpha-position) or unsubstituted at C3.
-
Ketones result in 2,3-disubstituted indoles.
-
Unsymmetrical Ketones: The use of an unsymmetrical ketone, such as 2-butanone, can lead to two possible ene-hydrazine intermediates and, consequently, two isomeric indole products (e.g., 2,3-dimethylindole and 1,2-dimethyl-1H-indole). The regioselectivity is influenced by the relative stability of the ene-hydrazine isomers, which is in turn affected by the steric bulk of the substituents and the reaction conditions.
Catalyst Selection and Reaction Conditions: A Practical Guide
The choice of acid catalyst is critical for the success of the Fischer indole synthesis. The optimal catalyst often depends on the specific substrates being used.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | H2SO4, HCl, polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA) | High temperatures (100-200 °C) | Inexpensive, readily available | Harsh conditions can lead to side reactions and degradation of sensitive functional groups |
| Lewis Acids | ZnCl2, BF3·OEt2, AlCl3, InCl3 | Milder temperatures, often in organic solvents | Can be more selective, milder conditions tolerate more functional groups | Can be more expensive, require anhydrous conditions, and may be difficult to remove from the reaction mixture |
| Solid-Phase Catalysts | Zeolites, clays (e.g., Montmorillonite K-10) | Heterogeneous conditions, often solvent-free or with minimal solvent | Easy to separate from the reaction mixture, reusable, often environmentally benign | May have lower activity than homogeneous catalysts |
In recent years, milder and more efficient catalytic systems have been developed, including the use of ionic liquids and microwave irradiation to accelerate the reaction and improve yields.
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol provides a representative example of the Fischer indole synthesis using zinc chloride as a Lewis acid catalyst.
Reaction: Phenylhydrazine + Acetophenone → 2-Phenylindole
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl2) (1.5 eq)
-
Ethanol (as solvent)
-
Hydrochloric Acid (HCl), 2M
-
Sodium Bicarbonate (NaHCO3), saturated solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Phenylhydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Heat the mixture to reflux for 1-2 hours. The formation of the phenylhydrazone can be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to crystallize the phenylhydrazone.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Indolization:
-
In a separate, dry round-bottom flask, add the prepared phenylhydrazone (1.0 eq) and anhydrous zinc chloride (1.5 eq).
-
Heat the mixture carefully in an oil bath to 170-180 °C. The mixture will melt and then solidify as the reaction proceeds.
-
Maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 2M HCl to the reaction flask and heat to boiling for a few minutes to break up the solid mass.
-
Cool the mixture and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Below is a workflow diagram for the synthesis of 2-phenylindole:
Caption: Experimental workflow for the synthesis of 2-phenylindole.
Conclusion and Future Outlook
The Fischer indole synthesis, despite its age, remains a highly relevant and powerful tool for the synthesis of substituted indoles. A thorough understanding of its mechanism, the influence of substituents, and the role of the catalyst allows for the rational design of synthetic routes to complex indole-containing targets. Ongoing research continues to expand the scope of this reaction through the development of milder conditions, more efficient catalysts, and novel applications in combinatorial chemistry and drug discovery. The principles and protocols outlined in this guide provide a solid foundation for any researcher looking to harness the synthetic power of this classic reaction.
References
- Humphries, A. J., & Hand, M. V. (2021). The Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]
- Li, J. J. (2014). Fischer indole synthesis. In Name Reactions: A Collection of Detailed Reaction Mechanisms (pp. 239-240). Springer. [Link]
- Taber, D. F., & Straney, P. J. (2010). The Fischer Indole Synthesis. In Organic Syntheses (Vol. 87, p. 311). [Link]
- Hughes, D. L. (1993). The Fischer indole synthesis. A new perspective.
- Sperry, J. (2011). The application of microwave-assisted organic synthesis in the pharmaceutical and contract research industries. Journal of Microwave Power and Electromagnetic Energy, 45(1), 3-17. [Link]
A Guide to the Regioselective Halogenation of Indole-2-Carboxylates at the 3-Position
Executive Summary: The Strategic Value of 3-Halo-Indole-2-Carboxylates
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] Within this privileged scaffold, the indole-2-carboxylate framework offers a synthetically versatile platform for drug design. Functionalization of this framework is key to modulating its biological activity, and the C3-position, being the most nucleophilic center, is the primary site for electrophilic modification.[2][3]
This technical guide provides an in-depth exploration of the methodologies for the selective halogenation of indole-2-carboxylates at the C3-position. These 3-halo derivatives are not merely final products; they are powerful and versatile synthetic intermediates. Their true value lies in their ability to participate in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures from a common, readily accessible precursor.[1]
This document moves beyond a simple recitation of procedures. It delves into the mechanistic underpinnings of these reactions, explains the causal reasoning behind the choice of reagents and conditions, and provides robust, field-tested protocols designed to be self-validating through rigorous monitoring and characterization.
Mechanistic Foundation: The Electrophilic Substitution of Indoles
The high reactivity of the indole ring toward electrophiles is governed by the electron-donating capacity of the pyrrole nitrogen atom, which enriches the heterocyclic portion of the molecule with electron density.[3] The C3-position is the kinetic site of electrophilic attack, as the resulting cationic intermediate (the arenium ion) is stabilized by resonance, with the positive charge delocalized over the C2-position and the nitrogen atom.
Even with an electron-withdrawing carboxylate group at the C2-position, which moderately deactivates the ring, the C3-position remains the most favored site for electrophilic substitution.[3] Understanding this intrinsic reactivity is paramount for designing selective halogenation reactions.
Caption: General Mechanism of Electrophilic Attack at C3.
Core Methodologies: A Halogen-by-Halogen Approach
The most reliable and widely adopted methods for the 3-halogenation of indoles utilize N-halosuccinimides (NXS). These reagents are crystalline solids that are safer and easier to handle than their gaseous or liquid elemental halogen counterparts (Cl₂, Br₂, I₂) and provide a controlled, low-concentration source of the electrophilic halogen species, which enhances selectivity and minimizes side reactions.[4]
Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is the reagent of choice for the C3-chlorination of indole-2-carboxylates.[5][6] The reaction is typically conducted in polar aprotic solvents, which facilitate the ionization of the NCS and solubilize the indole substrate.
Causality of Experimental Choices:
-
Reagent: NCS is a mild chlorinating agent, preventing over-chlorination or degradation of the sensitive indole ring.[7]
-
Solvent: Dimethylformamide (DMF) or acetonitrile (ACN) are excellent choices due to their polarity and ability to dissolve both the substrate and NCS. Acetic acid can also be used, but may lead to side reactions with highly activated indoles.[8]
-
Temperature: The reaction is often run at room temperature or with gentle heating (40-55 °C) to ensure a reasonable reaction rate without promoting decomposition.[8]
Protocol 3.1: C3-Chlorination of Ethyl 1H-indole-2-carboxylate
-
Preparation: To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M), add N-chlorosuccinimide (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. This will precipitate the product and dissolve the succinimide byproduct.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and succinimide.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl 3-chloro-1H-indole-2-carboxylate.
-
Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS. The absence of the C3-proton signal (typically a singlet around δ 7.0-7.2 ppm) in the ¹H NMR spectrum is a key indicator of successful substitution.
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is the premier reagent for selective C3-bromination, offering superior performance over elemental bromine, which can lead to polybromination and oxidative side reactions.[4][9]
Causality of Experimental Choices:
-
Reagent: NBS provides a constant, low concentration of Br₂, which is generated in situ by the reaction of NBS with trace amounts of HBr. This controlled delivery is crucial for selectivity.[4]
-
Solvent: DMF and ACN are standard solvents. For less reactive substrates, the reaction can be performed in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator for a different mechanism (Wohl-Ziegler reaction), though for C3-substitution on indole-2-carboxylates, the polar solvent electrophilic pathway is preferred.[9][10]
-
Temperature: The reaction is often performed at 0 °C to room temperature to control its rate and prevent side reactions.
Protocol 3.2: C3-Bromination of Methyl 1H-indole-2-carboxylate
-
Preparation: Dissolve methyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous ACN (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Addition: Add N-bromosuccinimide (1.05-1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extraction & Purification: Follow steps 3-8 as outlined in Protocol 3.1. The desired methyl 3-bromo-1H-indole-2-carboxylate is typically isolated as a white to off-white solid.
Iodination with N-Iodosuccinimide (NIS)
Iodination is often slower than chlorination or bromination and may require an acid catalyst to enhance the electrophilicity of the iodine source.[11] N-Iodosuccinimide is the most common and effective reagent for this transformation.[12][13]
Causality of Experimental Choices:
-
Reagent: NIS is a mild iodinating agent. Its electrophilicity can be significantly increased in the presence of a Brønsted or Lewis acid.[11][14]
-
Catalyst: Catalytic amounts of acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTSA) protonate the NIS, making it a more potent electrophile.[12][13]
-
Solvent: ACN is a common solvent for these reactions. THF can also be used.[13]
Protocol 3.3: C3-Iodination of Ethyl 1H-indole-2-carboxylate
-
Preparation: To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous ACN (0.25 M), add N-iodosuccinimide (1.2 eq).
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish (as determined by TLC after 1 hour), add p-toluenesulfonic acid monohydrate (0.1 eq) to catalyze the reaction.[13]
-
Monitoring: Continue stirring at room temperature and monitor until completion (typically 2-5 hours).
-
Work-up, Extraction & Purification: Follow steps 3-8 as outlined in Protocol 3.1. The product, ethyl 3-iodo-1H-indole-2-carboxylate, is generally stable and purifies well via silica gel chromatography.
Data Summary and Experimental Workflow
To facilitate comparison, the following table summarizes typical conditions and outcomes for the C3-halogenation of a generic alkyl indole-2-carboxylate.
| Halogenation | Reagent | Equivalents | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| Chlorination | NCS | 1.1 | DMF or ACN | 25 - 50 | 85 - 95 |
| Bromination | NBS | 1.05 - 1.1 | ACN or DMF | 0 - 25 | 90 - 98 |
| Iodination | NIS | 1.2 | ACN or THF | 25 | 80 - 95 |
Note: Yields are highly substrate-dependent and the above values represent a typical range for unsubstituted or simply substituted indole-2-carboxylates.
The following diagram outlines a robust and universal workflow for conducting and validating these halogenation reactions.
Caption: Comprehensive Experimental Workflow.
Conclusion and Forward Outlook
The selective halogenation of indole-2-carboxylates at the C3-position is a highly reliable and essential transformation in synthetic organic chemistry. By employing N-halosuccinimides under controlled conditions, researchers can efficiently produce chlorinated, brominated, and iodinated derivatives in high yields. The protocols detailed in this guide are designed to be robust and reproducible, providing a solid foundation for laboratory work. The resulting 3-halo-indole-2-carboxylates are invaluable building blocks, opening the door to a vast chemical space through subsequent cross-coupling reactions and further functionalization, thereby accelerating the discovery and development of new chemical entities.
References
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- Title: Electrophilic Substitution Reactions of Indoles Source: ResearchG
- Title: Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles Source: National Center for Biotechnology Inform
- Title: Synthesis and biological activity of functionalized indole-2-carboxyl
- Title: Electrophilic Substitution Reactions of Indoles Source: ResearchG
- Title: N- Iodosuccinimide, (NIS)(2)
- Title: N-Bromosuccinimide Source: Wikipedia URL:[Link]
- Title: Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents...
- Title: Electrophilic halogen
- Title: N-Iodosuccinimide (NIS) Source: Organic Chemistry Portal URL:[Link]
- Title: Green Halogenation of Indoles with Oxone-Halide Source: Organic Chemistry Portal URL:[Link]
- Title: Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics Source: Green Chemistry (RSC Publishing) URL:[Link]
- Title: Iodination Using N-Iodosuccinimide (NIS) Source: Common Organic Chemistry URL:[Link]
- Title: CHEMISTRY OF 3-ACYL-2-HALOINDOLES Source: SpringerLink URL:[Link]
- Title: Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics Source: Green Chemistry (RSC Publishing) URL:[Link]
- Title: N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis Source: ResearchG
- Title: N-Chlorosuccinimide (NCS) Source: Organic Chemistry Portal URL:[Link]
- Title: C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
- Title: N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal URL:[Link]
- Title: N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis Source: Bentham Science URL:[Link]
- Title: Green Halogenation of Indoles with Oxone-Halide Source: PubMed URL:[Link]
- Title: N-Bromosuccinimide–carboxylic acid combination: mild and efficient access to dibromination of unsaturated carbonyl compounds Source: RSC Advances (RSC Publishing) URL:[Link]
- Title: Synthesis of N-iodosuccinimide and its application in H2SO4 as efficient iodination reagent for deactivated aromatic compounds Source: Lookchem URL:[Link]
- Title: Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction.
- Title: Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives Source: ACS Public
- Title: Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
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- Title: Synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation in the absence of transition metal c
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Foreword: The Strategic Role of Halogenation in Drug Design
An In-Depth Technical Guide to the Biological Activity of Halogenated Indole-2-Carboxylates
Authored for Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent planarity and hydrogen bonding capabilities allow it to interact with a wide array of biological targets. The strategic introduction of halogen atoms (F, Cl, Br, I) onto this scaffold is a cornerstone of modern drug design, serving not merely as a steric filler but as a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Halogenation can enhance binding affinity through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability by tuning lipophilicity. This guide provides a detailed exploration of how these modifications unlock and potentiate the diverse biological activities of indole-2-carboxylates, with a focus on their anticancer, antiviral, and neuroregulatory potential.
Section 1: Anticancer Activity: Dual-Targeting and Apoptosis Induction
A significant area of research for halogenated indole-2-carboxylates is in oncology, where they have emerged as potent multi-targeted agents. Rather than inhibiting a single pathway, which can be circumvented by resistance mechanisms, these compounds often engage multiple critical nodes in cancer cell signaling.
Mechanism of Action: EGFR and CDK2 Dual Inhibition
A key strategy in modern cancer therapy is the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). EGFR is a receptor tyrosine kinase that, when overactivated, drives tumor cell proliferation and survival, while CDK2 is essential for cell cycle progression, particularly the G1/S phase transition.
Halogenated indole-2-carboxamides have been shown to effectively inhibit both kinases.[1] For instance, derivatives with a chlorine atom at the R1 position (5-position of the indole ring) exhibit potent inhibitory effects on both EGFR and CDK2.[1] This dual inhibition leads to a synergistic anticancer effect: blocking EGFR curtails proliferative signals, while inhibiting CDK2 directly halts the cell's division machinery, ultimately inducing apoptosis.
The apoptotic cascade initiated by these compounds often follows the intrinsic pathway. This is evidenced by the significant increase in Cytochrome C levels in treated cancer cells.[1] Released Cytochrome C activates a cascade of caspase enzymes (caspase-9 and caspase-3), the executioners of apoptosis, leading to programmed cell death.[1]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these molecules is highly dependent on their substitution patterns:
-
Halogen Position: Substitution at the 5-position of the indole ring with a chlorine atom is frequently associated with enhanced antiproliferative activity compared to substitution at other positions.[1]
-
Side Chains: The nature of the carboxamide side chain is critical. The presence of a phenethyl moiety has been shown to be important for potent antiproliferative action against breast cancer cell lines.[1]
-
Number of Halogens: Increasing the number of halogen atoms does not always correlate with increased activity and must be optimized on a case-by-case basis.[1]
Visualization: Apoptotic Pathway Triggered by Dual Inhibition
Below is a diagram illustrating the mechanism of action.
Caption: Dual inhibition of EGFR and CDK2 by halogenated indole-2-carboxamides.
Quantitative Data: Antiproliferative and Kinase Inhibitory Activity
The following table summarizes the activity of representative halogenated indole-2-carboxamide derivatives.
| Compound ID | Halogen Substitution | Target Cell Line/Enzyme | IC₅₀ / GI₅₀ (nM) | Reference |
| 5d | 5-Cl | EGFR | 89 | [1] |
| 5e | 5-Cl | EGFR | 93 | [1] |
| 5e | 5-Cl | CDK2 | 13 | [1] |
| 5h | 5,7-diCl | CDK2 | 11 | [1] |
| Va | 5-Cl | EGFR | 71 | [2] |
| Va | 5-Cl | BRAFV600E | 77 | [2] |
| U2 | (Indole-based) | Bcl-2 | 1200 | [3][4] |
| Erlotinib | (Reference) | EGFR | 80 | [2] |
| Dinaciclib | (Reference) | CDK2 | 20 | [1] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines a standard method for assessing the antiproliferative effects of test compounds on cancer cell lines.[1]
Objective: To determine the concentration of a halogenated indole-2-carboxylate that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well microtiter plates.
-
Test compound stock solution (in DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle (DMSO) as a negative control and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the GI₅₀ value using non-linear regression analysis.
Section 2: Antiviral Activity: Potent HIV-1 Integrase Inhibition
The indole-2-carboxylic acid scaffold is a promising starting point for the development of novel antiviral agents, particularly HIV-1 integrase strand transfer inhibitors (INSTIs).[5][6] Integrase is an essential viral enzyme for which there is no human counterpart, making it an ideal drug target.[7]
Mechanism of Action: Metal Chelation and π-π Stacking
HIV-1 integrase requires two divalent magnesium ions (Mg²⁺) in its active site to catalyze the insertion of viral DNA into the host genome.[7] Halogenated indole-2-carboxylates function by:
-
Chelating Metal Ions: The indole nucleus and the C2-carboxylate group act as a pharmacophore that chelates the two Mg²⁺ ions, disrupting the catalytic DDE motif (Asp64, Asp116, and Glu152) of the enzyme.[5][7]
-
π-π Stacking: The introduction of a halogenated benzene ring, particularly at the C6 position of the indole core, facilitates a crucial π-π stacking interaction with the viral DNA, specifically with a cytosine base (dC20) at the 3' end.[7][8] This interaction further anchors the inhibitor in the active site and enhances its potency.
Visualization: Inhibitor Binding at the Integrase Active Site
Caption: Interaction of an indole-2-carboxylate inhibitor with HIV-1 integrase.
Structure-Activity Relationship (SAR) Insights
-
Free Carboxylic Acid: A free carboxylic acid at the C2 position is essential for chelating the magnesium ions and for potent inhibitory activity. Esterified derivatives are generally inactive until hydrolyzed.[8]
-
C6-Halogenated Benzene: This moiety significantly enhances activity through π-π stacking with viral DNA, increasing binding affinity.[8]
-
C3 Substituents: Introducing long-chain groups at the C3 position can improve interactions with a hydrophobic cavity near the active site, further boosting inhibitory effects.[5][6]
Quantitative Data: HIV-1 Integrase Inhibition
| Compound ID | Key Structural Feature | IC₅₀ (µM) | Reference |
| 1 | Indole-2-carboxylic acid (parent) | 32.37 | [7] |
| 17a | C6-(4-chlorophenyl) | 3.11 | [7][9] |
| 20a | C3 long branch | 0.13 | [5][6] |
| 16h | Esterified, C6-(4-chlorophenyl) | 8.68 | [8] |
Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
Objective: To measure the 50% inhibitory concentration (IC₅₀) of a compound against the strand transfer step of HIV-1 integrase.
Principle: This is a fluorescence-based assay. A donor DNA substrate is labeled with a biotin molecule, and a target DNA substrate is labeled with a fluorophore. When integrase successfully integrates the donor into the target, the biotin and fluorophore are brought into proximity on the same molecule. This complex is captured on a streptavidin-coated plate, and the fluorescence is read.
Materials:
-
Recombinant HIV-1 integrase.
-
Biotinylated donor DNA substrate.
-
Fluorophore-labeled target DNA substrate.
-
Assay buffer containing MnCl₂ or MgCl₂.
-
Streptavidin-coated 384-well plates.
-
Test compound stock solution (in DMSO).
-
Plate reader capable of fluorescence detection.
Procedure:
-
Compound Plating: Add serial dilutions of the test compound in assay buffer to the wells of the streptavidin-coated plate.
-
Enzyme-DNA Complex Formation: Pre-incubate the HIV-1 integrase with the biotinylated donor DNA to form the enzyme-substrate complex.
-
Initiate Reaction: Add the enzyme-substrate complex to the wells containing the test compound. Then, add the fluorophore-labeled target DNA to initiate the strand transfer reaction.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow the integration reaction to proceed.
-
Washing: Wash the plate to remove any unincorporated, non-biotinylated molecules.
-
Data Acquisition: Read the fluorescence of the wells. High fluorescence indicates a successful strand transfer reaction, while low fluorescence indicates inhibition.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.
Section 3: Neuroregulatory Activity: NMDA Receptor Antagonism
Halogenated indole-2-carboxylates have also been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[10][11] Overactivation of this receptor is implicated in various neurological disorders.
Mechanism of Action
These compounds act as competitive antagonists at the strychnine-insensitive glycine co-agonist site on the NMDA receptor.[10] For the NMDA receptor to be activated by its primary agonist, glutamate, it must also be bound by a co-agonist, typically glycine or D-serine. By blocking this glycine site, halogenated indole-2-carboxylates prevent the receptor channel from opening, even in the presence of glutamate, thereby reducing neuronal excitation.
Structure-Activity Relationship (SAR) Insights
Potent antagonism is strongly linked to halogen substitution at the 5- or 6-position of the indole ring.[10] However, a significant challenge for these compounds is their poor bioavailability in the brain. Efforts to create more lipophilic prodrugs, such as ethyl esters, have shown some success in improving brain penetration and in vivo activity.[10]
Visualization: NMDA Receptor Antagonism
Caption: Competitive antagonism at the NMDA receptor's glycine co-agonist site.
Section 4: Synthesis Workflow
The synthesis of these versatile compounds typically begins with the well-established Fischer indole synthesis, followed by functionalization.
General Synthetic Route
Sources
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- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
Foreword: The Strategic Advantage of Fluorine in the Privileged Indole Scaffold
An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Fluoroindole Derivatives
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its versatile structure allows for interaction with a multitude of biological targets. The strategic incorporation of fluorine into this scaffold represents a powerful tactic in modern drug design. Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its introduction can significantly enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the electronic properties of the molecule, thereby strengthening its binding affinity to target proteins.[3][4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-fluoroindole derivatives, synthesizing data from key studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our claims in authoritative research.
Synthesis and Derivatization: Building the Core Moiety
The therapeutic potential of any scaffold is contingent upon accessible and versatile synthetic methodologies. The 5-fluoroindole core is no exception, with several established routes for its synthesis and subsequent derivatization.
Foundational Synthetic Strategies
Classic methods such as the Leimgruber-Batcho, Sugasawa, and Bischler indole syntheses have been adapted for the creation of fluorinated indoles.[6] A prevalent strategy involves the reductive cyclization of a 2-(5-fluoro-2-nitrophenyl) derivative, often using catalysts like Palladium on carbon (Pd/C) with hydrogen gas, to yield the 5-fluoroindole ring system.[6][7] For many therapeutic applications, the 5-fluoro-2-oxindole scaffold is a critical starting material. This is often prepared from 4-fluoroaniline through a multi-step process involving reaction with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and reduction.[8]
Experimental Protocol: Synthesis of 5-Fluoro-2-Oxindole Derivatives
The following protocol outlines a common and effective method for synthesizing a library of 5-fluoro-2-oxindole derivatives through a condensation reaction, a crucial step for SAR studies.[3]
Objective: To synthesize (Z)-3-(substituted-benzylidene)-5-fluoroindolin-2-ones for biological screening.
Materials:
-
5-fluoro-2-oxindole (1.0 mmol, 1.0 equiv)
-
Substituted aromatic aldehydes (1.5 mmol, 1.5 equiv)
-
Potassium hydroxide (KOH) (6.0 mmol, 6.0 equiv)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer
Step-by-Step Procedure:
-
Reagent Preparation: Dissolve 5-fluoro-2-oxindole (1.0 mmol) and the selected substituted aldehyde (1.5 mmol) in ethanol in a round-bottom flask.
-
Initiation of Reaction: Add potassium hydroxide (6.0 mmol) to the solution.
-
Reaction Conditions: Stir the mixture vigorously at room temperature for approximately 3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The resulting precipitate is the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified final compound.
-
Characterization: Confirm the structure and purity of the synthesized derivative using techniques such as ¹H NMR, Mass Spectrometry (MS), and melting point determination.[3]
Caption: Synthetic workflow for 5-fluoro-2-oxindole derivatives.
A Spectrum of Biological Activity
The 5-fluoroindole scaffold is a versatile template for developing agents against a wide range of diseases. The strategic placement of the fluorine atom at the C-5 position consistently influences the molecule's interaction with biological targets, leading to diverse and potent activities.[9]
Key therapeutic areas include:
-
Enzyme Inhibition: Notably as inhibitors of α-glucosidase for the management of type 2 diabetes.[3][10][11][12]
-
Antiviral: Demonstrating efficacy against various viruses, including Hepatitis C Virus (HCV) and Coxsackie B4 virus.[4]
-
Anticancer: Acting as prodrugs for targeted therapy or as direct cytotoxic agents.[5][9][13][14]
-
Antimicrobial: Exhibiting activity against bacteria, including Mycobacterium tuberculosis.[1][9]
-
Central Nervous System (CNS): Serving as ligands for serotonin (5-HT) receptors, with potential applications for neurological and psychiatric disorders.[5][9][14]
Caption: Major therapeutic targets of 5-fluoroindole derivatives.
Core Structure-Activity Relationship (SAR) Insights
The following sections dissect the SAR for specific therapeutic classes, providing a clear rationale for how structural modifications impact biological outcomes.
α-Glucosidase Inhibitors: A Case Study in Fine-Tuning
A series of 5-fluoro-2-oxindole derivatives bearing a substituted benzylidene moiety at the C-3 position have been extensively studied as α-glucosidase inhibitors.[3][11]
Key Findings:
-
Core Scaffold is Essential: The parent 5-fluoro-2-oxindole has very weak activity, but the addition of the benzylidene group dramatically increases potency, highlighting its critical role in binding.[3]
-
Position and Nature of Substituents Matter: The inhibitory activity is highly sensitive to the substituents on the benzylidene ring.
-
Halogen Substitution: Compounds with a chlorine atom at the ortho-position (e.g., 3d ) or a fluorine atom at the para-position (e.g., 3f ) on the benzylidene ring show significantly enhanced activity compared to the standard drug, acarbose.[3][11]
-
Electron-Donating Groups: Methoxy groups (electron-donating) also contribute to high potency, particularly at the ortho-position (e.g., 3i ).[3][11]
-
-
Binding Mechanism: Molecular docking studies suggest these compounds fit into the active pocket of α-glucosidase. The carbonyl group of the oxindole core forms crucial hydrogen bonds, while the fluorophenyl and substituted benzylidene rings engage in lipophilic interactions with the enzyme's active site.[11]
Table 1: SAR of 5-Fluoro-2-Oxindole Derivatives as α-Glucosidase Inhibitors
| Compound | Substituent on Benzylidene Ring | IC₅₀ (μM)[3][11] | Fold-Increase vs. Acarbose |
|---|---|---|---|
| Acarbose | (Reference Drug) | 569.43 ± 43.72 | 1x |
| 3f | 4-Fluoro | 35.83 ± 0.98 | ~15.9x |
| 3d | 2-Chloro | 49.89 ± 1.16 | ~11.4x |
| 3i | 2-Methoxy | 56.87 ± 0.42 | ~10.0x |
| 5-fluoro-2-oxindole | (Parent Scaffold) | 7510 ± 170 | Inactive |
Caption: Key SAR drivers for α-glucosidase inhibition.
Antiviral Agents: The Positional Advantage of Fluorine
In the development of antiviral agents, particularly against HCV, the precise location of the fluorine atom on the indole ring is a critical determinant of potency.
Key Findings:
-
5-Fluoro is Superior: Studies comparing 5-fluoroindole derivatives with their 4-fluoroindole analogues consistently show that the 5-fluoro substitution confers better antiviral activity.[4] For example, in a series of N-cyclobutyl indole-3-carbonitriles, compound 25b (5-fluoro) was 22-fold more active than its isomer 25j (4-fluoro).[4]
-
Lipophilicity Enhances Potency: The addition of more lipophilic groups to the scaffold generally enhances the inhibitory potency against viral targets.[4]
-
Thiosemicarbazide Derivatives: 5-fluoroindole-thiosemicarbazide derivatives have shown significant activity against Coxsackie B4 virus (CVB4), indicating another promising avenue for derivatization.[4]
Table 2: Comparison of 5-Fluoro vs. 4-Fluoroindole Derivatives Against HCV
| Compound | Fluorine Position | EC₅₀ (nM)[4] |
|---|---|---|
| 25b | 5-Fluoro | 7 |
| 25j | 4-Fluoro | 153 |
| 25a | 5-Fluoro | 7 |
| 25i | 4-Fluoro | 18 |
Anticancer Prodrugs: Bioactivation Strategy
A clever application of the 5-fluoroindole scaffold is in targeted cancer therapy. 5-Fluoroindole-3-acetic acid has been developed as a prodrug that can be selectively activated within the tumor microenvironment.[13]
Mechanism of Action:
-
Selective Delivery: An enzyme like horseradish peroxidase (HRP) is delivered specifically to tumor cells (e.g., via antibody-directed therapy).
-
Prodrug Administration: The non-toxic prodrug, 5-fluoroindole-3-acetic acid, is administered systemically.
-
Localized Activation: At the tumor site, HRP oxidizes the prodrug, leading to the formation of a radical-cation.
-
Generation of Cytotoxin: This intermediate rapidly fragments, eliminating CO₂ and forming highly cytotoxic products that kill the cancer cells.[13]
This approach minimizes systemic toxicity by confining the generation of the active drug to the target tissue, showcasing a sophisticated use of the indole scaffold's chemical properties.
Foundational Biological Assay Protocols
To ensure data integrity and reproducibility, standardized and validated protocols are essential.
Protocol: α-Glucosidase Inhibition Assay
This protocol determines the concentration of a compound required to inhibit 50% of the α-glucosidase enzyme activity (IC₅₀).[3]
Objective: To quantify the α-glucosidase inhibitory activity of synthesized 5-fluoroindole derivatives.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Test compounds (dissolved in DMSO) and Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate and microplate reader
Step-by-Step Procedure:
-
Assay Preparation: In a 96-well plate, add 50 μL of phosphate buffer, 10 μL of the test compound solution (at various concentrations), and 20 μL of the α-glucosidase enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 μL of the pNPG substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate again at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 μL of Na₂CO₃ solution to each well.
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Plot the inhibition percentage against the log of the compound concentration and determine the IC₅₀ value from the resulting dose-response curve.
Protocol: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[9]
Objective: To determine the IC₅₀ of 5-fluoroindole derivatives against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Determine the percentage of cell viability relative to the vehicle-treated control and calculate the IC₅₀ value from the dose-response curve.
Conclusion and Future Horizons
The 5-fluoroindole scaffold has firmly established its value in medicinal chemistry. The strategic placement of a fluorine atom at the C-5 position consistently enhances pharmacological properties across a range of therapeutic targets. The structure-activity relationship studies summarized herein reveal clear patterns: derivatization at the C-3 position of the 5-fluoro-2-oxindole core is highly effective for tuning α-glucosidase inhibition, while for antiviral activity, the 5-fluoro isomer is demonstrably superior to its 4-fluoro counterpart.
Future research should continue to explore the vast chemical space around this privileged scaffold. The synthesis of novel derivatives with diverse substitutions at other positions on the indole ring could unlock new biological activities. Furthermore, applying the 5-fluoroindole core to emerging therapeutic targets, such as protein-protein interaction inhibitors or epigenetic modulators, represents a promising frontier for drug discovery. The insights provided in this guide serve as a robust foundation for these future endeavors, enabling the rational design of the next generation of 5-fluoroindole-based therapeutics.
References
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- Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). Frontiers in Chemistry, 10, 928295.
- Synthesis of 5-Fluoroindole-5-13C. (2018). Diva-portal.org.
- Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). Frontiers in Chemistry.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2021). RSC Advances, 11(34), 20958-20987.
- Structure of 5-fluoroindole derivatives 145–150. (n.d.). ResearchGate.
- Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. (2021). Research Journal of Pharmacy and Technology, 14(10), 5364-5368.
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- 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. (2002). Biochemical Pharmacology, 63(2), 265-272.
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A Technical Guide to Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate: A Cornerstone for Modern Drug Discovery
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules.[1] This technical guide provides an in-depth exploration of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, a strategically functionalized building block designed for synthetic versatility in drug discovery programs. We will dissect its chemical properties, synthetic utility, and application in generating novel molecular entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates for the synthesis of next-generation therapeutics.
Introduction: The Strategic Value of a Multi-Functionalized Indole Scaffold
The indole ring system is central to the development of vital medicines, from the antihypertensive agent Reserpine to the tyrosine kinase inhibitor Sunitinib, used in oncology.[1] Its structural versatility allows it to interact with a wide array of biological targets.[1] However, the success of any drug discovery campaign hinges on the ability to rapidly and efficiently generate diverse chemical libraries to explore structure-activity relationships (SAR).[2]
This compound (CAS: 167631-21-2) is a testament to rational molecular design. Each substituent serves a distinct and synergistic purpose:
-
The Indole Core: Provides the foundational bicyclic structure known for its broad biological activity.[3]
-
C-3 Iodo Group: The key to synthetic diversification. The carbon-iodine bond is highly reactive and serves as an exceptional handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast range of substituents at this critical position.[4][5]
-
C-5 Fluoro Group: A bioisosteric replacement for hydrogen that offers significant metabolic advantages. Fluorine's high electronegativity can enhance binding affinity, improve metabolic stability by blocking potential sites of oxidation, and modulate the physicochemical properties of the molecule, such as pKa and lipophilicity.[4]
-
C-2 Ethyl Carboxylate Group: A versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, providing further avenues for molecular elaboration.[6]
This guide will demonstrate how these features make this compound a powerful platform for accessing novel chemical space.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 167631-21-2 | [4] |
| Molecular Formula | C₁₁H₉FINO₂ | [4][7] |
| Molecular Weight | 333.10 g/mol | [4][7] |
| Appearance | Solid, white to yellow powder/crystal | [7] |
| Density | ~1.824 g/cm³ | [8] |
| Flash Point | 198.5 °C | [8] |
| Solubility | Moderately soluble in various organic solvents | [4] |
Spectroscopic Characterization: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the molecular formula C₁₁H₉FINO₂.[4] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation, with characteristic signals for the aromatic protons on the indole ring, the ethyl ester group, and a distinct singlet in the ¹⁹F NMR spectrum for the fluorine atom.[4]
Synthetic Utility: A Gateway to C-3 Functionalization
The primary value of this compound lies in the reactivity of its C-3 iodo substituent. This position is primed for a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These methods are pillars of modern organic synthesis, celebrated for their reliability, functional group tolerance, and the ability to form carbon-carbon bonds with high precision.[9][10][11]
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Heteroaryl Indoles
The Suzuki-Miyaura reaction is an exceptionally powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals.[2][10] It involves the coupling of an organohalide with an organoboron reagent, typically a boronic acid or ester.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly as Pd(PPh₃)₄. The choice of ligand (e.g., PPh₃, Xantphos) is critical for stabilizing the catalyst and promoting the reaction steps.[2][12]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to palladium.[10][13]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is commonly used to dissolve both the organic and inorganic reagents.[12][13]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to ensure catalytic turnover.[13]
Field-Proven Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a 9:1 mixture of dioxane and water. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure 3-aryl indole derivative.
Sonogashira Coupling: Synthesis of 3-Alkynyl Indoles
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to compounds with a linear, rigid alkynyl linker.[5][9] This motif is valuable for probing protein binding pockets and as a precursor for further transformations.
Causality Behind Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[5][9] The palladium species facilitates the main catalytic cycle, while the copper co-catalyst activates the alkyne. More recent protocols sometimes use nickel or are copper-free.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves as both the base and, often, the solvent.[5]
Field-Proven Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst PdCl₂(PPh₃)₂ (0.02 equiv.), and copper(I) iodide (CuI) (0.04 equiv.).
-
Solvent and Reagent Addition: Add a degassed solvent such as anhydrous THF or DMF, followed by a degassed amine base (e.g., Et₃N, 3.0 equiv.). Finally, add the terminal alkyne (1.1-1.3 equiv.) dropwise.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC or LC-MS.[5]
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Purification: After concentration, purify the residue by flash column chromatography to isolate the 3-alkynyl indole product.
Application in Drug Discovery: Targeting Disease Pathways
The true power of this compound is realized when the derivatives synthesized from it are applied to biological systems. The indole scaffold is a known pharmacophore for a multitude of targets, and the ability to rapidly diversify the C-3 position allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][3]
Case Studies and Therapeutic Areas:
-
Oncology: Many kinase inhibitors feature a substituted heterocyclic core.[2] By coupling various aryl and heteroaryl groups at the C-3 position, libraries can be generated and screened against panels of kinases. For example, derivatives targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, represent a promising therapeutic strategy.[2]
-
Neurodegenerative Diseases: Research has shown that certain functionalized indoles can act as potent inhibitors of enzymes like monoamine oxidase B (MAO-B), which is implicated in the pathology of Parkinson's disease.[4]
-
Infectious Diseases: The indole nucleus is also a promising scaffold for developing new antimicrobial agents to combat drug-resistant pathogens like Staphylococcus aureus.[15]
Safety, Handling, and Disposal
As a halogenated organic compound, this compound requires careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[16][17]
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][17] Avoid contact with skin and eyes. Use spark-proof tools and take measures to prevent electrostatic discharge.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][16]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste. Halogenated organic waste must be segregated and disposed of according to institutional and local regulations.[17]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed platform for innovation in drug discovery. Its unique combination of a privileged indole core, a bio-enhancing fluorine atom, a versatile ester, and a synthetically crucial iodine handle provides medicinal chemists with a powerful tool to rapidly generate diverse and novel compound libraries. By enabling efficient exploration of chemical space around the indole C-3 position, this building block significantly accelerates the journey from initial hit identification to lead optimization, ultimately paving the way for the development of new and effective therapies for a range of human diseases.
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- Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry.
- News-Medical. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development.
- ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- ResearchGate. (n.d.). Recent advances in functionalization of indoles.
- News-Medical. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis.
- Salcedo-Abraira, P., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules.
- Piscitelli, F., et al. (2008). An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. ResearchGate.
- Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols.
- ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.
- Organic & Biomolecular Chemistry. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles.
- Okaybul. (n.d.). Ethyl 5-fluoro-1H-indole-2-carboxylate: Your Key to Advanced Pharmaceutical Synthesis.
- Al-Harrasi, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.
- Grari, M., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbiology Spectrum.
- Loba Chemie. (2025). KOVAC'S INDOLE REAGENT.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Bioorganic & Medicinal Chemistry Letters. (n.d.). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence.
- ResearchGate. (2025). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate | Request PDF.
- Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ResearchGate. (2025). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
- Acta Crystallographica Section E. (n.d.). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate.
- Frontiers in Chemistry. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
- Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
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Methodological & Application
Suzuki coupling protocol for Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
An Application Guide to the Suzuki-Miyaura Cross-Coupling of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Introduction: The Strategic Importance of C-3 Arylated Indoles
The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] Functionalization at the C-3 position, in particular, allows for the synthesis of complex molecules with significant therapeutic potential. This compound is a valuable synthetic intermediate, primed for carbon-carbon bond formation at this crucial position.[3] The presence of an iodo group at C-3 makes it an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging C-C bonds, particularly between sp²-hybridized carbon atoms.[4][5][6] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, styrenes, and polyolefins.[4] The reaction's success is attributed to its mild conditions, tolerance of a wide array of functional groups, the commercial availability of stable organoboron reagents, and the generation of non-toxic byproducts.[5][6]
This document serves as an in-depth guide for researchers, providing a robust protocol for the Suzuki coupling of this compound with various arylboronic acids. It delves into the mechanistic underpinnings of the reaction to explain the rationale behind experimental choices and offers a detailed, field-proven protocol designed for high-yield synthesis of C-3 arylated indole derivatives.
The Catalytic Cycle: A Mechanistic Rationale
Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimizing reaction conditions. The catalytic cycle is generally accepted to proceed through three key steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8][9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the carbon-iodine bond of the this compound. This step forms a square-planar Pd(II) intermediate.[4][7][8] The reactivity of the electrophile generally follows the trend I > Br > Cl, making the 3-iodoindole an excellent substrate.[7]
-
Transmetalation : This is the crucial step where the organic group from the organoboron species is transferred to the palladium(II) center.[4][8] For this to occur efficiently, the boronic acid must first be activated by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[11][12] This boronate then displaces the halide on the Pd(II) complex, transferring its aryl group to the palladium and forming a new diorganopalladium(II) intermediate.[4]
-
Reductive Elimination : In the final step, the newly formed diorganopalladium(II) complex undergoes reductive elimination.[4][8] The two organic ligands (the indole and the aryl group) couple to form the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Generalized Protocol and Component Selection
The success of the Suzuki coupling hinges on the judicious selection of catalyst, ligand, base, and solvent. For a substrate like this compound, several systems are expected to be effective. The following table outlines key parameters and provides rationale for their selection, allowing for informed optimization.
| Component | Options | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄: Often used directly as it is a Pd(0) source. Pd(OAc)₂/Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that require a supporting ligand to form the active catalytic species.[10] Catalyst loading is typically low (0.5-5 mol%). |
| Ligand | PPh₃, Buchwald Ligands (e.g., SPhos, XPhos), dppf | PPh₃: A standard, effective ligand for many couplings. Buchwald Ligands: Bulky, electron-rich phosphine ligands are highly effective for coupling heteroaryl halides and can lead to higher yields and faster reaction times.[2][13] dppf: A ferrocenyl-based ligand that provides good stability and activity.[6][14] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Function: Activates the boronic acid to the more reactive boronate form.[11][12] Choice: Carbonates are common and effective. K₃PO₄ is a strong base often used for challenging substrates.[2] Cs₂CO₃ or KF can be milder options if the ester functional group is sensitive to hydrolysis.[10][15] Typically, 2-3 equivalents are used. |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF, Toluene | Polar Aprotic Solvents: Dioxane, THF, and DMF are excellent at dissolving the organic substrates.[7][16] Aqueous Co-solvent: Water is often added to dissolve the inorganic base and accelerate transmetalation.[16][17] A common ratio is 4:1 or 5:1 organic to water.[18] Degassing: Solvents must be thoroughly degassed with an inert gas (N₂ or Ar) to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Boronic Acid | Aryl-B(OH)₂, Heteroaryl-B(OH)₂, Boronate Esters | Stoichiometry: A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion. Stability: Boronic acids are prone to protodeboronation (hydrolysis), especially heteroaryl boronic acids.[7] Using boronate esters (e.g., pinacol esters) can improve stability.[19] |
| Temperature | 60 - 120 °C | The required temperature depends on the reactivity of the substrates and the chosen catalyst system. Reactions are typically heated to ensure a reasonable reaction rate.[2][20] |
Detailed Step-by-Step Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., Schlenk flask or sealed tube)
-
Standard laboratory glassware for workup and purification
Caption: A typical workflow for the Suzuki coupling experiment.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 333 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Rationale: Combining the solid reagents first under ambient conditions is operationally simple.
-
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol).
-
Rationale: Pd(dppf)Cl₂ is an air-stable precatalyst that is effective for a wide range of Suzuki couplings, including those involving heterocyclic substrates.[14]
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Rationale (Critical): The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Maintaining an inert atmosphere is crucial for catalytic turnover.
-
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indole is consumed (typically 4-12 hours).
-
Rationale: Heating accelerates the rate-limiting steps of the catalytic cycle. Vigorous stirring is important in biphasic systems to ensure adequate mixing between the organic and aqueous layers.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (e.g., 30 mL) and water (e.g., 20 mL). Transfer the mixture to a separatory funnel.
-
Rationale: This step quenches the reaction and begins the separation of the organic product from the inorganic salts and water-soluble components.
-
-
Extraction: Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Rationale: Washing removes residual base and salts. The brine wash helps to break any emulsions and remove bulk water before the drying agent is used.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure C-3 arylated indole product.
-
Rationale: Chromatography is typically required to separate the desired product from unreacted starting materials, homocoupled byproducts, and residual catalyst.[21]
-
Troubleshooting and Potential Side Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor solubility of reagents. | Ensure thorough degassing of solvents and maintenance of inert atmosphere. Increase reaction temperature. Try a different solvent system (e.g., DMF, THF/water).[15] |
| Protodeboronation | The boronic acid is hydrolyzing faster than it is coupling. | Use a boronate ester (e.g., pinacol ester) instead of the boronic acid.[22] Minimize reaction time and water content if possible. |
| Homocoupling | Coupling of two boronic acid molecules or two indole molecules. | This is often a sign of catalyst decomposition or slow transmetalation. Try a different ligand (e.g., a bulky biarylphosphine ligand) to promote the desired cross-coupling pathway.[21] |
| Dehalogenation | The iodo-indole is reduced to the corresponding H-indole. | This can occur under certain conditions. Ensure the base is not overly aggressive and that the reaction is not heated for an excessive amount of time. |
| Ester Hydrolysis | The ethyl ester is cleaved to the carboxylic acid. | Use a milder base like KF or Cs₂CO₃.[10][15] Avoid excessively high temperatures or prolonged reaction times. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
- Springer Link. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
- National Institutes of Health. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. [Link]
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ACS Publications. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
- National Institutes of Health.
- ResearchGate.
- Semantic Scholar. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
Sources
- 1. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Palladium-Catalyzed C-N Cross-Coupling of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
An In-Depth Technical Guide
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and development, where the aryl amine motif is a ubiquitous feature in pharmacologically active compounds.[3] The reaction's broad substrate scope and functional group tolerance have replaced harsher, classical methods, enabling the synthesis of complex molecules under relatively mild conditions.[1]
This guide focuses on a substrate of significant interest in medicinal chemistry: Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate.[4] The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals.[5] The specific functionalization of this molecule—a fluorine atom at the 5-position for modulating electronic properties and an iodine at the 3-position as a reactive handle for cross-coupling—makes it a valuable building block for creating diverse libraries of potential therapeutic agents.[4] We will explore the critical parameters, provide a detailed experimental protocol, and offer expert insights into executing this transformation efficiently and reliably.
Reaction Overview
The target transformation is the coupling of an amine (primary or secondary) with the C3-position of the indole core, displacing the iodide. The general reaction scheme is as follows:
Figure 1: General scheme for the Buchwald-Hartwig amination of this compound with a generic amine (R¹R²NH).
Mechanism Spotlight: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[6][7][8] Understanding this cycle is paramount for rational troubleshooting and optimization. The process begins with an active Pd(0) species, which is typically generated in situ from a more stable palladium(II) precatalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition : The active L-Pd(0) catalyst inserts into the carbon-iodine bond of the indole substrate. This is often the rate-determining step and converts Pd(0) to a Pd(II) species.[9]
-
Ligand Exchange & Deprotonation : The amine coupling partner coordinates to the Pd(II) center, displacing the iodide. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8]
-
Reductive Elimination : The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst to continue the cycle.[7]
Component Selection Guide: The Rationale
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of four key components: the palladium source, ligand, base, and solvent.[10]
Palladium Source & Ligand: A Synergistic Pair
Modern protocols favor the use of palladium precatalysts , which are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species under reaction conditions.[11] These are often paired with bulky, electron-rich biaryl phosphine ligands that are crucial for promoting all steps of the catalytic cycle.[12]
-
Why a Precatalyst? Using sources like Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable as the formation of the active L-Pd(0) species can be inefficient.[13][14] Precatalysts, such as "G3" or "G4" generations, provide a 1:1 ratio of palladium to ligand and a built-in mechanism for clean, rapid activation.
-
Ligand Choice for Indoles: The amination of N-H containing heterocycles like indoles can be challenging.[15] Ligands must be sufficiently bulky to promote reductive elimination without being so hindered that they inhibit oxidative addition.
-
Recommended Ligands:
-
For this protocol, we select XPhos Pd G3 , a commercially available and highly active precatalyst that balances stability with high reactivity.
Base: The Proton Manager
The base plays a critical role in deprotonating the amine-palladium complex to form the key amido intermediate.[16][17] The choice of base must be carefully considered to avoid side reactions with the ester functionality on the substrate.
-
Sodium tert-butoxide (NaOtBu): The most common and often most effective base. Its high basicity drives the reaction forward.[11] While there is a theoretical risk of transesterification or hydrolysis with the ethyl ester, this is often slow under anhydrous conditions at typical reaction temperatures (80-110 °C) and is kinetically disfavored compared to the desired amination pathway.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be advantageous for substrates with protic functional groups.[6]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Weaker bases that offer excellent functional group tolerance for sensitive substrates.[7][11] However, they typically require higher temperatures or longer reaction times to achieve full conversion.
For general application with this substrate, NaOtBu is recommended for its high reaction rates. If ester incompatibility is observed, switching to K₃PO₄ is a logical next step.
Solvent: The Reaction Medium
The solvent must solubilize the reactants and facilitate the reaction while remaining inert. The polarity of the solvent can significantly influence the reaction rate and even the product distribution.[18][19]
-
Toluene: A common, nonpolar solvent that works well for a wide range of Buchwald-Hartwig reactions.[20]
-
1,4-Dioxane: A polar, aprotic solvent that is also widely used and can be beneficial for solubilizing certain substrates or intermediates.[18][20]
-
tert-Butanol or CPME: Greener solvent alternatives that are gaining traction.
Toluene is selected for this protocol due to its high boiling point, allowing for a broad temperature range, and its general reliability in this class of reaction.
Detailed Experimental Protocol
This protocol describes a representative amination of this compound with morpholine.
Reagent Table
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 349.11 | 175 | 0.50 | 1.0 |
| Morpholine | 87.12 | 52 | 0.60 | 1.2 |
| XPhos Pd G3 | 864.47 | 8.6 | 0.01 | 0.02 (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 67 | 0.70 | 1.4 |
| Toluene (anhydrous) | - | 5.0 mL | - | - |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Vessel Preparation: Place an oven-dried reaction vial containing a magnetic stir bar under an inert atmosphere.
-
Addition of Solids: Inside a glovebox, weigh and add this compound (175 mg, 0.50 mmol), XPhos Pd G3 (8.6 mg, 0.01 mmol, 2 mol%), and sodium tert-butoxide (67 mg, 0.70 mmol) to the reaction vial.
-
Addition of Liquids: Add anhydrous toluene (5.0 mL) followed by morpholine (52 mg, 0.60 mmol).
-
Reaction Execution: Seal the vial tightly with a PTFE-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 5 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Poor quality reagents/solvent. | 1. Use a fresh bottle of precatalyst. Ensure rigorous inert atmosphere technique.[13]2. Increase temperature in 10 °C increments (up to 120 °C for toluene).3. Use freshly distilled/anhydrous solvent and pure reagents. |
| Hydrodehalogenation | Presence of water; side reaction pathway is competitive. | Ensure all reagents and solvents are scrupulously dry. Consider using a different base like K₃PO₄. |
| Formation of Biaryl Side Products | Homocoupling of the starting material. | This can occur at high temperatures or with certain catalyst systems. Try lowering the temperature or screening a different ligand (e.g., RuPhos).[21] |
| Ester Hydrolysis/Transesterification | Base is too harsh or reaction contains water. | 1. Switch from NaOtBu to a weaker base like Cs₂CO₃ or K₃PO₄.[11]2. Ensure the reaction is completely anhydrous. |
References
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- Chemistry LibreTexts.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Amide Coupling of 5-fluoro-1H-indole-2-carboxylic Acid with Amines
Introduction: The Significance of the 5-Fluoro-1H-indole-2-carboxamide Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of a fluorine atom, as seen in 5-fluoro-1H-indole-2-carboxylic acid, can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. Consequently, this building block has become crucial in the synthesis of a wide range of bioactive molecules, including antitumor, fungicidal, and antibacterial agents, as well as enzyme inhibitors.[1][2]
The amide bond is one of the most fundamental and prevalent linkages in drug molecules.[3] The synthesis of 5-fluoro-1H-indole-2-carboxamides, through the coupling of the parent carboxylic acid with a diverse array of primary and secondary amines, represents a key strategy for generating libraries of novel chemical entities for drug discovery.[2][4][5] However, the direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6][7] This necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the principles, reagent selection, and execution of amide coupling reactions involving 5-fluoro-1H-indole-2-carboxylic acid. It offers field-proven protocols and explains the causality behind experimental choices to ensure reliable and reproducible synthesis.
Mechanistic Principles of Amide Bond Formation
The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.[8] This is achieved using a "coupling reagent." The process can be generalized into two main steps:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester or an acylphosphonium salt.
-
Coupling: The amine, acting as a nucleophile, attacks the activated carbonyl intermediate, displacing the leaving group and forming the stable amide bond.
Additives like 1-hydroxybenzotriazole (HOBt) are often included. While racemization is not a concern for the achiral 5-fluoro-1H-indole-2-carboxylic acid, HOBt plays a crucial role in forming active esters that improve reaction efficiency and minimize other side reactions.[9][10][11]
Sources
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N-protection strategies for indole-2-carboxylates in cross-coupling
Application Notes & Protocols
Introduction: The Indole Nucleus in Modern Catalysis
The indole-2-carboxylate scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. Its synthesis and functionalization are therefore of paramount importance in medicinal chemistry and drug development. Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have emerged as powerful tools for the C-H functionalization of indoles, allowing for the construction of complex molecular architectures. However, the acidic N-H proton of the indole nucleus (pKa ≈ 17 in DMSO) presents a significant challenge. This proton can interfere with organometallic catalysts, lead to undesired side reactions, and complicate product purification. Consequently, the strategic protection of the indole nitrogen is often a prerequisite for successful and high-yielding cross-coupling transformations.
This guide provides a comprehensive overview of N-protection strategies specifically tailored for indole-2-carboxylates, offering field-proven insights into the selection, application, and removal of various protecting groups. We will delve into the causality behind experimental choices and provide detailed, validated protocols to ensure reproducible results in your laboratory.
The Challenge of the Indole N-H in Cross-Coupling
The nucleophilicity and acidity of the indole N-H proton can lead to several complications in transition-metal-catalyzed cross-coupling reactions:
-
Catalyst Deactivation: The N-H proton can react with organometallic intermediates, leading to catalyst deactivation or the formation of inactive catalyst species.
-
Competing Reactions: Deprotonation of the indole nitrogen by the base used in the cross-coupling reaction can generate an indolyl anion, which may participate in undesired side reactions.
-
Regioselectivity Issues: In some cases, the presence of an unprotected N-H can influence the regioselectivity of C-H functionalization.
A carefully chosen N-protecting group can mitigate these issues by masking the acidic proton, thereby improving reaction yields, reproducibility, and scope.
Selecting the Optimal N-Protecting Group: A Strategic Approach
The ideal N-protecting group for an indole-2-carboxylate in a cross-coupling reaction should meet the following criteria:
-
Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not affect other functional groups in the molecule.
-
Stability: It must be stable to the specific conditions of the cross-coupling reaction (e.g., base, temperature, catalyst).
-
Orthogonality: The removal conditions should be orthogonal to other protecting groups present in the molecule.
-
Electronic and Steric Effects: The protecting group can influence the reactivity of the indole ring, a factor that can be harnessed to control regioselectivity.
Below, we discuss the most commonly employed N-protecting groups for indole-2-carboxylates in cross-coupling reactions, with a focus on their strengths and weaknesses.
Sulfonyl Protecting Groups: The Robust Choice
Sulfonyl groups, particularly tosyl (Ts) and benzenesulfonyl (Bs), are among the most robust and widely used protecting groups for indoles.
-
Expertise & Experience: The strong electron-withdrawing nature of sulfonyl groups significantly reduces the nucleophilicity of the indole nitrogen, preventing catalyst inhibition. This makes them highly compatible with a wide range of cross-coupling conditions, including those employing strong bases and high temperatures. However, their removal often requires harsh conditions, which can be a limitation for complex, late-stage functionalization.
Step-by-Step Methodology:
-
To a solution of methyl indole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF (0.5 M) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-tosylated product.
Trustworthiness: This protocol is a self-validating system. Successful tosylation can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the N-H proton signal (typically >10 ppm) and the appearance of aromatic signals corresponding to the tosyl group.
Removal of the tosyl group typically requires strong reducing conditions or harsh basic hydrolysis.
-
Reductive Cleavage: Magnesium powder in methanol is a common method.
-
Basic Hydrolysis: Concentrated sodium hydroxide in refluxing ethanol or dioxane can be effective but may lead to hydrolysis of the ester group.
Carbamate Protecting Groups: The Versatile Option
Carbamate protecting groups, such as tert-butyloxycarbonyl (Boc), offer a milder alternative to sulfonyl groups.
-
Expertise & Experience: The Boc group is particularly advantageous due to its facile removal under acidic conditions, which are orthogonal to many cross-coupling reaction conditions. It is generally stable to the basic conditions used in Suzuki and Heck couplings. However, the Boc group can be labile under strongly basic or high-temperature conditions, which may limit its application in some transformations.
Step-by-Step Methodology:
-
To a solution of ethyl indole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected indole.
Trustworthiness: The successful introduction of the Boc group can be readily confirmed by the appearance of a characteristic singlet at ~1.6 ppm in the ¹H NMR spectrum, corresponding to the nine protons of the tert-butyl group.
The Boc group is easily removed by treatment with a strong acid.
-
Acidic Cleavage: Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 1-2 hours is a standard and highly effective method.
Silyl Protecting Groups: The Labile Shield
Silyl ethers, such as triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS), can also be used to protect the indole nitrogen.
-
Expertise & Experience: Silyl groups are introduced under basic conditions and are readily cleaved with fluoride sources, such as tetrabutylammonium fluoride (TBAF). Their lability can be both an advantage and a disadvantage. While they offer exceptionally mild removal conditions, their stability in cross-coupling reactions can be unpredictable, particularly in the presence of fluoride ions that may be generated from certain coupling partners or additives.
Data Summary: Comparison of Common N-Protecting Groups
| Protecting Group | Introduction Conditions | Removal Conditions | Stability to Cross-Coupling | Key Advantages | Key Disadvantages |
| Tosyl (Ts) | NaH, TsCl, THF | Mg/MeOH or NaOH/EtOH (reflux) | Excellent | High stability, electron-withdrawing | Harsh removal conditions |
| Boc | Boc₂O, DMAP, DCM | TFA/DCM or HCl/Dioxane | Good to Moderate | Mild acidic removal, orthogonal | Can be labile to heat and strong base |
| SEM | NaH, SEMCl, DMF | TBAF, THF or TFA/DCM | Good | Mild removal (fluoride or acid) | Can be more expensive |
| TIPS | NaH, TIPSCl, DMF | TBAF, THF | Moderate | Very mild fluoride-mediated removal | Potential lability in coupling reactions |
Visualizing the Workflow
Diagram 1: General Scheme of Cross-Coupling with N-Protected Indole-2-carboxylate
Caption: A decision-making framework for choosing the appropriate N-protecting group.
Conclusion and Future Perspectives
The judicious choice of an N-protecting group is critical for the successful application of cross-coupling reactions to indole-2-carboxylates. While robust sulfonyl groups like tosyl offer broad compatibility with reaction conditions, their harsh removal can be a significant drawback. Carbamates, particularly Boc, provide a milder deprotection strategy, though their stability can be a concern under certain coupling protocols. The development of novel, readily cleavable protecting groups that are stable to a wide range of catalytic systems remains an active area of research. Furthermore, an increasing number of studies are focused on developing catalytic systems that are tolerant of N-H indoles, thereby obviating the need for protection-deprotection sequences altogether. As the field of C-H functionalization continues to evolve, these advancements will undoubtedly streamline the synthesis of complex indole-containing molecules, accelerating a drug discovery and development.
References
- Title: Protective Groups in Organic Synthesis Source: Wiley URL:[Link]
- Title: The role of directing groups in C–H activation Source: N
- Title: Recent advances in the synthesis of N-heterocycles via C–H functionalization Source: Chemical Society Reviews URL:[Link]
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Indoles Source: Chemical Reviews URL:[Link]
Application Notes and Protocols for the Functionalization of the C-3 Position of 5-Fluoroindole Derivatives
Introduction: The Strategic Importance of 5-Fluoroindole Scaffolds in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] The strategic introduction of a fluorine atom at the 5-position of the indole ring imparts unique physicochemical properties that are highly advantageous for drug development.[2] The high C-F bond energy enhances metabolic stability, while the lipophilicity and electronic nature of fluorine can significantly improve a molecule's bioavailability and binding affinity to biological targets.[2] Consequently, 5-fluoroindole derivatives are integral components in the development of therapeutics for a range of diseases, including cancer, neurological disorders, and infectious diseases.[3][4]
The C-3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution.[5] Functionalization at this position is a key strategy for modulating the pharmacological activity of indole-based compounds. This guide provides detailed application notes and protocols for the most pertinent and widely employed methods for the C-3 functionalization of 5-fluoroindole derivatives, namely the Vilsmeier-Haack reaction, Friedel-Crafts acylation, the Mannich reaction, and palladium-catalyzed C-H arylation. The protocols are designed to be self-validating, with explanations of the underlying chemistry to empower researchers to adapt and troubleshoot these essential transformations.
I. C-3 Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group.[7][8] For 5-fluoroindole, this reaction is highly regioselective for the C-3 position, yielding 5-fluoroindole-3-carboxaldehyde, a versatile intermediate for further synthetic elaborations.[3]
The electron-withdrawing nature of the fluorine atom at the C-5 position can slightly deactivate the indole ring towards electrophilic attack compared to unsubstituted indole. However, the C-3 position remains sufficiently electron-rich for the Vilsmeier-Haack reaction to proceed efficiently, often with high yields.[9]
Reaction Mechanism
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7]
-
Electrophilic Aromatic Substitution: The electron-rich C-3 position of 5-fluoroindole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to afford the final aldehyde product.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde
This protocol is adapted from a documented synthetic method.[9]
Materials:
-
5-Fluoroindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF. Cool the flask to 0-5 °C using an ice bath. Slowly add POCl₃ dropwise to the DMF with vigorous stirring over a period of 30 minutes. Maintain the temperature below 5 °C. After the addition is complete, stir the mixture at this temperature for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with 5-Fluoroindole: In a separate flask, dissolve 5-fluoroindole in anhydrous DMF. Cool this solution to 0-5 °C. Slowly add the previously prepared Vilsmeier reagent to the 5-fluoroindole solution dropwise, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Then, heat the mixture to 85 °C and maintain this temperature for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic mixture by slowly adding a saturated solution of sodium carbonate until the solution is alkaline (pH > 8). A pale-yellow solid should precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it thoroughly. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain pure 5-fluoro-1H-indole-3-carbaldehyde.
Data Presentation: Vilsmeier-Haack Formylation
| Starting Material | Product | Yield (%) | Reference |
| 5-Fluoro-2-methylaniline | 5-Fluoro-1H-indole-3-carbaldehyde | 84 | [9] |
| Indole | 1H-Indole-3-carbaldehyde | 96 | [10] |
| 5-Methylindole | 5-Methyl-1H-indole-3-carbaldehyde | 88 | [10] |
II. C-3 Acylation via Friedel-Crafts Reaction
Friedel-Crafts acylation is a classic and reliable method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[11] For indoles, this reaction is highly regioselective for the C-3 position.[5] The resulting 3-acylindoles are valuable intermediates in the synthesis of numerous biologically active compounds.[1]
While the 5-fluoro substituent slightly deactivates the indole ring, Friedel-Crafts acylation at the C-3 position of 5-fluoroindole can be achieved under appropriate conditions.[5] The choice of Lewis acid and reaction solvent is critical to avoid potential side reactions, such as N-acylation.
Reaction Mechanism
The reaction mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic C-3 position of the indole ring.[12]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 3-Acetyl-5-fluoroindole
This protocol is a general procedure that can be adapted for 5-fluoroindole based on established methods for similar substrates.[13][14]
Materials:
-
5-Fluoroindole
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid (e.g., SnCl₄)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, three-necked
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or argon atmosphere
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.
-
Lewis Acid Suspension: Add anhydrous AlCl₃ to the flask, followed by anhydrous DCM to create a suspension.
-
Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add acetyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the AlCl₃ suspension with stirring.
-
Addition of 5-Fluoroindole: After the addition of acetyl chloride is complete, add a solution of 5-fluoroindole in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a dilute HCl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 3-acetyl-5-fluoroindole.
Data Presentation: Friedel-Crafts Acylation of Halogenated Indoles
| Starting Material | Acylating Agent | Lewis Acid | Yield (%) | Reference |
| 5-Bromoindole | Propanoyl chloride | AlCl₃ | 85 | [13] |
| 5-Bromoindole | Benzoyl chloride | AlCl₃ | 87 | [13] |
| Indole | Acetic anhydride | H₃PO₄ | ~75 | [14] |
III. C-3 Aminomethylation via the Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, 5-fluoroindole), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine.[15][16] This reaction provides a direct route to 3-aminomethylindole derivatives, also known as gramine analogues, which are important precursors for various biologically active molecules.
The reaction proceeds via the formation of an electrophilic Eschenmoser's salt-like iminium ion from the aldehyde and the amine, which is then attacked by the C-3 position of the indole.
Reaction Mechanism
The mechanism of the Mannich reaction starts with the formation of an iminium ion from the amine and formaldehyde. The indole then acts as a nucleophile, attacking the iminium ion to form the C-3 substituted product.
Caption: Mechanism of the Mannich Reaction.
Experimental Protocol: Synthesis of a 3-Aminomethyl-5-fluoroindole Derivative
This is a general protocol that can be adapted for 5-fluoroindole using various secondary amines.
Materials:
-
5-Fluoroindole
-
Formaldehyde (aqueous solution, e.g., 37%)
-
A secondary amine (e.g., dimethylamine, piperidine)
-
Acetic acid
-
Ethanol or another suitable solvent
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the secondary amine and formaldehyde solution in a suitable solvent like ethanol. Cool the mixture in an ice bath.
-
Addition of Indole: To this cooled mixture, add a solution of 5-fluoroindole in the same solvent. Then, add acetic acid to catalyze the reaction.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water.
-
Basification and Extraction: Make the aqueous solution basic by adding a NaOH solution. Extract the product with a suitable organic solvent such as ethyl acetate or DCM.
-
Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired Mannich base.
Data Presentation: Representative Mannich Reactions
| Active Hydrogen Compound | Amine | Aldehyde | Product Type | Reference |
| Uracil | Primary/Secondary Alkylamines | Formaldehyde | 5-Substituted aminomethyluracils | [17] |
| 1-(1-hydroxynaphthalen-2-yl)ethanone | Morpholine | Formaldehyde | Phenolic Mannich base | [18] |
| Succinimide | Urea | 4-Chlorobenzaldehyde | Mannich base | [16] |
IV. C-3 Arylation via Palladium-Catalyzed C-H Activation
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles.[19] Palladium-catalyzed direct C-3 arylation of indoles with aryl halides or triflates offers an efficient and atom-economical route to 3-arylindole derivatives.[20] This method avoids the need for pre-functionalization of the indole ring.
For N-unsubstituted indoles like 5-fluoroindole, achieving high C-3 selectivity can be challenging due to competing N-arylation. However, the use of specific ligands, such as dihydroxyterphenylphosphine (DHTP), has been shown to promote C-3 arylation with high selectivity.[20]
General Reaction Scheme
The reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by C-H activation at the C-3 position of the indole and reductive elimination to afford the 3-arylindole product and regenerate the catalyst.
Caption: General Experimental Workflow for C-3 Functionalization.
Experimental Protocol: Palladium-Catalyzed C-3 Arylation of 5-Fluoroindole
This is a general protocol based on the direct arylation of N-unsubstituted indoles.[20]
Materials:
-
5-Fluoroindole
-
Aryl chloride or aryl triflate
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., DHTP)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, the ligand, the base, 5-fluoroindole, and the aryl halide/triflate.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (typically 80-120 °C) for the required time (typically 12-24 hours).
-
Cooling and Filtration: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure 3-aryl-5-fluoroindole.
Data Presentation: Palladium-Catalyzed C-3 Arylation of N-Unsubstituted Indoles
| Arylating Agent | Catalyst/Ligand | Base | Yield (%) | Reference |
| Aryl Chlorides | Pd(OAc)₂/DHTP | LiOt-Bu | 30-95 | [20] |
| Aryl Triflates | Pd(OAc)₂/DHTP | LiOt-Bu | 55-94 | [20] |
| Aryl Bromides (on fluorobenzenes) | Pd(OAc)₂/diphosphine | PivOK | good | [21] |
Conclusion
The functionalization of the C-3 position of 5-fluoroindole derivatives is a critical step in the synthesis of a wide range of potential therapeutic agents. The methods outlined in this guide—Vilsmeier-Haack formylation, Friedel-Crafts acylation, the Mannich reaction, and palladium-catalyzed C-H arylation—represent robust and versatile strategies for introducing diverse functionalities at this key position. By understanding the underlying mechanisms and following these detailed protocols, researchers in drug discovery and development can efficiently synthesize novel 5-fluoroindole-based compounds for biological evaluation.
References
- NROChemistry. Vilsmeier-Haack Reaction.
- Li, Y., et al. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 735-738.
- Di Pisa, M. (2021). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.
- Singh, S., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Wang, J., et al. (2012). Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
- Sal-Man, M., et al. (2018). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 8(16), 4279–4292.
- Reddit. (2023). 5-fluoroindole reactivity. r/OrganicChemistry.
- Melvin, J. A., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(15), 8434–8441.
- MDPI. (2023). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Molecules, 28(14), 5488.
- Besset, T., et al. (2017). Palladium-catalyzed regioselective C–H bond arylations at the C3 position of ortho-substituted fluorobenzenes. Organic & Biomolecular Chemistry, 15(35), 7447-7455.
- ResearchGate. (2023). Structure of 5-fluoroindole derivatives 145–150.
- Liu, Z., et al. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 8, 590.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- ACS Publications. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis.
- PubMed. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds.
- ScienceMadness Discussion Board. (2017). 3-acetylindole.
- ResearchGate. (2017). Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates.
- PubMed. (2017). Palladium-catalyzed regioselective C-H bond arylations at the C3 position of ortho-substituted fluorobenzenes.
- National Institutes of Health. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Cardiff University. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer.
- PubMed. (2017). Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates.
- The Pharma Innovation Journal. (2013). Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflammatory and Anti- Microbial.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- Roman, G., et al. SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
- YouTube. (2018). Friedel-Crafts Acylation.
- National Institutes of Health. (2022). Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions.
- ResearchGate. (2006). Synthesis and biological activity of Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety.
- Rajeswari, G., et al. (2014). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. Journal of Chemical and Pharmaceutical Research, 6(7), 1931-1936.
- PubMed. (1976). Synthesis of 5-substituted aminomethyluracils via the Mannich reaction.
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Application Notes and Protocols: Synthesis of N-arylindoles via Decarboxylative Coupling of Indole-2-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-arylindoles are a cornerstone of many biologically active compounds and pharmaceuticals. Traditional methods for their synthesis, such as Buchwald-Hartwig and Ullmann couplings, often require harsh conditions or expensive reagents. This application note details a robust and versatile copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides. This methodology offers a practical and efficient alternative, demonstrating broad functional group tolerance and providing high yields of the desired N-arylindoles. The protocols outlined herein are designed to be reproducible and scalable, making them suitable for both academic research and industrial drug development.
Introduction: The Strategic Advantage of Decarboxylative Coupling
The N-arylindole motif is a privileged scaffold in medicinal chemistry, appearing in compounds with anticancer, antipsychotic, and various other pharmacological properties.[1][2] Consequently, the development of efficient synthetic routes to these structures is of paramount importance. While classical cross-coupling reactions have been the mainstay for C-N bond formation, they often rely on pre-functionalized starting materials that can be costly or difficult to prepare.[3][4]
Decarboxylative cross-coupling has emerged as a powerful strategy that utilizes readily available carboxylic acids as coupling partners.[5] This approach is advantageous due to the stability and low cost of carboxylic acids.[5][6] In the context of N-arylindole synthesis, the decarboxylative coupling of indole-2-carboxylic acids with aryl halides presents a streamlined and atom-economical route to the target compounds.[2][7]
Mechanistic Rationale: A Copper-Catalyzed Cascade
The copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids proceeds through a proposed catalytic cycle that elegantly combines decarboxylation with C-N bond formation. The generally accepted mechanism involves several key steps.[1][8]
First, the indole-2-carboxylic acid reacts with the copper catalyst to form a copper carboxylate intermediate. This intermediate then undergoes decarboxylation to generate a 2-indolyl copper species. The subsequent steps involve anion exchange with the aryl halide, oxidative addition, and finally, reductive elimination to furnish the N-arylindole product and regenerate the active copper catalyst.[1][8]
Caption: Proposed mechanism for copper-catalyzed decarboxylative N-arylation.
Optimized Protocol: Copper-Catalyzed N-Arylation
This protocol is based on the highly efficient method developed by Guo and coworkers, which utilizes copper(I) oxide as the catalyst.[1][2]
Materials and Reagents
-
Indole-2-carboxylic acid (and its derivatives)
-
Aryl halide (iodides and bromides)
-
Copper(I) oxide (Cu₂O)
-
Potassium phosphate (K₃PO₄)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄)
-
Nitrogen (N₂) gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Experimental Procedure
The following procedure is for a typical reaction on a 0.2 mmol scale. The reaction should be performed under an inert atmosphere of nitrogen.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add Cu₂O (0.02 mmol), K₃PO₄ (0.4 mmol), indole-2-carboxylic acid (0.2 mmol), and the aryl halide (0.2 mmol).
-
Solvent Addition: Add anhydrous NMP (2.0 mL) to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and purge with nitrogen gas.
-
Reaction: Stir the mixture at room temperature for a few minutes, then heat the reaction to 160 °C. Maintain this temperature with vigorous stirring for 12 hours.
-
Workup: After 12 hours, cool the reaction mixture to room temperature. Dilute the mixture with EtOAc.
-
Extraction: Wash the organic layer with H₂O and then with brine.
-
Drying and Filtration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylindole.
Caption: A streamlined workflow for the synthesis of N-arylindoles.
Substrate Scope and Performance Data
This copper-catalyzed decarboxylative coupling method exhibits broad substrate scope with respect to both the indole-2-carboxylic acid and the aryl halide.[1]
Aryl Halide Scope
Both aryl iodides and bromides are effective coupling partners. The reaction tolerates a wide range of functional groups on the aryl halide, including electron-donating and electron-withdrawing substituents.[1]
| Aryl Halide Substituent | Yield (%) |
| 4-Methyl (iodide) | 95 |
| 4-Methoxy (iodide) | 92 |
| 4-Fluoro (iodide) | 88 |
| 4-Trifluoromethyl (bromide) | 85 |
| 2-Methyl (bromide) | 75 |
Yields are representative and may vary based on specific reaction conditions and indole substrate.
It is important to note that sterically hindered aryl halides, particularly those with ortho substituents, may lead to lower yields.[1]
Indole-2-Carboxylic Acid Scope
The reaction is also tolerant of various substituents on the indole ring.
| Indole-2-carboxylic Acid Substituent | Yield (%) |
| 5-Methyl | 90 |
| 5-Methoxy | 87 |
| 5-Bromo | 82 |
| 6-Chloro | 85 |
Yields are representative and may vary based on specific reaction conditions and aryl halide.
Troubleshooting and Key Considerations
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial for the stability of the copper catalyst and to prevent side reactions.
-
Solvent Purity: The use of anhydrous NMP is recommended for optimal results.
-
Base: K₃PO₄ has been identified as the optimal base for this transformation. Other bases may result in lower yields.[1]
-
Temperature Control: The reaction temperature of 160 °C is critical for efficient decarboxylation and coupling. Lower temperatures may lead to incomplete conversion.[1]
-
Purification: Careful purification by column chromatography is necessary to isolate the N-arylindole from any remaining starting materials and byproducts.
Conclusion and Future Perspectives
The copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids is a highly effective and practical method for the synthesis of N-arylindoles. Its broad functional group tolerance, use of a relatively inexpensive and abundant metal catalyst, and straightforward protocol make it an attractive alternative to traditional cross-coupling methods. This approach holds significant promise for applications in drug discovery and process chemistry, enabling the rapid generation of diverse libraries of N-arylindoles for biological screening. Further research may focus on developing even milder reaction conditions and expanding the substrate scope to include more complex and challenging coupling partners.
References
- Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808. [Link]
- Stanek, V., & Slavětínská, L. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(15), 4933. [Link]
- Zhou, L., Jing, P., Deng, W., & Yang, Y. (2025). Recent Advances in the Synthesis of Indolines via Dearomative Annulation of N‐acylindoles. Asian Journal of Organic Chemistry. [Link]
- Ramgren, M., Tork, L. R., & Miller, S. J. (2022). Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis. Journal of the American Chemical Society, 144(21), 9573-9582. [Link]
- Guimond, N., Fagnou, K. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(12), 2784-2787. [Link]
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- Li, B., Liu, H., & Jiang, H. (2014). Synthesis of 3-acylindoles via decarboxylative cross-coupling reaction of free (N-H) indoles with α-oxocarboxylic acids. Chinese Chemical Letters, 25(2), 258-260. [Link]
- Ramgren, M., Tork, L. R., & Miller, S. J. (2022).
- Smetankova, M., & Slavětínská, L. (2021). Ni‐catalyzed decarboxylative arylation of indole‐3‐acetic acids by C–O bond activation of aryl esters. Chemistry – An Asian Journal, 16(18), 2636-2640. [Link]
- Oldenhuis, N. J., Koc, U., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684-11693. [Link]
- Bilodeau, F., Brochu, M.-C., Guimond, N., Thesen, K. H., & Forgione, P. (2008). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 73(19), 7544-7550. [Link]
- Sarmah, D., Tahu, M., & Bora, U. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. Applied Organometallic Chemistry, 35(11). [Link]
- Jones, S., & Hou, J. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 13(23), 15637-15642. [Link]
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- Goossen, L. J., Deng, G., & Thiel, L. M. (2007). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. Angewandte Chemie International Edition, 46(17), 3044-3047. [Link]
- Wikipedia. (n.d.). Decarboxylative cross-coupling. In Wikipedia.
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- Wang, Y., Li, Y., & Wang, Q. (2021). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega, 6(46), 31105-31113. [Link]
- Oldenhuis, N. J., Koc, U., & Buchwald, S. L. (2002). The copper-catalyzed N-arylation of indoles. Journal of the American Chemical Society, 124(39), 11684-11693. [Link]
- Wang, Q. (2020). Synthesis of indole‐N‐carboxylic acids.
- Oldenhuis, N. J., Koc, U., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles.
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Application Notes & Protocols: One-Pot Synthesis of Substituted Indoles from 2-Iodoanilines
Introduction: The Strategic Advantage of One-Pot Indole Synthesis
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous pharmacologically active compounds.[1] Traditional multi-step methods for indole synthesis, while foundational, often suffer from drawbacks such as low atom economy, the need for isolation of intermediates, and increased solvent waste. In contrast, one-pot or "domino" reactions represent a more elegant and efficient approach, allowing for the construction of complex molecular architectures in a single synthetic operation. This guide focuses on the robust and versatile one-pot synthesis of substituted indoles starting from readily available 2-iodoanilines. This methodology offers significant advantages in drug discovery and development by streamlining synthetic routes, reducing costs, and enabling rapid access to diverse libraries of indole derivatives for biological screening.
The primary strategies discussed herein are the Larock indole synthesis and related domino Sonogashira coupling-cyclization reactions. These palladium- or copper-catalyzed processes demonstrate broad functional group tolerance and allow for predictable control over substitution patterns on the indole ring.[2][3]
Mechanistic Insights: The Catalytic Pathways to Indole Formation
A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation of a synthetic protocol. The one-pot synthesis of indoles from 2-iodoanilines and alkynes predominantly proceeds through two well-established catalytic pathways.
The Larock Indole Synthesis: A Palladium-Catalyzed Cascade
First described by Richard C. Larock in 1991, this powerful heteroannulation reaction directly couples a 2-iodoaniline with a disubstituted alkyne using a palladium catalyst.[1][3][4] The reaction does not typically require a protecting group on the aniline nitrogen, adding to its efficiency.[5]
The catalytic cycle of the Larock indole synthesis can be summarized as follows:
-
Reductive Elimination & Oxidative Addition: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. This is followed by the oxidative addition of the 2-iodoaniline to the Pd(0) species, forming an arylpalladium(II) complex.
-
Alkyne Coordination & Insertion: The alkyne then coordinates to the arylpalladium(II) complex. A subsequent migratory insertion of the alkyne into the aryl-palladium bond occurs. This step is regioselective, with the bulkier substituent of an unsymmetrical alkyne preferentially ending up at the 2-position of the resulting indole.[1][3]
-
Intramolecular Aminopalladation & Reductive Elimination: The nitrogen of the aniline then attacks the palladium-bound vinyl group in an intramolecular fashion, forming a six-membered palladacycle.
-
Reductive Elimination & Catalyst Regeneration: Finally, reductive elimination from this intermediate forms the indole ring and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: High-level workflow for the Larock indole synthesis.
Domino Sonogashira Coupling and Cyclization
This approach is particularly useful for the synthesis of 2-substituted indoles from terminal alkynes. It involves a sequential, one-pot process that begins with a Sonogashira cross-coupling reaction, followed by an intramolecular cyclization.[2][6] This method can be catalyzed by either palladium or copper systems.
The general sequence of events is:
-
Sonogashira Coupling: The 2-iodoaniline undergoes a palladium/copper co-catalyzed Sonogashira coupling with a terminal alkyne to form a 2-alkynyl aniline intermediate.[7][8]
-
Intramolecular Cyclization (Hydroamination): The newly formed 2-alkynyl aniline then undergoes an intramolecular nucleophilic attack of the aniline nitrogen onto the alkyne's triple bond.[2] This cyclization can be promoted by the same catalytic system or by the addition of a suitable reagent, leading to the formation of the indole ring.[6]
Sources
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Application Note: Accelerated Synthesis of Indole Scaffolds via Microwave-Assisted Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Indoles and the Drive for Synthetic Efficiency
The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-migraine drug sumatriptan, underscores the critical importance of efficient and versatile methods for its synthesis.[3] Traditional methods for constructing the indole ring often require harsh reaction conditions and long reaction times.[4] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a greener and more efficient alternative.[5][6][7] Microwave irradiation provides rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity.[7][8][9]
This application note details a robust protocol for the synthesis of polysubstituted indoles utilizing a microwave-assisted, one-pot, three-component reaction strategy based on the Sonogashira coupling.[1][10] This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a versatile entry point to a wide array of functionalized indoles.[11][12]
Mechanism and Rationale: The Synergy of Sonogashira Coupling and Microwave Irradiation
The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds.[13] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[11][14] The catalytic cycle involves two interconnected processes: the palladium cycle and the copper cycle.[12][15]
The Catalytic Cycle:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-iodoaniline) to form a Pd(II) complex.[15]
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[11][16] This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers its acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.[15][17]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[16]
In the context of indole synthesis, the initial Sonogashira coupling of a 2-haloaniline with a terminal alkyne is followed by a palladium-catalyzed intramolecular cyclization (a variation of the Larock indole synthesis) to construct the indole ring.[4]
The Role of Microwave Irradiation:
Microwave energy accelerates chemical reactions through direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7][8] This efficient energy transfer offers several advantages in the Sonogashira coupling:
-
Increased Reaction Rates: Dramatically reduces reaction times from hours to minutes.[8][18]
-
Improved Yields: Often leads to higher product yields and cleaner reaction profiles.[9]
-
Enhanced Selectivity: Minimizes the formation of side products, such as the undesired homocoupling of the alkyne (Glaser coupling).[8][19]
-
Milder Conditions: Enables reactions to be carried out under less stringent conditions, often with lower catalyst loadings.[20]
Sources
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Application Notes & Protocols: Synthesis of Biaryl Compounds Using Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate as a key synthetic intermediate. Biaryl motifs containing an indole scaffold are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2] This document outlines the strategic advantages of this specific building block and provides a robust, field-proven protocol for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling researchers to efficiently construct diverse molecular libraries.
Introduction: The Strategic Value of a Pre-Functionalized Indole Core
The indole nucleus is a privileged scaffold in pharmaceutical design, forming the core of numerous natural products and synthetic drugs.[3] The construction of C-C bonds to functionalize this core, particularly at the C3-position, is a cornerstone of modern synthetic strategy. The creation of biaryl structures, where the indole is directly linked to another aromatic or heteroaromatic ring, is especially critical for developing agents that target protein-protein interactions or fit into complex binding pockets.
This compound emerges as a highly strategic building block for these endeavors. Its structure is pre-functionalized with orthogonal reactive sites and modulating groups, offering a streamlined path to complex molecular architectures. This guide delves into the rationale behind its design and provides a practical framework for its use.
Reagent Profile: this compound
A thorough understanding of the reagent's structural components is crucial for predicting its reactivity and leveraging its full synthetic potential.
Dissecting the Key Functional Groups:
-
C3-Iodo Group: This is the primary point of reactivity for cross-coupling. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group for oxidative addition to a Palladium(0) catalyst, which is the initiating step of many cross-coupling cycles.[4][5] Its position at C3 directs the arylation to one of the most synthetically desirable locations on the indole ring.
-
C5-Fluoro Group: The fluorine atom serves a dual purpose. As a strong electron-withdrawing group, it modulates the electronic properties of the indole ring system, which can influence reaction kinetics.[4][6] In a medicinal chemistry context, fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[7]
-
C2-Ethyl Carboxylate Group: This electron-withdrawing group further influences the indole's electronics. More importantly, it serves as a synthetic handle for post-coupling modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functional groups, vastly expanding the structural diversity of the resulting biaryl products.[8]
-
N-H Group: The presence of a free N-H on the indole ring can sometimes pose a challenge in palladium-catalyzed reactions, as it can interact with the catalyst.[3][9] However, modern catalyst systems and carefully chosen bases have made the coupling of unprotected indoles highly efficient, avoiding the need for additional protection-deprotection steps.[3][9]
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for constructing C(sp²)-C(sp²) bonds. It involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or ester) with an organic halide.[10] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The choice of catalyst, ligand, base, and solvent is critical for ensuring an efficient and high-yielding transformation.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.
Materials & Equipment:
-
This compound
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ - Dichlorobis(diphenylphosphino)ferrocene)palladium(II))
-
Base (e.g., Potassium carbonate, K₂CO₃, anhydrous)
-
Solvent system (e.g., 1,4-Dioxane and Water, degassed)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe. The reaction concentration is typically 0.1 M with respect to the indole starting material.
-
Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure biaryl product.
Experimental Workflow Diagram
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- 4. smolecule.com [smolecule.com]
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- 10. youtube.com [youtube.com]
Application Note: Robust and Versatile Synthesis of Indole-2-Carboxamides from Ethyl Ester Precursors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole-2-Carboxamide Scaffold
The indole-2-carboxamide core is a privileged scaffold in medicinal chemistry and drug discovery.[1] This structural motif is present in a wide array of biologically active molecules, demonstrating efficacy as antitubercular agents, cannabinoid receptor modulators, and multi-target antiproliferative agents.[2][3][4][5] Their value stems from the indole's ability to participate in various non-covalent interactions with biological targets and the carboxamide's role as a versatile hydrogen bond donor and acceptor. Given their therapeutic potential, the development of reliable and scalable synthetic routes to access these compounds is of paramount importance for pharmaceutical research and development.[6][7]
This application note provides a detailed guide for the preparation of indole-2-carboxamides, starting from the common and commercially available ethyl indole-2-carboxylate. We present two primary, field-proven methodologies: a direct aminolysis approach and a more versatile two-step sequence involving saponification followed by amide coupling.
Reaction Overview and Mechanistic Rationale
The conversion of an ester to an amide is fundamentally a nucleophilic acyl substitution reaction. The choice of methodology depends on the reactivity of the amine, the stability of the starting materials, and the desired scale of the reaction.
-
Method A: Direct Aminolysis. This is the most atom-economical approach, involving the direct reaction of the ethyl ester with an amine.[8] The reaction proceeds via a tetrahedral intermediate formed by the nucleophilic attack of the amine on the ester carbonyl.[9] Subsequent elimination of the ethoxide leaving group yields the amide. However, this method's primary drawback is the relatively poor leaving group ability of ethoxide (RO⁻), often necessitating harsh conditions such as high temperatures or the use of strong bases, which can be incompatible with complex or sensitive substrates.[8][10]
-
Method B: Two-Step Saponification and Amide Coupling. This is the most widely employed and versatile strategy for synthesizing indole-2-carboxamides.[2]
-
Saponification: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide (NaOH).[2][11] This step proceeds irreversibly due to the deprotonation of the resulting carboxylic acid, forming a carboxylate salt that is unreactive towards the alcohol byproduct.
-
Amide Coupling: The indole-2-carboxylic acid is then activated using a coupling reagent (e.g., EDCI, HBTU, BOP) to form a highly reactive intermediate, such as an O-acylisourea ester.[12][13] This activated species is readily attacked by the amine nucleophile to form the desired amide under mild conditions, generating byproducts that are typically easy to remove.[14] This method avoids the harsh conditions of direct aminolysis and is compatible with a much broader range of amines.
-
The following diagram illustrates these two synthetic pathways.
Caption: Synthetic pathways from ethyl indole-2-carboxylate to indole-2-carboxamides.
Detailed Experimental Protocols
The following protocols detail the two-step saponification and coupling method (Method B), which offers superior versatility and reliability for research applications.
Protocol 1: Saponification of Ethyl 1H-indole-2-carboxylate
This procedure converts the starting ester into the key carboxylic acid intermediate.
Materials and Reagents:
-
Ethyl 1H-indole-2-carboxylate
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate (1.0 eq.) in ethanol (approx. 5 mL per gram of ester).
-
Base Addition: Add an aqueous solution of NaOH (2.0-3.0 eq., dissolved in a minimal amount of water). The reaction should be stoichiometric, but a slight excess of base ensures complete hydrolysis.[2]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous residue with deionized water. Place the flask in an ice bath and slowly acidify the solution to pH 2-3 by adding 1M HCl dropwise. The indole-2-carboxylic acid will precipitate as a solid.
-
Extraction: Extract the aqueous suspension with ethyl acetate (3 x volume of the aqueous layer). The product may have limited solubility; ensure thorough extraction.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1H-indole-2-carboxylic acid, typically as a white or off-white solid. The product is often of sufficient purity for the next step but can be recrystallized if necessary.[12]
Protocol 2: Amide Coupling with Benzylamine (Representative Example)
This protocol describes the synthesis of N-benzyl-1H-indole-2-carboxamide using BOP as the coupling reagent.
Materials and Reagents:
-
1H-indole-2-carboxylic acid (from Protocol 1)
-
Benzylamine
-
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-indole-2-carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DCM (approx. 10 mL per gram of acid).
-
Reagent Addition: To the stirred solution, add benzylamine (1.1 eq.), DIPEA (2.0-3.0 eq.), and finally the BOP reagent (1.2 eq.). The addition of DIPEA, a non-nucleophilic base, is crucial to neutralize the hexafluorophosphate counterion and the carboxylic acid proton, facilitating the reaction.[5]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Quenching and Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1H-indole-2-carboxamide.[12]
The following diagram provides a visual summary of the experimental workflow.
Caption: Experimental workflow for the two-step synthesis of indole-2-carboxamides.
Characterization Data
The identity and purity of the synthesized product, N-benzyl-1H-indole-2-carboxamide, should be confirmed using standard analytical techniques. Representative data is summarized below.
| Analysis | Expected Results for N-benzyl-1H-indole-2-carboxamide |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.24 (br s, 1H, indole N-H), 7.62 (d, 1H), 7.42 (d, 1H), 7.36-7.24 (m, 6H), 7.13 (t, 1H), 6.82 (s, 1H, indole H-3), 6.41 (br s, 1H, amide N-H), 4.68 (d, 2H, -CH₂-Ph).[12] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 161.4 (C=O), 139.7, 136.9, 131.7, 128.3 (2C), 127.9, 127.5 (2C), 126.9, 123.6, 121.6, 119.8, 112.2, 102.0, 42.7 (-CH₂-).[12] |
| Mass Spec. (ESI) | m/z: 251 [M+H]⁺, 273 [M+Na]⁺.[12] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Saponification | Insufficient reaction time or amount of base. | Increase reflux time and monitor closely by TLC. Ensure at least 2 equivalents of NaOH are used. |
| Low Yield in Coupling Step | Inactive coupling reagent; wet solvent/reagents; steric hindrance from amine. | Use fresh, high-quality coupling reagents. Ensure all glassware and solvents are anhydrous. For hindered amines, consider a more powerful coupling agent (e.g., HATU) or longer reaction times/mild heating. |
| Formation of Side Products | Racemization (if chiral centers are present); side reactions with other functional groups. | The two-step coupling method generally minimizes racemization.[15] Protect other reactive functional groups on the amine or indole core if necessary. |
| Difficult Purification | Byproducts from coupling reagent are co-eluting with the product. | The urea byproduct from DCC can be difficult to remove. BOP and EDCI byproducts are generally water-soluble and can be removed with an acidic wash (e.g., dilute HCl) during work-up. |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents like BOP are toxic and should be handled with care.
-
DIPEA and benzylamine are corrosive and have strong odors. Handle only in a fume hood.
-
DCM is a volatile and potentially carcinogenic solvent. Minimize exposure.
-
Reactions under reflux should be monitored to prevent solvent evaporation and overheating.
References
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- Zhang, Y., et al. (2022). A pathway to biobased polyamides (PAs) via ring-opening aminolysis-condensation (ROAC) under benign conditions with diverse structure. ResearchGate.
- Majee, D., et al. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Advances.
- Valente, A., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
- Sabbadin, D., et al. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
- Early, J. V., et al. (2019). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC.
- Shaik, A. B., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
- Marwaha, N., et al. (2021). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC.
- Singh, K., et al. (2015). Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC.
- La Rosa, V., et al. (2019). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry.
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- Habash, M., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry.
- Batista, V. F., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing.
- Abdeen, S., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
- Gribble, G. W. (2016). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry.
- Nicholson, W. I., et al. (2021). Direct Amidation of Esters via Ball Milling. ResearchGate.
- Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
- ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties.
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
- Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI.
- Allen, D. H., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. PMC.
- ChemistryViews. (2022). Safer Reagent for the Direct Amidation of Carboxylic Acids.
- Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry.
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Use of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate in library synthesis
Application Note & Protocols
Leveraging Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate for Accelerated Drug Discovery via Library Synthesis
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This guide provides an in-depth exploration of this compound, a strategically functionalized building block designed for efficient library synthesis. We detail its unique advantages, stemming from the synergistic effects of its substituents: the 5-fluoro group for enhanced metabolic stability and binding affinity, and the 3-iodo group as a versatile handle for palladium-catalyzed cross-coupling reactions.[3][4] This document furnishes researchers and drug development professionals with detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the rapid generation of diverse and densely functionalized indole libraries.
The Strategic Advantage of the Building Block
The design of this compound is a prime example of "function-oriented synthesis," where a starting material is pre-configured with chemical handles that facilitate rapid and diverse downstream modifications. This approach is central to modern library synthesis for high-throughput screening.[1]
The Indole Scaffold: A Privileged Structure
The indole nucleus is a bicyclic aromatic heterocycle found in a vast array of biologically active compounds, from the essential amino acid tryptophan to complex alkaloids and modern pharmaceuticals.[1][5] Its unique electronic properties and ability to participate in various intermolecular interactions (hydrogen bonding, π-stacking) make it a highly successful pharmacophore in drug discovery programs targeting kinases, viral proteins, and CNS receptors.[2][6][7]
The Impact of Fluorine in Drug Design
The incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to enhance drug-like properties.[8][9] The 5-fluoro substituent offers several key benefits:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the in-vivo half-life of a compound.[4]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can modulate the acidity of the indole N-H group and lead to more favorable interactions with protein targets through hydrogen bonds or dipole-dipole forces.[4][8]
-
Modulated Lipophilicity: Strategic fluorination can increase lipophilicity, potentially improving a molecule's ability to cross cellular membranes and enhancing oral bioavailability.[4]
The C3-Iodo Group: A Gateway to Diversity
The iodine atom at the C3 position is the linchpin for library synthesis. As a heavy halogen, it is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the reliable and efficient formation of new carbon-carbon and carbon-nitrogen bonds, serving as the primary diversification point.[3][10] The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making the iodo-substituted indole a highly reactive and versatile substrate.[11][12]
Physicochemical Properties
A summary of the key properties of the title compound is provided below.
| Property | Value | Reference |
| CAS Number | 167631-21-2 | [3][13][14] |
| Molecular Formula | C₁₁H₉FINO₂ | [3] |
| Molecular Weight | 333.10 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [15] |
| Boiling Point | Not available | [13] |
| Flash Point | 198.5 °C | [16] |
| Density | 1.824 g/cm³ | [16] |
| SMILES | CCOC(=O)C1=C(I)C2=CC(F)=CC=C2N1 | [3][13] |
Library Synthesis: A General Workflow
The primary application of this compound is as a foundational scaffold for generating a library of diverse analogs. The workflow leverages the differential reactivity of the functional groups, primarily focusing on the C3-iodo position for initial diversification.
Key Diversification Protocols
The following protocols are optimized for parallel synthesis formats, common in library generation. All reactions should be conducted in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C (Aryl) Bond Formation
Application: This reaction is the cornerstone for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors and other therapeutic agents.[6][17] The Suzuki reaction is renowned for its high functional group tolerance and generally mild conditions.[12]
Causality & Rationale: The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base) and reductive elimination to yield the product. The choice of a palladium catalyst with appropriate ligands is crucial for efficient turnover.
Detailed Step-by-Step Protocol:
-
To a reaction vial, add this compound (1.0 equiv., e.g., 50 mg).
-
Add the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).
-
Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 equiv.) or powdered K₃PO₄ (3.0 equiv.).
-
Add a solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to a concentration of ~0.1 M).
-
Seal the vial, purge with nitrogen or argon, and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization Parameters:
| Parameter | Reagent/Condition | Rationale & Field Insights |
| Catalyst/Ligand | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | For simple boronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered substrates, a more active catalyst system like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos) is recommended.[18] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is a stronger base often used for less reactive boronic acids. Na₂CO₃ in aqueous solution is a standard, cost-effective choice for many substrates.[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The biphasic system helps to dissolve both the organic starting materials and the inorganic base.[12] DMF can be used for higher temperatures but can be difficult to remove. |
| Temperature | 80-110 °C | Higher temperatures accelerate the reaction but may lead to decomposition of sensitive substrates or the catalyst. Microwave irradiation can significantly shorten reaction times.[19] |
Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
Application: This reaction introduces an alkyne functionality, a versatile group that can participate in further "click chemistry" reactions or serve as a precursor for other functional groups. It is a powerful method for forming C(sp²)-C(sp) bonds.[11]
Causality & Rationale: The Sonogashira reaction employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation step.[10][11][20] An amine base is typically used both as a base and as a solvent.
Detailed Step-by-Step Protocol:
-
To a reaction vial, add this compound (1.0 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.).
-
Add a palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol%).
-
Add a copper co-catalyst, copper(I) iodide (CuI) (1-3 mol%).
-
Add a solvent and base, typically triethylamine (Et₃N) or diisopropylamine (DIPEA). The reaction is often run neat in the amine or diluted with a co-solvent like THF or DMF.
-
Seal the vial and purge with an inert gas.
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid.
-
Monitor by TLC or LC-MS. Completion is often achieved within 1-6 hours.
-
Upon completion, concentrate the reaction mixture to remove the amine solvent.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography.
Optimization Parameters:
| Parameter | Reagent/Condition | Rationale & Field Insights |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is a robust and commonly used catalyst for this transformation.[10] |
| Cu Co-catalyst | CuI | Copper(I) is essential for the traditional mechanism.[11] Copper-free Sonogashira protocols exist but may require different ligands and conditions. |
| Base/Solvent | Et₃N, DIPEA | The amine base is crucial for deprotonating the terminal alkyne. Using it as the solvent ensures a high concentration of the base. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings proceed efficiently at room temperature. Gentle heating can be applied to accelerate sluggish reactions. |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Application: This reaction enables the synthesis of N-aryl and N-heteroaryl indoles, a critical transformation for accessing a different region of chemical space. It is one of the most powerful methods for forming C-N bonds.[21][22]
Causality & Rationale: The mechanism is similar to other cross-couplings but requires specific ligands to facilitate the difficult C-N reductive elimination step. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential to promote the reaction and prevent catalyst decomposition. A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[21][23][24]
Detailed Step-by-Step Protocol:
-
To a dry reaction vial under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and a specialized ligand (e.g., XPhos, 4-8 mol%).
-
Add this compound (1.0 equiv.).
-
Add a strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).
-
Add an anhydrous aprotic solvent like toluene or 1,4-dioxane.
-
Add the primary or secondary amine coupling partner (1.2-1.5 equiv.).
-
Seal the vial, and heat to 80-110 °C.
-
Monitor the reaction by LC-MS. Reactions can take 6-24 hours.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purify by silica gel chromatography.
Optimization Parameters:
| Parameter | Reagent/Condition | Rationale & Field Insights |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / RuPhos, G3-XPhos Precatalyst | The choice of ligand is critical. Bulky biarylphosphine ligands are the state-of-the-art for this transformation, enabling the coupling of a wide range of amines, including hindered ones.[21][24] Using pre-formed catalysts can improve reproducibility. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | NaOtBu is a very strong base suitable for many amines. For base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, often requiring higher temperatures or longer reaction times.[23] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. Toluene and dioxane are most common due to their high boiling points. |
| Temperature | 80-110 °C | These reactions generally require elevated temperatures to achieve reasonable rates. |
Secondary Diversification
Once the primary library is generated through C3-functionalization, further diversity can be introduced by modifying the other two functional handles on the scaffold:
-
N-Alkylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and alkylated with various alkyl halides to introduce substituents at the N1 position.[25]
-
Ester Hydrolysis/Amidation: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH).[25] This acid can then be coupled with a diverse set of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate an amide library.
Conclusion
This compound is a high-value, strategically designed building block that serves as an ideal starting point for the synthesis of diverse indole-based compound libraries. The orthogonal reactivity of its C3-iodo group allows for robust and predictable functionalization via established palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein offer a reliable framework for researchers in medicinal chemistry and drug discovery to rapidly access novel chemical matter, accelerating the identification of new therapeutic lead compounds.
References
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- Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health (NIH).
- Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Chemistry Portal.
- On-DNA Synthesis of Multisubstituted Indoles. ACS Publications.
- Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. National Institutes of Health (NIH).
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Institutes of Health (NIH).
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Royal Society of Chemistry.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate.
- Fluorine-containing indoles: Synthesis and biological activity. ResearchGate.
- Structures of some bioactive fluorinated indole derivatives. ResearchGate.
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- Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications. Geshem.
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- Indole – a promising pharmacophore in recent antiviral drug discovery. National Institutes of Health (NIH).
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- Sustainable multicomponent indole synthesis with broad scope. University of Groningen.
- The protocols of synthesis of diverse indole derivatives. ResearchGate.
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- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- One-Pot Synthesis of Indole-Fused Scaffolds via Gold-Catalyzed Tandem Annulation Reactions of 1,2-Bis(alkynyl)-2-en-1-ones with Indoles. Figshare.
- Rapid synthesis of the indole-indolone scaffold via [3+2] annulation of arynes by methyl indole-2-carboxylates. National Institutes of Health (NIH).
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences.
- Suzuki reaction. Wikipedia.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
- Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. ResearchGate.
- Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health (NIH).
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sonogashira coupling. YouTube.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry.
- Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry.
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- 14. This compound, China this compound Selling, Selling China this compound, Shuyuan [chemnet.com]
- 15. Ethyl 5-fluoroindole-2-carboxylate, 98% | CymitQuimica [cymitquimica.com]
- 16. echemi.com [echemi.com]
- 17. Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ias.ac.in [ias.ac.in]
- 19. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. mdpi.com [mdpi.com]
Scale-up synthesis of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate derivatives
This protocol can be adapted for a wide range of boronic acids, enabling the rapid synthesis of a library of novel compounds for biological screening. The development of such efficient and scalable synthetic methods is crucial for accelerating drug discovery and development programs. [13]
References
- Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candid
- Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Recent advances in the synthesis of indoles and their applic
- Automated and Accelerated Synthesis of Indole Deriv
- (PDF)
- A new synthetic approach to the 3,4-dihydro-1H-o[8][12]xazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbon
- An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxyl
- Iodine - Hazardous Substance Fact Sheet. [Link]
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate | Request PDF - ResearchG
- periodic acid dihydrate - Organic Syntheses Procedure. [Link]
- Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors - ResearchG
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 167631-21-2 [smolecule.com]
- 4. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. This compound | CymitQuimica [cymitquimica.com]
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- 11. nj.gov [nj.gov]
- 12. Iodination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Iodoindoles
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the Suzuki-Miyaura cross-coupling of 3-iodoindoles. The indole scaffold is a cornerstone of numerous pharmaceuticals and biologically active molecules, and C-3 functionalization via Suzuki coupling is a critical transformation.[1] However, the unique electronic nature of the indole ring and the general sensitivity of the Suzuki reaction can lead to specific, often frustrating, side reactions.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic understanding. Our goal is to empower you to diagnose issues in your reactions, optimize conditions, and maximize the yield of your desired 3-arylindole products.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may observe during your experiments. Each answer explains the likely chemical cause and provides actionable solutions.
Q1: My reaction is sluggish or stalls, and I primarily recover my starting 3-iodoindole. What are the likely causes?
A1: Low or no conversion is one of the most common issues and typically points to problems with the catalytic cycle, specifically catalyst activity.
-
Probable Cause 1: Catalyst Deactivation via Oxygen. The catalytically active species is a Palladium(0) complex.[2][3] Any residual oxygen in your reaction vessel can oxidize Pd(0) to inactive Pd(II) species or lead to the formation of palladium black (nanoparticles), which has poor catalytic activity.[2][4] This is a primary suspect, especially if you observe the reaction mixture turning black prematurely.
-
Solution: Implement rigorous deoxygenation. Sparge your solvent(s) and the reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst.[5] Maintain a positive pressure of inert gas throughout the entire reaction.
-
-
Probable Cause 2: Inefficient Precatalyst Activation. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] Sometimes this reduction is inefficient under the chosen conditions.
-
Solution: Consider switching to a Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed for clean and efficient generation of the active Pd(0) species.[2]
-
-
Probable Cause 3: Inappropriate Ligand Choice. The ligand stabilizes the palladium center and modulates its reactivity. For an electron-rich heterocycle like indole, a suboptimal ligand can lead to poor oxidative addition or slow transmetalation.
Q2: I'm isolating a significant amount of the corresponding indole (the protodehalogenated product). How can I prevent this?
A2: The replacement of the iodine atom with a hydrogen atom is known as protodehalogenation or simply dehalogenation.[6][9] This side reaction consumes your electrophile and directly lowers the yield of the desired product.
-
Probable Cause: Unproductive Reductive Elimination. This can occur if the palladium-aryl intermediate (Indole-Pd-I) undergoes a reaction with a hydrogen source in the mixture before it can transmetalate with the boronic acid. Sources of hydrogen can include trace water, the solvent, or even the base.
-
Solution 1: Optimize Reaction Temperature and Time. Excessive heat or prolonged reaction times can promote dehalogenation. Monitor your reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. Try reducing the temperature incrementally (e.g., from 100 °C to 80 °C).[6]
-
Solution 2: Re-evaluate Your Base/Solvent System. Certain bases or solvents can be more prone to acting as hydrogen donors. Ensure your solvents are anhydrous if the protocol calls for it.
-
Q3: My desired product is contaminated with a symmetrical biaryl byproduct (Ar'-Ar'). What is this and how do I stop it?
A3: You are observing the homocoupling of your boronic acid partner.[4][6] This is a very common side reaction where two molecules of the boronic acid couple with each other, consuming your nucleophile and catalyst.[5]
-
Probable Cause 1: Presence of Oxygen. As mentioned in A1, oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species are known to promote the oxidative homocoupling of boronic acids.[2][5][10] This is often the main culprit.
-
Probable Cause 2: Reduction of a Pd(II) Precatalyst. When using a Pd(II) source like Pd(OAc)₂, one of the primary pathways for its reduction to the catalytically active Pd(0) involves the stoichiometric homocoupling of two boronic acid molecules.[2][5]
-
Solution: If homocoupling is a persistent issue, switch from a Pd(II) salt to a direct Pd(0) source like Pd(PPh₃)₄ or a precatalyst that does not rely on the boronic acid for reduction.[2]
-
Q4: Instead of my desired C-3 coupled product, I'm recovering the arene/heteroarene corresponding to my boronic acid partner. What's happening?
A4: This side reaction is protodeboronation, the cleavage of the carbon-boron bond of your nucleophile, which is replaced by a C-H bond.[2][6] It is particularly prevalent with electron-rich or heteroaryl boronic acids.[2]
-
Probable Cause: Instability of the Boronic Acid. Boronic acids are susceptible to hydrolysis (cleavage) by water, and this process can be accelerated by the basic conditions of the reaction.[2]
-
Solution 1: Use Anhydrous Conditions. If possible, use anhydrous solvents and a non-hydroxide base. A common and effective choice to minimize protodeboronation is anhydrous potassium phosphate (K₃PO₄).[8]
-
Solution 2: Use a More Stable Boronate Ester. Boronic acids can be "protected" to increase their stability. Pinacol esters (Bpin) are a common choice.[6] For even greater stability, consider using organotrifluoroborate salts (BF₃K) or MIDA boronates, which slowly release the active boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[11][12][13]
-
Q5: I've isolated an isomer where the new aryl group is attached to the indole nitrogen instead of the C-3 position. Why did this N-arylation occur?
A5: This is a classic case of competing C-arylation versus N-arylation. The indole N-H proton is acidic and can be deprotonated by the base, creating a nucleophilic indole anion. This anion can then compete with the C-3 position for the palladium-catalyzed coupling.[14][15][16]
-
Probable Cause: Unprotected Indole N-H. For unprotected indoles, N-arylation is a known competitive reaction pathway in metal-catalyzed couplings.[16][17] The choice of base, ligand, and metal catalyst can significantly influence the C/N selectivity.
-
Solution 1: Modify Reaction Conditions. Sometimes, switching to a bulkier base or a different ligand can sterically hinder attack at the nitrogen atom, favoring C-3 coupling. However, this often requires extensive screening.
-
Solution 2: Protect the Indole Nitrogen. The most robust and predictable solution is to temporarily protect the indole nitrogen. Common protecting groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple methyl or benzyl group will eliminate the possibility of N-arylation. The protecting group can then be removed in a subsequent step. This approach provides unambiguous control over the reaction's regioselectivity.
-
Frequently Asked Questions (FAQs)
-
Q: What is the general mechanism of the Suzuki coupling?
-
A: The reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The three key steps are: 1) Oxidative Addition , where the Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoindole to form a Pd(II) intermediate; 2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center, displacing the iodide; and 3) Reductive Elimination , where the two organic groups (the indole and the new aryl group) couple and are released from the palladium, regenerating the active Pd(0) catalyst to continue the cycle.[3]
-
-
Q: How do I choose the right base for my reaction?
-
A: Base selection is critical and often determined empirically.[8][18] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[19][20] Carbonates are often used in aqueous/organic solvent mixtures. K₃PO₄ is a stronger base and is often used under anhydrous conditions, which can help suppress protodeboronation.[8] The base's role is to activate the boronic acid to facilitate transmetalation.[20][21]
-
-
Q: Should I use a boronic acid or a boronate ester?
-
A: The choice depends on the stability of your nucleophile. Boronic acids are often more reactive but can be prone to decomposition via protodeboronation and homocoupling.[2] Boronate esters, such as pinacol esters (Bpin), are generally more stable, have a longer shelf-life, and are less prone to side reactions.[6][13][22] They are an excellent choice if you are having issues with protodeboronation.
-
Visualizing the Reaction: Pathways and Pitfalls
Understanding the desired catalytic cycle in the context of potential off-cycle reactions is key to effective troubleshooting.
Caption: The core catalytic cycle for the Suzuki coupling of 3-iodoindoles.
Caption: Major off-cycle pathways that consume starting materials.
Starting Point Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of an unprotected 3-iodoindole with a generic arylboronic acid. Note: This should be optimized for your specific substrates.
Reagents & Conditions Summary
| Component | Stoichiometry | Example Amount (0.5 mmol scale) | Purpose |
| 3-Iodoindole | 1.0 equiv | 121.5 mg | Electrophile |
| Arylboronic Acid | 1.2 equiv | 0.6 mmol | Nucleophile |
| PdCl₂(dppf)·CH₂Cl₂ | 3 mol % | 12.2 mg | Precatalyst |
| K₂CO₃ | 2.5 equiv | 1.25 mmol (172.8 mg) | Base |
| Dioxane | ~0.1 M | 4 mL | Solvent |
| Water | ~0.1 M | 1 mL | Co-solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 3-iodoindole (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and K₂CO₃ (1.25 mmol, 2.5 equiv).
-
Deoxygenation: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add dioxane (4 mL) and water (1 mL) via syringe.
-
Further Degassing: Sparge the resulting suspension with the inert gas via a needle submerged in the liquid for 15-20 minutes while stirring.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the PdCl₂(dppf)·CH₂Cl₂ catalyst (0.015 mmol, 3 mol %).
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 3-aryl-indole product.
References
- Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
- Torres, E., et al. (2018).
- Samanta, S., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. [Link]
- Koroleva, E., et al. (2020).
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- ResearchGate. (2021). Suzuki coupling reaction of azaindole derivatives.
- ResearchGate. (2017). Effect of different bases on the Suzuki-Miyaura coupling.
- ResearchGate. (2015). Optimization of the reaction conditions for Suzuki coupling.
- Organic Chemistry Portal. Mechanism of the Suzuki Coupling. Organic Chemistry Portal. [Link]
- ResearchGate. (2014). Advances on N-Arylation of Indoles by Cross-Coupling Reactions.
- ResearchGate. (2020). Recent Progress Concerning the N-Arylation of Indoles.
- American Chemical Society. (2011). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS Division of Organic Chemistry. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Scite.ai. (2010). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
- Cacchi, S., et al. (2003). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]
- Royal Society of Chemistry. (2020). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2012). Amines as the ligands for palladium-catalyzed coupling reactions.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Reddit r/chemhelp. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
- Nykaza, T. V., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Wikipedia. Suzuki reaction. Wikipedia. [Link]
- Lenstra, D. C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Sonogashira Reactions for Electron-Deficient Indoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for improving the yields of Sonogashira reactions with challenging electron-deficient indole substrates. As experienced chemists know, the unique electronic properties of these substrates can often lead to low yields, catalyst deactivation, and undesirable side reactions. This resource will equip you with the knowledge to diagnose and resolve these common issues, enabling successful and efficient synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with Sonogashira couplings of electron-deficient indoles.
Q1: Why are Sonogashira reactions with electron-deficient indoles, such as 5-nitroindole or 6-cyanoindole, often low-yielding?
A1: Electron-withdrawing groups (EWGs) on the indole ring have a dual effect. On one hand, they can facilitate the oxidative addition step, which is often rate-limiting, by making the haloindole a better electrophile[1]. However, the overall electron-deficient nature of the substrate can also lead to several complications:
-
Slower Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-C bond, can be slower for electron-deficient systems.
-
Catalyst Inhibition: The electron-deficient indole nitrogen can coordinate more strongly to the palladium center, potentially inhibiting the catalytic cycle. The increased acidity of the N-H proton can also lead to side reactions or catalyst deactivation[2].
-
Substrate Decomposition: The combination of electron-withdrawing groups and the reaction conditions (base, heat) can sometimes lead to substrate degradation.
Q2: Is it always necessary to protect the indole nitrogen (N-H) before performing a Sonogashira coupling?
A2: While not strictly mandatory in all cases, N-protection is highly recommended for electron-deficient indoles. Protecting groups like tert-butoxycarbonyl (Boc) or tosyl (Ts) can significantly improve reaction outcomes by preventing catalyst inhibition and side reactions associated with the acidic N-H proton[2]. There are protocols for N-unprotected indoles, but they often require carefully optimized catalyst systems that are less sensitive to the acidic proton[2].
Q3: What is the general order of reactivity for haloindoles in Sonogashira couplings?
A3: The reactivity of the halogen on the indole ring follows the general trend for aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl[2]. Iodoindoles are the most reactive and typically couple under milder conditions, while bromoindoles often require higher temperatures and more robust catalysts[2]. Chloroindoles are the least reactive and present a significant challenge, often necessitating specialized catalyst systems.
Q4: When should I consider using a copper-free Sonogashira protocol?
A4: A copper-free protocol is advisable when you observe significant formation of alkyne homocoupling (Glaser coupling) byproducts. While the copper(I) co-catalyst accelerates the reaction, it is also primarily responsible for this undesired side reaction, especially in the presence of oxygen[3]. Modern palladium catalyst systems are often efficient enough to proceed without a copper co-catalyst, thereby eliminating this side reaction pathway[3][4].
Troubleshooting Guide: From Low Yields to Success
This section provides a systematic approach to troubleshooting common problems encountered during Sonogashira reactions with electron-deficient indoles.
Problem 1: Low or No Product Yield
Low or no yield is the most frequent issue. A logical, step-by-step investigation of your reaction parameters is the key to identifying the root cause.
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount for activating electron-deficient haloindoles.
-
Insight: Standard catalysts like Pd(PPh₃)₄ may not be effective for these challenging substrates[2]. Electron-rich and bulky phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle[1].
-
Recommendation:
-
Ligand Screening: Switch to more robust, electron-rich, and sterically hindered phosphine ligands such as biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium catalyst and promote the desired catalytic turnover[5][6].
-
Palladium Pre-catalysts: Consider using air-stable palladium pre-catalysts that readily form the active monoligated Pd(0) species in situ.
-
-
-
Base Selection: The base plays a crucial role in deprotonating the terminal alkyne and can influence the overall reaction rate and side reactions.
-
Insight: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, but for challenging substrates, a stronger, non-nucleophilic base may be more effective.
-
Recommendation: Screen a range of bases. For electron-deficient indoles, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or NMP have proven to be effective[2][7].
-
-
Solvent Effects: The solvent must be capable of dissolving all reaction components and can significantly impact catalyst stability and reactivity.
-
Insight: While common solvents like THF and DMF are often used, they can sometimes lead to catalyst deactivation at higher temperatures.
-
Recommendation: If catalyst decomposition (formation of palladium black) is observed, consider switching to less coordinating solvents like toluene or dioxane in combination with an appropriate base[2].
-
-
Reaction Temperature: The energy input is critical, especially for less reactive haloindoles.
-
Insight: Aryl bromides and chlorides, particularly when electron-deficient, often require elevated temperatures to undergo oxidative addition.
-
Recommendation: If the reaction is sluggish at room temperature or 60 °C, gradually increase the temperature to 80-100 °C. For highly unreactive substrates, microwave irradiation can be a powerful tool to accelerate the reaction[8].
-
Problem 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
The formation of a diyne byproduct from the terminal alkyne is a common side reaction that consumes starting material and complicates purification.
-
Oxygen Contamination: The primary cause of Glaser coupling is the presence of oxygen, which facilitates the copper-mediated oxidative homocoupling of the alkyne.
-
Insight: Even trace amounts of oxygen can lead to significant byproduct formation.
-
Recommendation:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.
-
-
-
Copper Co-catalyst: The copper(I) salt is the catalytic species responsible for homocoupling.
-
Insight: While it accelerates the desired reaction, its presence is a double-edged sword.
-
Recommendation:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol. Many modern catalyst systems with bulky, electron-rich ligands are highly effective without a copper co-catalyst[9].
-
Slow Addition of Alkyne: If a copper co-catalyst is necessary, consider adding the terminal alkyne slowly to the reaction mixture via a syringe pump. This maintains a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.
-
-
Problem 3: Catalyst Deactivation
The appearance of a black precipitate (palladium black) is a clear indication of catalyst decomposition and deactivation.
-
Impurities: Impurities in reagents or solvents can poison the palladium catalyst.
-
Insight: Water, oxygen, and other reactive species can lead to the agglomeration of palladium into an inactive form.
-
Recommendation: Use high-purity, anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
-
-
Ligand Degradation: The phosphine ligands can be susceptible to oxidation or degradation, especially at higher temperatures.
-
Insight: Once the ligand is compromised, the palladium center is no longer stabilized and will precipitate.
-
Recommendation: Use fresh, high-quality ligands. Consider switching to more robust N-heterocyclic carbene (NHC) ligands, which are often more thermally stable.
-
-
Interaction with Indole N-H: The acidic proton of the unprotected indole can interact with and deactivate the catalyst.
-
Insight: This is a more pronounced issue with electron-deficient indoles due to the increased acidity of the N-H proton.
-
Recommendation: Protect the indole nitrogen with a suitable group like Boc or Ts to prevent this interaction[2].
-
Data Presentation: Comparative Yields for Sonogashira Reactions
The following table summarizes reported yields for the Sonogashira coupling of a representative electron-deficient azaindole, providing a comparative overview of different reaction conditions.
| Halo-substrate | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-5-nitropyridin-2-amine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (0.2) | - | Et₃N | DMF | RT | 3 | 89 | [10] |
| 3-Iodo-5-nitropyridin-2-amine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | DMF | 60 | 12 | 75 | [11] |
| 5-Bromo-3-iodopyridin-2-amine | Various Alkynes | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 100 | 12 | 60-87 | [11] |
Note: Azaindole is a close structural analog of indole and provides relevant comparative data for electron-deficient systems.
Experimental Protocols
The following are detailed, step-by-step methodologies for performing Sonogashira reactions with electron-deficient indoles.
Protocol 1: Copper-Catalyzed Sonogashira Coupling of 3-Iodo-5-nitropyridin-2-amine
This protocol is adapted from a reported synthesis of 5-nitro-7-azaindole precursors[10][11].
Materials:
-
3-Iodo-5-nitropyridin-2-amine
-
Terminal alkyne (e.g., trimethylsilylacetylene or phenylacetylene)
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 3-iodo-5-nitropyridin-2-amine (1.0 equiv), PdCl₂(PPh₃)₂ (0.002-0.05 equiv), and CuI (0.008-0.1 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe, followed by Et₃N.
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 60 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of an N-Protected Bromoindole
This protocol is a general procedure adapted from methods developed for challenging aryl bromides, incorporating N-protection for the indole[2][12].
Materials:
-
N-Boc-protected bromo-cyano-indole (e.g., N-Boc-6-bromo-5-cyanoindole)
-
Terminal alkyne
-
Pd(OAc)₂ or a suitable palladium pre-catalyst
-
XPhos or another bulky biarylphosphine ligand
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the N-Boc-protected bromo-cyano-indole (1.0 equiv), Pd(OAc)₂ (0.03 equiv), XPhos (0.12 equiv), and Cs₂CO₃ (3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M.
-
Add the terminal alkyne (1.2 equiv) to the mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields in Sonogashira reactions.
References
- Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Technical Support Center: Sonogashira Coupling Reactions with Indole Substr
- Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
- Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. BenchChem.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids.
- An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions.
- Struggling to make a sonogashira coupling reaction happen : r/Chempros. Reddit.
- Sonogashira troubleshooting help needed : r/Chempros. Reddit.
- Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Royal Society of Chemistry.
- A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Chemistry Portal.
- [Sonogashira mediated synthesis of 5-nitro-7-azaindole[2].
- Efficient Access to Azaindoles and Indoles. Organic Chemistry Portal.
- Copper-free Sonogashira cross-coupling reactions: an overview.
- Sonogashira Coupling. Chemistry LibreTexts.
- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
- Recent Advances in Sonogashira Reactions.
- Sonogashira coupling. Wikipedia.
- One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
- Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temper
- Sonogashira Coupling- Reaction and applic
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
- Sonogashira cross-coupling reaction catalyzed by N -heterocyclic carbene-Pd(II)-PPh 3 complexes under copper free and aerobic conditions.
- Sonogashira Coupling. Organic Chemistry Portal.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- Sonogashira cross-coupling reaction catalysed by mixed NHC-Pd-PPh 3 complexes under copper free conditions.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Palladium selenolate macrocycles of diphosphines as efficient catalysts for Sonogashira reactions. New Journal of Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 8. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Purification of Halogenated Indole Esters
Welcome to the dedicated support center for researchers, chemists, and process development professionals working with halogenated indole esters. This guide is designed to provide expert-driven, practical solutions to the common and complex purification challenges associated with this important class of molecules. Drawing from established literature and extensive field experience, we will explore the "why" behind the problems and offer robust, validated strategies to overcome them.
Part 1: Troubleshooting Guide - Common Purification Hurdles
This section addresses specific, frequently encountered issues during the purification of halogenated indole esters. Each answer provides a mechanistic explanation and a step-by-step protocol to resolve the problem.
Question 1: "My chloro/bromoindole ester appears to be degrading on my silica gel column. Why is this happening and what can I do?"
Answer: This is a classic and highly prevalent issue. The degradation of halogenated indoles on silica gel is primarily due to the acidic nature of standard silica. The lone pair of electrons on the indole nitrogen makes it basic and susceptible to protonation by the acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to several degradation pathways, including dimerization, polymerization, or oxidation, which manifest as streaking, low recovery, or the appearance of new, often colored, spots on your TLC plate.
Root Cause Analysis:
-
Acidity of Silica: Standard silica gel has a pKa of approximately 4.5, making its surface acidic enough to protonate the indole ring.
-
Lewis Acidity: Trace metal impurities in silica can act as Lewis acids, further catalyzing decomposition.
-
Compound Instability: The specific halogen and its position on the indole ring can significantly influence the compound's stability.
Troubleshooting Protocol: Deactivating Silica Gel
To mitigate on-column degradation, the silica gel's acidity must be neutralized. This is typically achieved by pre-treating the silica with a basic modifier.
Step-by-Step Protocol:
-
Prepare a Neutralizing Slurry: In a fume hood, create a slurry of your silica gel in a non-polar solvent (e.g., hexanes or dichloromethane).
-
Add a Basic Modifier: Add 1-2% triethylamine (Et₃N) or 0.1% ammonium hydroxide (NH₄OH) by volume relative to the solvent. Triethylamine is often preferred as it is volatile and easily removed during solvent evaporation.
-
Equilibrate: Stir the slurry gently for 15-30 minutes to ensure the base is thoroughly distributed and has neutralized the active sites.
-
Pack the Column: Pack your column using this neutralized slurry as you normally would.
-
Modify the Mobile Phase: It is crucial to also add the same percentage of the basic modifier (e.g., 1% Et₃N) to your eluent system. This maintains the deactivated state of the column throughout the purification run.
Workflow for Mitigating On-Column Degradation
Caption: Workflow for neutralizing silica gel to prevent indole degradation.
Question 2: "I am struggling to separate regioisomers of my bromoindole ester. They have nearly identical Rf values. What techniques can I use?"
Answer: Separating regioisomers (e.g., 4-bromo vs. 5-bromoindole esters) is a significant challenge because their similar polarity leads to co-elution in standard chromatographic systems. To resolve this, you need to exploit more subtle differences in their electronic or steric properties.
Strategies for Isomer Separation:
-
Reverse-Phase Chromatography (C18): While normal-phase separates based on polarity, reverse-phase separates primarily based on hydrophobicity. Small differences in the halogen's position can alter the molecule's interaction with the non-polar stationary phase, often enabling separation where normal-phase fails.
-
Argentation Chromatography (Silver Ion Chromatography): This powerful technique is underutilized but highly effective for compounds with π-electron density, such as indoles.
-
Mechanism: Silica gel is impregnated with silver nitrate (AgNO₃). The silver ions (Ag⁺) form weak, reversible charge-transfer complexes with the electron-rich indole ring. The stability of this complex is highly sensitive to the steric and electronic environment around the ring, which is influenced by the halogen's position. This differential complexation strength introduces a unique separation mechanism, allowing for the resolution of otherwise inseparable isomers.
-
Protocol:
-
Prepare a 10-15% (w/w) solution of silver nitrate in acetonitrile or water.
-
In a separate flask, add silica gel.
-
Slowly add the AgNO₃ solution to the silica gel while stirring until a free-flowing powder is obtained.
-
Activate the AgNO₃-silica gel by heating it in an oven at 100-120 °C for 2-4 hours, then cool it in a desiccator before use.
-
Pack the column and run with a non-polar mobile phase (e.g., hexane/ethyl acetate). Polar solvents like methanol or acetonitrile will wash the silver nitrate off the column.
-
-
-
High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative work, HPLC offers superior resolving power. A chiral stationary phase (CSP) can sometimes resolve regioisomers if they exhibit some degree of conformational chirality, or specialized columns like those with phenyl-hexyl phases can offer alternative selectivity.
Comparative Analysis of Techniques
| Technique | Principle of Separation | Best For | Key Considerations |
| Normal-Phase (NP) | Polarity (Adsorption) | Gross polarity differences | Often fails for regioisomers. |
| Reverse-Phase (RP) | Hydrophobicity (Partitioning) | Isomers with differing hydrophobic surface areas | Good starting point after NP fails. |
| Argentation (Ag⁺) | π-Complexation | Electron-rich isomers (e.g., 4- vs. 6-bromo) | Requires non-polar eluents; AgNO₃ is light-sensitive. |
| Preparative HPLC | High-efficiency partitioning | Difficult separations requiring high resolution | Higher cost, lower sample capacity. |
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the best general-purpose solvent system for flash chromatography of halogenated indole esters?
A gradient system of hexanes and ethyl acetate is the most common and effective starting point. It provides a good polarity range for most indole esters. For more polar compounds, dichloromethane/methanol can be used, but always with a basic modifier (see Question 1) to prevent degradation. It is critical to perform TLC analysis first to determine the optimal solvent ratio.
FAQ 2: How can I effectively remove persistent N-H impurities or starting materials?
If the impurity has a free N-H bond (like unreacted indole), it will be more acidic than your N-protected or substituted product. A simple aqueous wash can often be effective.
-
Dissolve your crude product in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution. This will deprotonate the acidic impurity, pulling it into the aqueous layer.
-
Separate the layers and wash the organic layer with brine to remove residual water.
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate.
FAQ 3: Is crystallization a viable alternative to chromatography for these compounds?
Absolutely. Crystallization is an excellent and often superior method for obtaining highly pure material, especially at scale. Halogenated indoles, being relatively rigid and planar, tend to crystallize well.
Strategy for Crystallization:
-
Solvent Screening: The key is finding a binary solvent system. Dissolve the crude material in a small amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane, ethyl acetate, or acetone) at an elevated temperature.
-
Induce Precipitation: Slowly add a "poor" solvent (an anti-solvent in which it is poorly soluble, e.g., hexanes, pentane, or water) until the solution becomes faintly turbid.
-
Cooling & Growth: Add a few more drops of the good solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature and then to 0-4 °C. Slow cooling promotes the growth of large, pure crystals.
Decision Tree for Purification Strategy
Caption: Decision-making workflow for selecting an appropriate purification method.
References
- Title: Strategies for the Purification of Acid-Sensitive Indole Derivatives Source: Organic Chemistry Portal URL:[Link]
- Title: Column Chromatography Source: University of California, Los Angeles (UCLA) Chemistry Department URL:[Link]
- Title: Argentation Chromatography for the Separation of Positional Isomers of Brominated Indole Derivatives Source: Journal of Chromatography A (Conceptual basis and similar applic
Technical Support Center: Overcoming Steric Hindrance in the Hydrolysis of Indole-2-Carboxylates
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and advanced protocols for the successful hydrolysis of sterically hindered indole-2-carboxylates. We understand the unique challenges posed by these substrates and have compiled field-proven insights to help you navigate your experiments with confidence.
The Challenge: Steric Hindrance in Indole-2-Carboxylate Hydrolysis
The saponification of esters is a cornerstone reaction in organic synthesis. However, when the ester is an indole-2-carboxylate, particularly one with bulky substituents at the C3, C4, or C7 positions, the reaction can be notoriously sluggish or fail altogether. This difficulty arises from steric hindrance, where bulky groups physically obstruct the approach of the nucleophile (typically a hydroxide ion) to the electrophilic carbonyl carbon of the ester. Standard hydrolysis conditions often lead to incomplete reactions, low yields, or decomposition of sensitive starting materials due to the harsh conditions required.[1][2]
This guide is structured to help you diagnose hydrolysis issues and select the most effective strategy to overcome them.
Troubleshooting Guide: Common Issues & Solutions
Here we address specific problems you may encounter in a practical, question-and-answer format.
Question 1: My standard saponification reaction (e.g., NaOH or LiOH in aqueous methanol/ethanol at reflux) is extremely slow or has stalled. What is the primary reason and my first course of action?
Answer:
The primary culprit is almost certainly steric hindrance impeding the nucleophilic attack on the ester's carbonyl group. In a traditional aqueous/alcoholic solvent system, the hydroxide ion is heavily solvated by water molecules through hydrogen bonding.[1][2] This "solvation shell" effectively increases the size of the nucleophile, exacerbating the steric problem.
Your first course of action should be to modify the solvent system to enhance the nucleophilicity of the hydroxide ion.
-
The "Naked" Hydroxide Approach: By switching to a non-aqueous or low-water solvent system, you can strip away the solvation shell, creating a more reactive, "naked" hydroxide ion.[1][3] A highly effective and mild system is a mixture of methanol (MeOH) and a non-polar aprotic solvent like dichloromethane (DCM).[1][2][3] The reduced solvation increases the energy of the hydroxide ion's Highest Occupied Molecular Orbital (HOMO), making it a much stronger nucleophile that can more easily attack the sterically congested carbonyl.[4]
Question 2: I've tried harsher conditions (higher temperatures, longer times, stronger base) but this leads to decomposition of my indole scaffold or other sensitive functional groups. What advanced methods can I use for rapid and clean hydrolysis?
Answer:
Pushing standard conditions harder is often counterproductive. Instead, you should employ energy sources or catalytic systems that accelerate the reaction under controlled and milder conditions.
-
Method 1: Microwave-Assisted Saponification (MAS): Microwave irradiation is an exceptionally powerful tool for accelerating slow reactions.[5] Microwaves efficiently and directly heat the reactants and solvent, often reducing reaction times from many hours to mere minutes.[6][7][8] This rapid heating minimizes the time your compound is exposed to high temperatures, thereby reducing the risk of degradation.[8] You can adapt your existing base/solvent system to a microwave reactor.
-
Insight: The acceleration is not just due to thermal effects; microwaves can also lower the activation energy barrier of the reaction.[7] This makes it particularly effective for overcoming the high activation energy associated with sterically hindered substrates.
-
-
Method 2: Phase-Transfer Catalysis (PTC): If your substrate has poor solubility in the reaction medium, PTC can be a game-changer. This technique uses a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide or Aliquat 336®) to transport the hydroxide anion from the aqueous phase into the organic phase where your indole ester resides.[9][10][11] This creates an intimate interaction between the reactants, dramatically increasing the reaction rate under mild, often room-temperature, conditions.[9][11]
Question 3: My indole-2-carboxylate is sensitive to strong base. Are there any alternative catalytic methods I should consider?
Answer:
While the indole ring itself is generally stable, other functional groups on your molecule may be base-sensitive. In such cases, exploring acid-catalyzed or metal-catalyzed methods is a logical next step.
-
Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification. The reaction is typically performed by heating the ester in an aqueous solution containing a strong acid like H₂SO₄ or HCl.[12] The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[4][12]
-
Caveat: This method is reversible, so you must use a large excess of water to drive the equilibrium towards the products (Le Chatelier's principle).[12] For extremely hindered esters, this can still be slow.
-
-
Metal Ion Catalysis: Divalent metal ions, particularly Cu(II), Zn(II), and Ni(II), can act as Lewis acids.[13] They chelate to the ester, polarizing the carbonyl group and making it much more susceptible to nucleophilic attack. This can lead to enormous rate enhancements, sometimes by factors of 10⁵ to 10⁸.[13]
-
Insight: This method can be highly effective but may require optimization of the metal salt, ligands, and pH conditions for your specific substrate.
-
FAQ: Quick Reference
-
What is the mechanistic basis of saponification? It is a base-catalyzed nucleophilic acyl substitution. The reaction proceeds via a two-step BAC2 mechanism, involving the attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate to release the alcohol and form the carboxylate salt.[14]
-
Why is a non-aqueous solvent system better for hindered esters? In protic solvents like water, hydroxide ions are heavily solvated via hydrogen bonding, which blunts their nucleophilicity.[1][2] Aprotic or low-protic solvents reduce this solvation, creating a more potent "naked" hydroxide ion that is more effective at attacking a sterically shielded carbonyl center.[3]
-
How does microwave heating differ from conventional heating? Conventional heating relies on conduction and convection, which is slow and inefficient. Microwave irradiation transfers energy directly to polar molecules in the sample, resulting in rapid and uniform heating throughout the reaction volume, which can dramatically shorten reaction times.[5][7]
-
When is a phase-transfer catalyst most useful? PTC is ideal when your ester substrate is soluble in an organic solvent but your base (like NaOH) is only soluble in water. The catalyst acts as a shuttle, bringing the nucleophile into the organic phase to react with the ester, overcoming insolubility barriers.[9][11]
Decision Workflow for Hydrolysis Method Selection
The following diagram outlines a logical workflow for selecting the appropriate hydrolysis method for your sterically hindered indole-2-carboxylate.
Caption: Decision workflow for selecting a hydrolysis method.
Mechanism: The "Naked" Hydroxide Advantage
This diagram illustrates how a non-aqueous solvent enhances nucleophilic attack on a sterically hindered ester.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 6. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 8. Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. phasetransfer.com [phasetransfer.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Metal Ion Catalysis in the Hydrolysis of Esters of 2-Hydroxy-1,10-phenanthroline: The Effects of Metal Ions on Intramolecular Carboxyl Group Participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
Technical Support Center: Buchwald-Hartwig Amination of Iodoindoles
Welcome to the technical support hub for troubleshooting palladium-catalyzed Buchwald-Hartwig amination reactions involving iodoindole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we move beyond generic advice to provide in-depth, evidence-based solutions to common failures and challenges encountered in the lab.
I. Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered when working with iodoindoles in Buchwald-Hartwig aminations.
Q1: Why is my Buchwald-Hartwig reaction with an iodoindole failing or giving low yields?
A1: Reaction failure with iodoindoles often stems from a few key areas. One of the most common reasons is catalyst inhibition or deactivation.[1][2] The iodide anion generated during the reaction can form unreactive palladium dimers, effectively taking the catalyst out of the catalytic cycle.[3] Additionally, the indole nucleus itself, being an electron-rich heterocycle, can coordinate to the palladium center and inhibit catalysis.[4] Other frequent issues include suboptimal choice of ligand, base, or solvent, as well as the purity of starting materials and reagents.[1]
Q2: I see consumption of my iodoindole starting material, but no desired product is formed. What is happening?
A2: This is a classic symptom of either product decomposition or the formation of side products. A likely side reaction is hydrodehalogenation, where the iodoindole is converted to the parent indole. This can occur if the catalytic cycle is interrupted after oxidative addition. Another possibility is catalyst poisoning, where functional groups on your substrates or impurities in the reaction mixture are deactivating the catalyst.[1] In some cases, especially with unprotected indoles, polymerization or N-arylation of the indole nitrogen can occur.[5][6]
Q3: Are aryl iodides not supposed to be the most reactive aryl halides in cross-coupling reactions?
A3: While the oxidative addition of aryl iodides to Pd(0) is generally faster than for other aryl halides, the overall success of a Buchwald-Hartwig reaction is more complex.[7] The iodide anion released during the reaction can act as a catalyst inhibitor by forming stable, off-cycle palladium-iodide complexes.[2][3] This inhibitory effect can sometimes make aryl bromides or even chlorides more effective substrates in practice.[2]
Q4: What is the best general-purpose ligand for the amination of iodoindoles?
A4: There is no single "best" ligand, as the optimal choice is highly dependent on the specific iodoindole and amine coupling partners. However, bulky, electron-rich biarylphosphine ligands are generally a good starting point.[8] Ligands like Xantphos, RuPhos, and BrettPhos have demonstrated good performance in related systems.[8] The steric bulk of these ligands promotes the formation of the active monoligated palladium species and can accelerate the rate-limiting reductive elimination step.[9]
Q5: Which base should I start with for my iodoindole amination?
A5: The choice of base is a critical parameter. Strong bases like sodium tert-butoxide (NaOtBu) are very common and often effective.[1][2] However, many functionalized indoles are sensitive to strong bases and can undergo decomposition.[4] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, although they may require higher reaction temperatures.[1][10]
II. In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting based on specific experimental observations.
Symptom 1: Low or No Conversion of Iodoindole
If your starting material is largely unreacted, the issue likely lies with the catalyst activation or the oxidative addition step.
Potential Cause & Explanation
-
Catalyst Inhibition by Iodide: As previously mentioned, the generated iodide anion can form inactive Pd(I) dimers or other off-cycle species, effectively sequestering the active catalyst.[2][3] This is often exacerbated in polar solvents where the iodide salt is more soluble.
-
Poor Catalyst Activity: The chosen palladium source and ligand may not be generating the active Pd(0) species efficiently. Using a pre-catalyst, where the ligand is already coordinated to the palladium, can often lead to more reproducible results.[8]
-
Indole Coordination to Palladium: The electron-rich indole ring system can act as a ligand, coordinating to the palladium center and preventing the desired catalytic cycle from proceeding.[4] This is particularly problematic with less sterically hindered ligands.
-
Inappropriate Base/Solvent Combination: Poor solubility of the base in the reaction solvent is a common and often overlooked reason for reaction failure.[1] If the base is not sufficiently dissolved, it cannot effectively participate in the catalytic cycle.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no conversion.
Experimental Protocol: Ligand and Base Screening
-
Setup: In parallel, prepare several oven-dried reaction vials, each with a stir bar.
-
Reagent Addition: To each vial, add the iodoindole (1.0 equiv), palladium source (e.g., Pd₂(dba)₃, 2 mol%), and the respective ligand (4 mol%).
-
Inert Atmosphere: Seal the vials and purge with argon or nitrogen for 10 minutes.
-
Variable Addition: Under the inert atmosphere, add the designated base (2.0 equiv) to each vial.
-
Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv).
-
Reaction: Heat the reactions to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS at regular intervals.
Recommended Screening Conditions
| Condition Set | Ligand | Base | Solvent |
| 1 (Standard) | Xantphos | NaOtBu | Toluene |
| 2 (Bulky Ligand) | RuPhos | NaOtBu | Toluene |
| 3 (Weaker Base) | Xantphos | Cs₂CO₃ | Dioxane |
| 4 (Alt. System) | BrettPhos | K₃PO₄ | Toluene |
Symptom 2: Formation of Side Products (e.g., Hydrodehalogenation, Dimerization)
The appearance of significant side products suggests that the catalytic cycle is being diverted into unproductive pathways.
Potential Cause & Explanation
-
Hydrodehalogenation: This occurs when the arylpalladium(II) intermediate undergoes protonolysis before reductive elimination can take place. This can be caused by trace amounts of water or an amine that readily donates a proton.
-
Homocoupling/Dimerization: The formation of bi-indole or bi-aryl species can occur, particularly at higher temperatures or catalyst loadings.
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, this can be a competing pathway, leading to an enamine/imine and the hydrodehalogenated indole.[9] This is more common with sterically demanding secondary amines.[4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for side product formation.
Symptom 3: Irreproducible Results
Inconsistent outcomes from seemingly identical reactions point towards hidden variables in the experimental setup.
Potential Cause & Explanation
-
Atmosphere Control: The Pd(0) catalyst is sensitive to oxygen. Inconsistent inert atmosphere techniques can lead to catalyst oxidation and variable results.
-
Reagent Quality: The purity of reagents is paramount. Solvents must be anhydrous and degassed.[1] The base, particularly NaOtBu, can degrade upon exposure to air and moisture.
-
Stirring Rate: In heterogeneous mixtures, especially with inorganic bases, the stirring rate can significantly impact the reaction rate by affecting the mass transfer between phases.[2]
Experimental Protocol: Ensuring Rigorous Anhydrous and Degassed Conditions
-
Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of argon or in a desiccator.
-
Solvents: Use commercially available anhydrous solvents or purify them using a solvent purification system.
-
Degassing: Before use, degas the solvent by sparging with argon for at least 30 minutes or by three cycles of freeze-pump-thaw.
-
Reagents: Use fresh, high-purity reagents. Handle hygroscopic bases like NaOtBu in a glovebox.
-
Reaction Setup: Assemble the reaction under a positive pressure of an inert gas. Use septa and needles for reagent transfers.
III. The Catalytic Cycle and Points of Failure
Understanding the mechanism is key to rational troubleshooting.
Caption: Simplified catalytic cycle with key failure points.
-
Failure Point 1 (Iodide Inhibition): After oxidative addition, the intermediate can react with excess iodide to form an inactive dimer, stalling the reaction.[2][3] Using a non-polar solvent like toluene can help mitigate this by precipitating the iodide salt.[3]
-
Failure Point 2 (Side Reactions): The palladium amido complex is a key intermediate. If reductive elimination is slow, this complex can be intercepted by protons (leading to hydrodehalogenation) or undergo other decomposition pathways.[9] Employing bulky, electron-donating ligands can accelerate reductive elimination and minimize these side reactions.[9]
IV. References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Fors, B. P., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH. Retrieved from [Link]
-
Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Retrieved from [Link]
-
ResearchGate. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Maji, A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications. Retrieved from [Link]
-
White, A. K., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Li, J., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. PubMed. Retrieved from [Link]
-
White, A. K., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PubMed - NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Impurities in Palladium-Catalyzed Reactions of Indoles
Welcome to the Technical Support Center for Palladium-Catalyzed Reactions of Indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation in these powerful synthetic transformations. The indole scaffold is a privileged structure in medicinal chemistry, and its efficient functionalization via cross-coupling reactions is paramount.[1][2] However, the unique electronic properties of indoles can often lead to unexpected side reactions and the formation of challenging impurities.
This resource provides in-depth, experience-driven insights in a question-and-answer format to help you diagnose and resolve issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Issues and Catalyst-Related Impurities
Question 1: My reaction is sluggish, and I'm observing significant amounts of starting material decomposition and unidentifiable baseline impurities on my TLC. What are the likely causes?
Answer: This is a common issue that often points towards catalyst deactivation or suboptimal reaction conditions. The indole nucleus, particularly the N-H proton, can interact with and deactivate the palladium catalyst.[3]
Troubleshooting Steps:
-
N-H Acidity and Catalyst Inhibition: The acidic proton of the indole nitrogen can react with the palladium catalyst or the basic ligands, leading to catalyst deactivation.
-
Recommendation: Consider N-protection of the indole with groups like Boc, Ts, or SEM. This is often the most effective strategy to prevent catalyst inhibition and improve reaction outcomes.[4] While successful couplings with N-unprotected indoles are possible, they often require specific, less sensitive catalyst systems.[4]
-
-
Ligand Choice is Critical: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand can lead to catalyst decomposition (formation of palladium black) and low reactivity.
-
Inert Atmosphere is Non-Negotiable: Palladium(0) species are sensitive to oxygen, which can lead to catalyst oxidation and deactivation.
-
Protocol: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use. This is particularly critical for minimizing side reactions like homocoupling.[4]
-
-
Residual Palladium Impurities: A common and often overlooked issue is the presence of residual palladium in the final product.[1][2][6] This can interfere with downstream applications, particularly biological assays.
-
Quantification: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for quantifying residual palladium.[1][2]
-
Removal: While flash chromatography can remove a significant portion of palladium residues, it is often insufficient.[1][2] Employing metal scavengers (e.g., silica-based thiourea or thiol scavengers) after chromatography is a highly effective method for reducing palladium levels to acceptable limits.[1][2]
-
Section 2: Impurities in Specific Cross-Coupling Reactions
Question 2: In my Suzuki-Miyaura coupling of a bromoindole, I'm observing significant amounts of homocoupled biaryl products (both indole-indole and boronic acid-boronic acid). How can I suppress these side reactions?
Answer: Homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings and can arise from both the aryl halide and the organoboron reagent.[7][8]
Causality and Mitigation:
| Impurity Type | Formation Mechanism | Troubleshooting Strategy |
| Aryl Halide Homocoupling (Bi-indole) | Reductive elimination from a Pd(II) intermediate bearing two aryl groups. | - Optimize Ligand: Use bulky, electron-rich ligands to favor cross-coupling over homocoupling. - Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. |
| Boronic Acid Homocoupling | Often promoted by oxygen and can be palladium- or copper-catalyzed. | - Strictly Inert Atmosphere: Thoroughly degas all reagents and solvents. - Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Protodeborylation | The boronic acid is replaced by a hydrogen atom from the solvent or trace water. | - Use Anhydrous Solvents: Ensure solvents are rigorously dried. - Choice of Base: Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃.[9] |
Workflow for Minimizing Homocoupling in Suzuki-Miyaura Reactions:
Caption: Workflow to minimize homocoupling side products.
Question 3: I am performing a Sonogashira coupling with a haloindole and a terminal alkyne, and I'm seeing a significant amount of the alkyne homocoupling product (Glaser coupling). What is the best way to avoid this?
Answer: Alkyne homocoupling is a very common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[4]
Troubleshooting Strategies:
-
Copper-Free Conditions: The most effective way to minimize Glaser coupling is to switch to a copper-free Sonogashira protocol. Many modern palladium catalyst systems are highly efficient without the need for a copper co-catalyst.[4]
-
Control Oxygen Exposure: Homocoupling is an oxidative process. Rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere is crucial.[4]
-
Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction.
-
Protocol: Add the alkyne to the reaction mixture slowly over a period of time using a syringe pump.
-
-
Choice of Amine Base: The amine base can influence the rate of homocoupling. Less hindered amines can sometimes promote this side reaction.
-
Recommendation: If using a copper-catalyzed system, consider using a bulkier amine base like diisopropylethylamine (DIPEA).
-
Question 4: In my Buchwald-Hartwig amination of a bromoindole, I am observing hydrodehalogenation of my starting material and formation of diarylamine or triarylamine impurities. How can I improve the selectivity?
Answer: These side products in Buchwald-Hartwig aminations often arise from competing reaction pathways and catalyst deactivation.
Troubleshooting Guide:
| Impurity | Formation Pathway | Mitigation Strategy |
| Hydrodehalogenation | Reaction of the aryl halide with trace amounts of water or other proton sources, or via β-hydride elimination from the palladium catalyst. | - Use a Strong, Non-nucleophilic Base: Bases like LHMDS or NaOt-Bu are often effective.[1][2] - Anhydrous Conditions: Ensure all reagents and solvents are dry. |
| Diarylamine/Triarylamine Formation | Multiple arylations of the amine coupling partner. | - Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents). - Bulky Ligands: Employ bulky ligands (e.g., BrettPhos, RuPhos) that sterically hinder multiple arylations.[1][2] - Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity. |
Logical Relationship of Impurity Formation in Buchwald-Hartwig Amination:
Caption: Competing pathways in Buchwald-Hartwig amination.
Section 3: Regioselectivity and Isomeric Impurities
Question 5: I am attempting a direct C-H arylation of an N-methylindole and obtaining a mixture of C-2 and C-3 arylated isomers. How can I control the regioselectivity?
Answer: The regioselectivity of direct C-H functionalization of indoles is highly dependent on the reaction conditions, particularly the catalyst, ligand, and directing group (if any). Without a directing group, C-2 arylation is often favored kinetically.[10]
Controlling Regioselectivity:
-
For C-2 Selectivity: Palladium acetate with phosphine ligands often favors C-2 arylation.[10] Mechanistic studies suggest an electrophilic palladation pathway.[10]
-
For C-3 Selectivity: Achieving C-3 selectivity can be more challenging. Some methods involve the use of specific directing groups on the indole nitrogen or carefully chosen reaction conditions that favor the thermodynamically more stable C-3 substituted product. For N-H indoles, the choice of a magnesium base can influence the C2 vs. C3 selectivity.[10]
-
Ligand Control: The steric and electronic properties of the ligand can significantly influence the regiochemical outcome of the reaction.[5] Experimenting with a variety of ligands is often necessary to achieve the desired selectivity.
Section 4: Analytical and Purification Strategies
Question 6: What are the best analytical techniques for identifying and quantifying these impurities?
Answer: A multi-technique approach is often necessary for comprehensive impurity profiling.[11][12]
Recommended Analytical Workflow:
-
Initial Assessment (TLC): Thin-Layer Chromatography (TLC) is a quick and valuable tool for initial reaction monitoring and qualitative assessment of impurity profiles.[12][13]
-
Separation and Quantification (HPLC/UPLC): High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or DAD detector is the primary method for separating and quantifying the desired product and its impurities.[12]
-
Identification (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for determining the molecular weights of impurities, which provides crucial clues to their structures.[11]
-
Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is the most powerful tool for definitively elucidating the structures of unknown impurities after they have been isolated.[11]
Experimental Protocol: Qualitative Purity Assessment by TLC
-
Objective: To quickly assess the presence of impurities in a reaction mixture.
-
Materials: TLC plate (silica gel), developing chamber, appropriate solvent system (e.g., hexane/ethyl acetate), UV lamp.
-
Procedure: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent. b. Spot the solution onto the baseline of the TLC plate alongside a spot of the pure starting material. c. Develop the plate in the appropriate solvent system. d. Visualize the separated spots under a UV lamp.
-
Interpretation: The presence of spots with different Rf values than the starting material and desired product indicates the formation of impurities.[13]
References
- Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. Benchchem.
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI.
- An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC - NIH.
- Technical Support Center: Sonogashira Coupling Reactions with Indole Substrates. Benchchem.
- Synthesis of arylated indoles via Sonogashira cross-coupling. ResearchGate.
- Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Google.
- Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. PubMed.
- One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry - ACS Publications.
- A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.
- Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry - ACS Publications.
- Identification and synthesis of impurities formed during sertindole preparation. PMC.
- Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters - ACS Publications.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. NIH.
- Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ResearchGate.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. ElectronicsAndBooks.
- Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics - ACS Publications.
- Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society.
- Heck Reaction. Organic Chemistry Portal.
- (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate.
- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. ResearchGate.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH.
- Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online.
- Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS.
- Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-Indoles Using Trialkylboranes. Journal of the American Chemical Society.
- Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI.
- Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. PMC - PubMed Central.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
- Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. PMC - NIH.
- The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. NIH.
- Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC - NIH.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Organic Chemistry Portal.
- Impurity Profiling in different analytical techniques. IJNRD.
- Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv.
- The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... ResearchGate.
- Heck Reaction. Chemistry LibreTexts.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
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- 8. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
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- 11. rroij.com [rroij.com]
- 12. ijnrd.org [ijnrd.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Welcome to our dedicated technical support center for optimizing cross-coupling reactions involving Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and reaction optimization for this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and success of your synthetic endeavors.
Introduction: The Unique Challenges of a Multifunctional Indole
This compound is a highly functionalized indole derivative with distinct electronic and steric features that can influence the outcome of cross-coupling reactions. The presence of an electron-withdrawing fluorine atom at the 5-position, a bulky ethyl carboxylate group at the 2-position, and a reactive iodo group at the 3-position, all attached to a potentially coordinating indole core, presents a unique set of challenges and opportunities for catalysis.
The indole NH group, if unprotected, can interact with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[1][2][3] The electron-withdrawing nature of the fluoro substituent can impact the rate of oxidative addition, a key step in the catalytic cycle. Furthermore, the steric hindrance around the reactive C-I bond may necessitate careful selection of ligands to ensure efficient coupling.
This guide will provide a structured approach to troubleshooting and optimizing catalyst loading for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, tailored to the specific characteristics of this substrate.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield
Low or non-existent product formation is a common frustration in cross-coupling reactions. The root cause can often be traced back to several key factors.
A1: Low conversion in a Suzuki-Miyaura coupling with this substrate can be due to several factors:
-
Catalyst Inactivation: The unprotected indole NH can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] Additionally, exposure to oxygen can deactivate the active Pd(0) species.[4]
-
Inefficient Transmetalation: The choice of base is critical for activating the boronic acid partner. Poor solubility or inappropriate basicity of the chosen base can hinder the transmetalation step.[5]
-
Poor Quality Reagents: Boronic acids can degrade over time, forming boroxines that are less reactive.[4] Solvents that are not properly degassed can contain dissolved oxygen, which poisons the catalyst.[4]
Recommended Actions:
-
Protect the Indole Nitrogen: While many couplings can be performed on unprotected indoles with careful optimization, N-protection (e.g., with a Boc group) can prevent catalyst inhibition and improve yields.[2][6] However, be aware that some reaction conditions can lead to in-situ deprotection.[6]
-
Optimize the Base and Solvent System: Screen a panel of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] A mixture of an organic solvent (e.g., dioxane, THF, or toluene) with water can improve the solubility of the base and facilitate the reaction.[4][7]
-
Ensure Reagent Quality and Inert Atmosphere: Use fresh or purified boronic acid. Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.[4]
-
Ligand Selection: For sterically hindered substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos can promote efficient oxidative addition and reductive elimination.[4]
A2: Sluggish Sonogashira reactions with complex product mixtures often point to issues with the catalyst system and side reactions.
-
Copper Co-catalyst Issues: While the copper co-catalyst (typically CuI) is crucial for the traditional Sonogashira reaction, it can also promote the homocoupling of the terminal alkyne (Glaser coupling), leading to undesired byproducts.[8][9]
-
Catalyst Deactivation: The indole nitrogen can interfere with the palladium catalyst, as seen in other cross-coupling reactions.
-
Incomplete Reaction: Insufficient catalyst loading or suboptimal temperature can lead to incomplete conversion and a mixture of starting materials and products.
Recommended Actions:
-
Consider a Copper-Free Sonogashira: To avoid alkyne homocoupling, explore copper-free conditions. This often requires a more active palladium catalyst and a suitable base.[10]
-
Ligand Choice: The choice of phosphine ligand is critical. For Sonogashira reactions, ligands like PPh₃ or Xantphos are commonly used.[10] The combination of bulky and electron-rich ligands can enhance reaction efficiency.[10]
-
Optimize Catalyst Loading and Temperature: Systematically screen the palladium catalyst loading. While typical loadings range from 1-5 mol%, for challenging substrates, a higher loading might be necessary initially.[10][11] Gradually increasing the reaction temperature can also improve the reaction rate, but monitor for potential decomposition.
A3: Dehalogenation (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich or sterically hindered aryl halides.
-
Hydrogen Source: The undesired hydrodehalogenation can be promoted by sources of hydrogen in the reaction mixture, which can include water, alcohols, or even the phosphine ligand.[12][13]
-
Catalyst System: The choice of ligand and base can influence the relative rates of the desired cross-coupling and the undesired dehalogenation pathway.
-
Reaction Conditions: Elevated temperatures can sometimes favor dehalogenation.
Recommended Actions:
-
Ligand Modification: The electronic and steric properties of the phosphine ligand can significantly impact the product distribution.[12] Screening different phosphine ligands is crucial. For electron-deficient olefins often used in Heck reactions, the electronics of the system play a primary role in regioselectivity.[14]
-
Base Selection: The base plays a key role in the Heck catalytic cycle.[15] Triethylamine is a common choice, but screening other organic or inorganic bases may be beneficial.
-
Control of Reaction Conditions: Use anhydrous solvents and reagents to minimize potential hydrogen sources. Running the reaction at the lowest effective temperature can also help suppress dehalogenation.
Frequently Asked Questions (FAQs)
A4: The electron-withdrawing fluorine atom at the 5-position generally increases the reactivity of the aryl iodide towards oxidative addition to the Pd(0) catalyst. This can be advantageous, potentially allowing for lower catalyst loadings or milder reaction conditions compared to an unsubstituted indole. However, fluorinated substrates can also be more susceptible to side reactions like hydrodehalogenation.[12][13] Therefore, while you may be able to start with a lower catalyst loading, careful optimization of the ligand and reaction conditions is still necessary to ensure high selectivity for the desired cross-coupling product.
A5: The decision to protect the indole nitrogen depends on the specific reaction and conditions. For many cross-coupling reactions, particularly those employing strong bases, N-protection can significantly improve yields by preventing catalyst inhibition.[2][3] The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of introduction and removal. However, it's important to be aware that under certain basic or thermal conditions, the Boc group can be cleaved in situ.[16] If you observe a mixture of protected and deprotected products, you may need to adjust your reaction conditions or consider a more robust protecting group.
A6: A good starting point for catalyst loading optimization is to screen a range of concentrations. For initial experiments, you can test palladium catalyst loadings of 0.5, 1, 2, and 5 mol%. The optimal loading will be a balance between achieving a high yield in a reasonable timeframe and minimizing catalyst cost and residual metal in the final product. It is also crucial to consider the palladium source to ligand ratio, as this can significantly impact catalyst activity and stability.
| Coupling Reaction | Typical Palladium Source | Typical Ligand | Typical Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | 0.5 - 5 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | 1 - 5 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | 0.5 - 5 |
This table provides general ranges; optimal conditions are substrate-specific.
A7: Real-time reaction monitoring is a powerful tool for optimizing reaction conditions. Techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) can provide valuable information on the consumption of starting materials and the formation of products and byproducts over time. This data can help you determine if a reaction is stalling due to catalyst deactivation, in which case a higher initial catalyst loading or the addition of more catalyst mid-reaction might be beneficial.
Experimental Protocols
General Protocol for Catalyst Loading Screening in a Suzuki-Miyaura Coupling
-
Vial Preparation: To a series of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Stock Solutions: In a separate flask, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the degassed reaction solvent (e.g., 1,4-dioxane/water, 4:1). The palladium to ligand ratio is typically 1:1 to 1:2.
-
Catalyst Addition: Under an inert atmosphere, add varying volumes of the catalyst stock solution to each reaction vial to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).
-
Reaction: Seal the vials and heat the reaction mixtures to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Analysis: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Workup and Purification: Upon completion, cool the reactions to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low-yield cross-coupling reactions with this compound.
Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.
References
- Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69.
- Orbach, A., Avram, L., Yehuda, I., & Pappo, D. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271–1274.
- Xiao, J., & Shreeve, J. M. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 26(15), 4486.
- Orbach, A., Avram, L., Yehuda, I., & Pappo, D. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons.
- Cargill, M. R., Sandford, G., Nelles, G., & Yufit, D. S. (2010). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. The Journal of Organic Chemistry, 75(17), 5890–5896.
- Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57–68.
- Vajpayee, V., Song, Y. H., Ahn, J. S., & Chi, K. W. (2011). One-Pot Homo- and Cross-Coupling Reactions of Arenediazonium Tosylate Salts for the Synthesis of Biaryls and Polyaryls.
- Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
- González-Vera, J. A., García-García, A., Galiana-Roselló, C., & Pérez-Pérez, M. J. (2018).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Bower, J. F. (2016). Cross-Coupling of Heteroatomic Electrophiles. Topics in Current Chemistry, 374(4), 40.
- Hartwig, J. F., & Larsen, M. A. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 138(4), 1249–1252.
- Yue, D., Yao, T., & Larock, R. C. (2006).
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. SciSpace.
- Collot, V., Bovy, P. R., & Rault, S. (2002). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
- Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position.
- Elumalai, V., & Hansen, J. H. (2021).
- Wang, Q., Li, Y., Ma, D., & Zhang, Y. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Organic Chemistry Frontiers, 7(19), 2919–2925.
- Collot, V., Bovy, P. R., & Rault, S. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(51), 9053–9056.
- Wikipedia. (2023). Sonogashira coupling.
- Le Tiran, A. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- ResearchGate. (n.d.). Substrate scope for the palladium‐free Sonogashira coupling of aryl....
- Tobisu, M., & Chatani, N. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(15), 4893–4907.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- YouTube. (2019). Sonogashira coupling.
- Melvin, P. R. (2019). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Ma, S., & Jiao, N. (2011). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade.
- Ruck, R. T., Huffman, M. A., Kim, M. M., Shevlin, M., Kandur, W. V., & Davies, I. W. (2008). Palladium-catalyzed tandem Heck reaction/C-H functionalization--preparation of spiro-indane-oxindoles.
- Li, J. H., Liang, Y., & Wang, D. P. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 10, 2960–2967.
- Hartwig, J. F. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- de Vries, J. G. (2006). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Canadian Journal of Chemistry, 84(6), 799–811.
- Li, Y., & Li, C. J. (2019). Ligand-free ultrasmall palladium nanoparticle catalysis for the Mizoroki–Heck reaction in aqueous micelles. New Journal of Chemistry, 43(45), 17567–17571.
- Beletskaya, I. P., & Cheprakov, A. V. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
- Sigman, M. S., & Werner, E. W. (2012). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Journal of the American Chemical Society, 134(34), 14049–14052.
- Smith, A. M., Williams, J. M. J., & Whittlesey, M. K. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27365–27369.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.iucc.ac.il [cris.iucc.ac.il]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Minimizing homocoupling byproducts in Suzuki reactions of iodoindoles
Welcome to the technical support center dedicated to addressing a critical challenge in modern organic synthesis: the minimization of homocoupling byproducts in the Suzuki-Miyaura cross-coupling of iodoindoles. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction outcomes, improve yields, and simplify purification processes.
Indole scaffolds are cornerstones in medicinal chemistry, and their functionalization via Suzuki coupling is a vital tool.[1][2] However, the unique electronic properties of indoles can present challenges, particularly the formation of undesired homocoupling products. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these synthetic hurdles.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My main byproduct is the homocoupling of my boronic acid reagent. What are the primary causes and how can I mitigate this?
A1: The homocoupling of boronic acids is a very common side reaction in Suzuki couplings and is primarily driven by two factors: the presence of oxygen and the use of Palladium(II) precatalysts.[3][4]
Causality Explained:
-
Oxygen-Mediated Pathway: Molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a reaction with two molecules of your boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[5][6] Rigorous exclusion of oxygen is therefore paramount.[7]
-
Pd(II) Precatalyst Pathway: When you use a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the catalytically active Pd(0) state. This reduction can be accomplished by various species in the reaction mixture, but a common pathway is the consumption of two equivalents of the boronic acid to form the homocoupled product.[4][5]
Troubleshooting Protocol:
-
Switch to a Pd(0) Precatalyst: The most direct solution is to use a palladium source that is already in the active Pd(0) oxidation state. This bypasses the problematic in situ reduction step.[3][8] Good choices include Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Ensure Rigorously Inert Conditions: Oxygen is a key culprit.[9] Degas all solvents and the reaction mixture thoroughly before adding the catalyst. This can be done by sparging with an inert gas like argon or nitrogen for 30-60 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[8] Maintain a positive pressure of inert gas throughout the experiment.[8]
-
Add a Mild Reducing Agent: If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate. This can help to minimize the concentration of free Pd(II) that is available to participate in the homocoupling pathway.[7][10]
-
Optimize Base and Solvent: While the catalyst is often the primary factor, ensure your base and solvent system are not contributing to side reactions. For instance, excessively strong bases can sometimes promote unwanted pathways.
Q2: I'm observing significant formation of a symmetrical bi-indole byproduct from the homocoupling of my iodoindole starting material. What strategies can I employ to suppress this?
A2: Homocoupling of the iodoindole is less common than boronic acid homocoupling but can be promoted by certain conditions, particularly those that favor side reactions of the organopalladium intermediate before transmetalation can occur.
Causality Explained:
This side reaction can arise from pathways that compete with the desired transmetalation step in the catalytic cycle. Factors that slow down transmetalation or lead to the generation of reactive intermediates prone to dimerization can exacerbate this issue. The electron-rich nature of the indole ring can also influence the stability and reactivity of the organopalladium(II) intermediate.
Troubleshooting Protocol:
-
Ligand Selection is Critical: The choice of ligand has a profound impact on the reaction.[3] For challenging substrates like iodoindoles, bulky, electron-rich phosphine ligands are often the key to success.
-
Promote Reductive Elimination: Ligands like SPhos, XPhos, or other Buchwald-type ligands are designed to accelerate the reductive elimination step, which is the final, product-forming step of the catalytic cycle.[3][11] By speeding this up, the lifetime of intermediates that could lead to side reactions is reduced.
-
Steric Hindrance: The bulkiness of these ligands can also sterically disfavor the formation of undesired dimeric palladium species.[12][13]
-
-
Increase Boronic Acid Equivalents: Ensure the transmetalation step is not the rate-limiting factor due to a low concentration of the boronic acid. Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help push the equilibrium towards the desired cross-coupling pathway.[14][15]
-
Optimize the Base: The base plays a crucial role in activating the boronic acid for transmetalation.[16] For iodoindoles, moderately strong inorganic bases are often preferred.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate decomposition and side reactions.[8] Find the optimal temperature that allows for a reasonable reaction time while minimizing byproduct formation. An initial screen at 80-100 °C is a good starting point.[14]
Q3: My Suzuki reaction with a substituted iodoindole is sluggish, giving low yields and a mixture of byproducts. Can you provide a robust starting protocol for optimization?
A3: Absolutely. When facing a challenging Suzuki coupling, it's best to start with a set of conditions known for their broad applicability and high efficiency, especially for heteroaromatic substrates. The following protocol is a strong starting point.
Recommended Starting Protocol:
| Component | Recommendation | Molarity/Equivalents | Rationale |
| Iodoindole | Your Substrate | 1.0 equiv | The limiting reagent. |
| Boronic Acid | Coupling Partner | 1.5 equiv | An excess helps drive the transmetalation step.[19] |
| Palladium Source | Pd₂(dba)₃ | 1-2 mol% | A Pd(0) source to avoid reductive homocoupling.[3][8] |
| Ligand | SPhos or XPhos | 2-4 mol% | Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.[3][20] |
| Base | K₃PO₄ (finely powdered) | 2.0-3.0 equiv | A reliable base for challenging couplings, often used in anhydrous conditions to prevent protodeboronation.[8][9] |
| Solvent | Anhydrous, Degassed Toluene or 1,4-Dioxane | 0.1 - 0.2 M | Common solvents for Suzuki reactions; must be rigorously degassed.[3][13] |
| Temperature | 80 - 110 °C | - | A typical temperature range to balance reaction rate and stability.[14] |
Step-by-Step Experimental Procedure:
-
Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the iodoindole (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, add the Pd₂(dba)₃ (1-2 mol%) and the SPhos ligand (2-4 mol%). Add a small amount of the degassed solvent to this vial to form a slurry.
-
Reaction Assembly: Add the degassed solvent to the Schlenk flask containing the substrates and base. Then, transfer the catalyst slurry to the reaction flask via cannula or syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the iodoindole starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[15]
Frequently Asked Questions (FAQs)
Q4: What are the primary mechanistic pathways that lead to homocoupling byproducts in Suzuki reactions?
A4: There are two main homocoupling byproducts to consider: the dimer of the boronic acid and the dimer of the organic halide (iodoindole). They arise from different competing pathways.
-
Boronic Acid Homocoupling: This is the most common type.
-
Oxygen-Initiated: As previously mentioned, O₂ can oxidize Pd(0) to Pd(II). This Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the symmetrical biaryl and regenerate Pd(0).[4][5]
-
Pd(II) Precatalyst-Initiated: If you start with a Pd(II) salt, it can directly react with two molecules of the boronic acid to form the homocoupled product as part of its reduction to the active Pd(0) catalyst.[3][21]
-
-
Iodoindole Homocoupling: This pathway competes directly with the desired cross-coupling cycle. After the initial oxidative addition of the iodoindole to Pd(0) to form an Ar-Pd(II)-I complex, several side reactions can occur, though they are generally less favorable than the desired transmetalation with the activated boronic acid.
Below is a diagram illustrating the desired Suzuki cycle versus the competing boronic acid homocoupling pathway.
Caption: Desired Suzuki cycle vs. competing homocoupling pathway.
Q5: Why are iodoindoles particularly challenging substrates in Suzuki couplings?
A5: Iodoindoles present a unique set of challenges due to the electronic nature of the indole ring system and the presence of the N-H proton (in unprotected indoles).
-
Electron-Rich Heterocycle: Indoles are electron-rich aromatic systems. This can affect the rate of oxidative addition and the stability of the resulting organopalladium intermediate.
-
Acidity of the N-H Proton: In unprotected indoles, the N-H proton is acidic (pKa ≈ 17 in DMSO).[19] Under the basic conditions of the Suzuki reaction, the indole can be deprotonated to form an indolide anion. This anion can act as a ligand for the palladium center, potentially leading to catalyst inhibition or the formation of inactive palladium complexes, which can slow down or halt the catalytic cycle.[2][19]
-
Coordination to Palladium: The nitrogen lone pair can coordinate to the palladium center, influencing its reactivity and potentially interfering with the desired catalytic steps.
These factors necessitate careful optimization of reaction conditions, particularly the choice of ligand and base, to favor the desired C-C bond formation over competing pathways.[19]
Q6: How do I logically choose the best catalyst, ligand, and base combination from the start to minimize homocoupling?
A6: A logical approach involves considering the specific properties of your iodoindole and boronic acid and selecting components that favor the desired reaction kinetics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
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- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Stability of 5-Fluoroindole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-fluoroindole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, but its inherent reactivity, particularly its susceptibility to acidic conditions, presents unique challenges. The introduction of a fluorine atom at the 5-position modifies the electronic properties of the ring, influencing its stability and reactivity. This guide provides in-depth, field-proven insights into the stability of these valuable compounds under acidic and basic conditions, offering troubleshooting strategies and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are 5-fluoroindole derivatives generally unstable in acidic conditions?
The indole nucleus is an electron-rich aromatic system. The pyrrole portion of the bicyclic structure is particularly susceptible to electrophilic attack. Under acidic conditions, the C3 position is the most common site of protonation. This generates a highly reactive indoleninium cation intermediate. This cation can then be attacked by another neutral indole molecule, initiating a chain reaction that leads to dimerization, oligomerization, or polymerization, observed as the formation of insoluble, often colored, materials.[1] This inherent reactivity is a critical consideration in reaction setup, purification (e.g., silica gel chromatography), and formulation.[2]
Q2: How does the fluorine atom at the 5-position influence stability compared to unsubstituted indole?
The fluorine atom is highly electronegative and exerts a powerful electron-withdrawing effect through induction. This effect decreases the overall electron density of the indole ring system. As a result, the 5-fluoroindole nucleus is less susceptible to protonation and subsequent acid-catalyzed degradation compared to its non-fluorinated counterpart.[3] However, it is crucial to understand that this provides only a degree of stabilization; 5-fluoroindoles are still considered acid-sensitive and require careful handling under acidic conditions.
Q3: Are 5-fluoroindole derivatives stable under basic conditions?
Generally, the indole scaffold is significantly more stable under basic conditions than acidic ones.[4] The N-H proton is weakly acidic and can be deprotonated by strong bases (e.g., NaH, LDA) to form a stable indolide anion. Most 5-fluoroindole derivatives can tolerate moderately basic conditions (e.g., carbonate or hydroxide bases in alcohol) without significant degradation of the core structure.[5] However, stability can be compromised if the molecule contains other base-labile functional groups or if harsh conditions (very strong bases, high temperatures) are employed.
Q4: What are the common visual and analytical signs of degradation?
Degradation of indole derivatives, including 5-fluoroindoles, is often accompanied by distinct observational changes.
-
Visual Cues: A common sign is a change in color. Solutions or solid samples may turn pink, purple, brown, or black upon degradation, which is often indicative of oxidation or polymerization.[1]
-
Analytical Cues: During reaction monitoring or analysis, degradation is evident by the appearance of new spots on a Thin Layer Chromatography (TLC) plate or new peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram. These new signals will typically correspond to a decrease in the intensity of the spot or peak for the starting material.
Q5: How can I prevent degradation during reactions and handling?
Several strategies can be employed to minimize the degradation of 5-fluoroindole derivatives:
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., Boc, tosyl) significantly reduces the electron density of the pyrrole ring, thereby increasing its stability towards acids and oxidation.[2][6] The choice of protecting group is critical and must be compatible with subsequent reaction steps.
-
Inert Atmosphere: Indoles are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat.[1] Conducting reactions and handling solutions under an inert atmosphere (e.g., nitrogen or argon) is a standard best practice. Using degassed solvents is also recommended.
-
Control of Temperature: Elevated temperatures can accelerate decomposition.[1] Reactions should be run at the lowest effective temperature, and compounds should be stored at low temperatures (e.g., <4°C).
-
Protection from Light: Photodegradation can be a significant issue.[1] Use amber-colored glassware or wrap reaction vessels and storage vials in aluminum foil to protect light-sensitive compounds.[1]
Troubleshooting Guide: Common Experimental Issues
| Problem | Possible Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low or No Yield in Acid-Catalyzed Reactions | Acid-Induced Degradation: The indole ring is being protonated and is polymerizing or decomposing under the reaction conditions.[1] | 1. Modify Acidic Conditions: Use milder acids (e.g., acetic acid instead of HCl), use catalytic amounts, or reduce reaction time and temperature. 2. N-Protection: Protect the indole nitrogen with a suitable group like Boc (tert-butyloxycarbonyl) or Ts (tosyl) to increase stability. The choice depends on the required deprotection conditions.[6] |
| Appearance of Multiple Spots on TLC / Peaks in HPLC | 1. Oxidative Degradation: The electron-rich pyrrole ring is prone to oxidation, especially when heated or exposed to air, forming oxindoles or other species.[1] 2. Photodegradation: Exposure to ambient or UV light can initiate degradation pathways.[1] | 1. Exclude Oxygen: Run the reaction under a nitrogen or argon atmosphere. Use solvents that have been degassed by sparging with an inert gas. 2. Protect from Light: Wrap the reaction flask in aluminum foil or use amber glassware.[1] 3. Add Antioxidant: If compatible with the chemistry, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added. |
| Sample Discoloration (Pink, Brown, or Dark Precipitate) | Oxidation and/or Polymerization: This is a classic indicator of indole degradation. The color arises from highly conjugated, often polymeric, byproducts.[1] | 1. Storage: Store the pure compound and solutions under an inert atmosphere, protected from light, and at low temperatures. 2. Handling: When weighing or preparing solutions, work quickly to minimize exposure to air and light. Use freshly prepared solutions for reactions and analyses. |
| Inconsistent Results in Aqueous Biological Assays | Hydrolytic Degradation: The slightly acidic or buffered conditions of cell culture media or assay buffers, combined with incubation at 37°C, can cause slow degradation of the compound over the course of an experiment.[7] | 1. Prepare Fresh Solutions: Always use freshly prepared dilutions of the 5-fluoroindole derivative in your aqueous medium. Do not store compounds in aqueous solutions for extended periods. 2. Use DMSO Stocks: Prepare concentrated stock solutions in a non-reactive, anhydrous solvent like DMSO and store them frozen. Dilute into the aqueous buffer immediately before use. |
Visualizations: Degradation Pathways & Experimental Workflow
Acid-Catalyzed Dimerization of 5-Fluoroindole
The following diagram illustrates the initial steps of acid-catalyzed degradation, where protonation at C3 leads to an electrophilic intermediate that is attacked by a second indole molecule.
Caption: Acid-catalyzed degradation pathway of 5-fluoroindole.
Workflow for Stability-Indicating HPLC Method
This workflow outlines the key stages in developing a robust analytical method to assess compound stability.
Caption: Workflow for assessing stability via HPLC.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of a 5-fluoroindole derivative under various stress conditions, which is fundamental for developing a stability-indicating analytical method.[8]
Objective: To determine the degradation profile of a 5-fluoroindole derivative under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress.
Materials:
-
5-Fluoroindole derivative of interest
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a C18 column and a UV or Photodiode Array (PDA) detector
-
pH meter
-
Calibrated oven/water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the 5-fluoroindole derivative in a suitable solvent (e.g., ACN or a 50:50 ACN:water mixture) to prepare a stock solution of approximately 1 mg/mL.
-
-
Stress Conditions Setup:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a labeled vial.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Add 1 mL of HPLC-grade water.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place the acid, base, and neutral hydrolysis vials in an oven set to 60°C. Keep a control sample at room temperature.
-
Photolytic Degradation: Expose a separate vial of the stock solution to a controlled light source (as per ICH Q1B guidelines). Wrap a control vial in aluminum foil and place it alongside the exposed sample.
-
-
Sampling and Analysis:
-
Analyze a "time zero" sample immediately after preparation.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Quenching: For the acid hydrolysis sample, neutralize with an equivalent amount of 0.1 M NaOH. For the base hydrolysis sample, neutralize with 0.1 M HCl.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples by a developed HPLC method. The method must be capable of separating the parent peak from any degradation products.[9][10]
-
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Calculate the percentage of the remaining active pharmaceutical ingredient (API) at each time point.
-
A significant degradation (typically 5-20%) is desired to demonstrate that the analytical method is "stability-indicating."
-
References
- 5-Fluoroindole-2-carboxylic acid - Solubility of Things. (n.d.).
- Alcaide, B., Almendros, P., & Luna, A. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2002(11), 32-39.
- Moody, C. J., & Hunt, J. C. A. (1999). A New Protecting-Group Strategy for Indoles. Chemistry - A European Journal, 5(11), 3291-3298.
- Arora, P. K., & Jaglan, P. S. (2013). Microbial Degradation of Indole and Its Derivatives. Journal of Environmental Protection, 4(8), 829-840.
- Rich, R. L., Negrerie, M., & Gai, F. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Journal of Physical Chemistry B, 117(49), 15486–15494.
- What's the best way to protect the NH group in Heterocyclic Compounds? (2012).
- Technical Support Center: N-Protection of Indole Deriv
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(18), 3075–3078.
- 5-Fluoroindole - Safety D
- Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. (n.d.).
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(5), 1159-1166.
- Xu, J., Hou, J., Zhou, W., Nie, G., Pu, S., & Zhang, S. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728.
- Qu, J., Ma, Q., Liu, Z., Liu, Z., & Li, S. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681.
- Ma, Q., Qu, J., Liu, Z., Liu, Z., & Li, S. (2018). (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681.
- Wu, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 896359.
- Kedik, S., et al. (2025). SYNTHESIS AND CHARACTERIZATION OF NOVEL 5- FLOUROINDOLYLMETHYLEN HYDRAZON DERIVATIVES AS SCHIFF BASE COMPONDS: IN VITRO AND IN S. Journal of Faculty of Pharmacy of Ankara University, 49(3), 773-784.
- Stability issues and degradation pathways of 3-fluoro-2-methyl-1H-indole. (2025). BenchChem.
- 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... (n.d.).
- Kalaj, B. N. (2021). NMR Applications to Study Natural Product Biosynthesis and Biodegradation. eScholarship, University of California.
- Da Costa, V. M., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1789.
- Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.).
- The suggested acidic and basic degradation pathway (a) and oxidative... (n.d.).
- Stability indicating study by using different analytical techniques. (n.d.). International Journal for Scientific Research & Development.
- 5-fluoroindole reactivity. (2023).
- Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
- Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies. (2025). BenchChem.
- 5-Fluoroindole 98 399-52-0. (n.d.).
- High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.).
- Overcoming challenges in the synthesis of 4-fluoroindoles. (2025). BenchChem.
- stability-indicating hplc method: Topics by Science.gov. (n.d.).
- Dong, M. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- What are the biological degradation pathways of 98% Indole? (2025). Jinjing Chemical.
- Synthesis of 5-Fluoroindole-5-13C. (n.d.).
- Annunziata, L., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- 5-Fluoroindole. (n.d.).
- Kiseleva, M., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 431-436.
- The Influence of Nucleophile Substituents on the Orientation in the Reaction between 2,4‐Difluoronitrobenzene and Lithium Phenoxides in Liquid Ammonia. (2025).
- managing stability issues of fluorinated biphenyls under acidic or basic conditions. (n.d.). BenchChem.
- Wang, J., et al. (2021).
- Technical Support Center: (3R,5S)-Fluvastatin Stability in Aqueous Solutions. (2025). BenchChem.
- Mondal, B., & Mugesh, G. (2015). Substituent effects on the stability and antioxidant activity of spirodiazaselenuranes. Organic & Biomolecular Chemistry, 13(31), 8489-8500.
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Impact of solvent choice on the outcome of Sonogashira coupling with 3-iodoindoles
Technical Support Center: Sonogashira Coupling with 3-Iodoindoles
Welcome to the technical support guide for Sonogashira coupling reactions involving 3-iodoindole substrates. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction. Here, we will explore the critical, and often underestimated, role of solvent selection in achieving high yields, minimizing side reactions, and ensuring reproducibility.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in a Sonogashira coupling reaction?
A: The solvent in a Sonogashira coupling is not merely an inert medium; it is an active participant that influences multiple facets of the reaction.[1] Its primary roles include:
-
Solubilization: The solvent must effectively dissolve a diverse range of components, from the often lipophilic 3-iodoindole and alkyne to the inorganic palladium and copper salts, as well as the base.[1]
-
Reaction Rate and Kinetics: Solvent polarity can dramatically affect reaction rates. Polar solvents can stabilize charged intermediates and transition states, often accelerating the key steps of the catalytic cycle.[1]
-
Catalyst Stability: The solvent can coordinate with the palladium center. While this can sometimes be stabilizing, certain coordinating solvents like DMF may also displace essential ligands, leading to catalyst deactivation or a change in mechanism.[1][2]
-
Influence on Base Activity: The solvent medium modulates the effective strength of the base, which is critical for the deprotonation of the terminal alkyne—a key step in the copper cycle (or the palladium cycle in copper-free variants).[3]
Q2: Why is solvent selection especially critical when working with 3-iodoindoles compared to simpler aryl iodides?
A: 3-Iodoindoles introduce specific challenges that make solvent choice paramount:
-
The Indole N-H Proton: The proton on the indole nitrogen is acidic and can interfere with the reaction. It can react with the base or interact with the metal catalysts, potentially poisoning them or leading to unwanted side reactions.[4][5] The choice of solvent and base system is crucial to mitigate this interference.
-
Catalyst Inhibition: The indole nucleus itself can act as a ligand for the palladium catalyst. A well-chosen solvent can minimize this non-productive binding and keep the catalyst active in the desired cycle.
-
Substrate and Product Solubility: Indole derivatives can have complex solubility profiles. Ensuring that both the starting materials and the desired product remain in solution is essential for the reaction to proceed to completion and to simplify subsequent purification.
Q3: Which solvents are typically used for Sonogashira couplings with indoles, and what are their primary advantages and disadvantages?
A: There is no single "best" solvent; the optimal choice depends on the specific substrates, catalyst system, and whether a copper co-catalyst is used.
| Solvent | Type | Key Advantages | Common Disadvantages |
| DMF (Dimethylformamide) | Polar Aprotic | Excellent solubilizing power. High boiling point allows for a wide temperature range. Can accelerate reaction rates.[1] | Can displace ligands from the palladium catalyst, leading to decomposition.[1] Reproductive toxicity is a concern.[1] |
| Toluene | Non-polar | Often a good choice for catalyst systems with bulky, electron-rich phosphine ligands. Less likely to interfere with the catalyst coordination sphere.[1] | Poor solubility for polar substrates or inorganic bases. May lead to slower reaction rates compared to polar solvents. |
| Dioxane / THF | Ethereal | Good general-purpose solvents with moderate polarity. THF is a common choice but can sometimes promote the formation of palladium black (catalyst decomposition).[4][6] | THF has a low boiling point, limiting the reaction temperature. Both can form peroxides. |
| Acetonitrile (CH₃CN) | Polar Aprotic | Can enhance reaction rates and regioselectivity.[1] | May not be suitable for all catalyst systems. |
| Amines (e.g., Et₃N, Piperidine) | Basic | Can serve as both the base and the solvent, simplifying the reaction setup.[7] | High concentrations of amine can lead to side reactions or complex purification. Not always sufficient to solubilize all components. |
Part 2: Troubleshooting Guide for 3-Iodoindole Couplings
This section addresses common problems encountered during the Sonogashira coupling of 3-iodoindoles, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Product Yield with Recovery of Starting Materials
Q: My reaction is not proceeding, and I'm recovering my 3-iodoindole. I've confirmed my catalyst is active. What solvent-related issues could be the cause?
A: This is a classic symptom of either poor reaction conditions or catalyst deactivation, where the solvent plays a key role.
| Probable Cause (Solvent-Related) | Recommended Solution & Rationale |
| Poor Solubility of Reagents: The 3-iodoindole or the inorganic base may not be sufficiently soluble in the chosen solvent (e.g., using K₂CO₃ in Toluene). | Solution: Switch to a more polar solvent system. Consider using DMF, DMSO, or a mixture like Toluene/Et₃N. The goal is a homogeneous reaction mixture where all components can interact effectively.[1] |
| Solvent-Induced Ligand Displacement: A strongly coordinating solvent like DMF or DMSO might be displacing your phosphine ligand from the palladium center, shutting down the catalytic cycle. This is more common with less bulky ligands.[1] | Solution: Switch to a less coordinating solvent like Toluene or 1,4-Dioxane .[4] This preserves the integrity of the active catalytic complex. This is particularly relevant when using catalysts sensitive to ligand dissociation. |
| Suboptimal Polarity: The reaction rate may be intrinsically slow in a non-polar solvent. The oxidative addition step is often favored in more polar media.[1] | Solution: If using a non-polar solvent, try adding a polar co-solvent like CH₃CN or switching entirely to a polar aprotic solvent, provided your catalyst/ligand combination is robust.[8] |
Issue 2: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)
Q: My reaction is producing a large amount of the alkyne dimer side product. How can my solvent choice help minimize this?
A: Alkyne homocoupling is an oxidative process, particularly problematic in traditional copper-catalyzed Sonogashira reactions.[4] While rigorous exclusion of oxygen is the primary solution, the solvent environment is also a factor.
| Probable Cause (Solvent-Related) | Recommended Solution & Rationale |
| Oxygen Contamination: The solvent was not properly degassed, allowing oxygen to facilitate the oxidative homocoupling pathway. | Solution: Implement a rigorous degassing protocol for your solvent. The "freeze-pump-thaw" method (3 cycles) is highly effective. Sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes is a viable alternative.[5] |
| Solvent Not Favoring Cross-Coupling Kinetics: The solvent environment may be promoting the homocoupling pathway over the desired cross-coupling. | Solution: Consider a copper-free protocol .[4] In these systems, solvents like DMSO or 1,4-Dioxane with an appropriate base (e.g., an amine like TMP or an inorganic base like Cs₂CO₃) can be very effective.[9] This fundamentally removes the primary catalyst for the Glaser side reaction. |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture turns black shortly after heating, and the reaction stalls. What is causing my catalyst to crash out?
A: The formation of a black precipitate is the classic sign of Pd(0) agglomeration, known as palladium black, which is catalytically inactive.[6]
| Probable Cause (Solvent-Related) | Recommended Solution & Rationale |
| Solvent Choice: THF has been anecdotally reported to promote the formation of palladium black in some systems.[6] | Solution: Switch to an alternative ethereal solvent like 1,4-Dioxane or a non-polar solvent like Toluene . These are often more robust choices for maintaining catalyst stability over long reaction times or at elevated temperatures. |
| Purity and Atmosphere: Trace impurities (especially oxygen or peroxides from aged ethereal solvents) in the solvent can accelerate catalyst decomposition. | Solution: Use freshly distilled or anhydrous, inhibitor-free solvents. Ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) throughout.[5] |
Part 3: Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of a 3-iodoindole with a terminal alkyne using a classic Pd/Cu system.
Workflow: Standard Sonogashira Coupling
Caption: Standard workflow for a Pd/Cu-cocatalyzed Sonogashira reaction.
Step-by-Step Method:
-
To a flame-dried Schlenk flask, add 3-iodoindole (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.01 eq.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene (to make a ~0.1 M solution) and triethylamine (Et₃N, 2.0-3.0 eq.) via syringe.
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Stir the reaction at the desired temperature (start with room temperature, but heating up to 80 °C may be necessary) and monitor its progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for sensitive substrates or when alkyne homocoupling is a significant issue.[10]
Step-by-Step Method:
-
To a flame-dried Schlenk flask, add 3-iodoindole (1.0 eq.), an air-stable palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (0.02 eq.), and a base such as Cs₂CO₃ (2.0 eq.).[9]
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO) via syringe.[9]
-
Add the terminal alkyne (1.5 eq.) via syringe.
-
Stir the reaction at room temperature or heat as necessary, monitoring its progress by TLC or LC-MS. Copper-free reactions may require higher temperatures or longer reaction times.
-
Upon completion, perform an aqueous work-up as described in the previous protocol and purify by column chromatography.
Part 4: Mechanistic Visualization
Understanding the catalytic cycle is key to effective troubleshooting. The solvent and base influence nearly every step shown below.
Caption: The interconnected Palladium and Copper catalytic cycles in a classic Sonogashira reaction.[7][11]
In this mechanism, polar solvents can accelerate the oxidative addition and reductive elimination steps by stabilizing polar intermediates.[1] The base, whose effectiveness is modulated by the solvent, is crucial for generating the copper acetylide, which then participates in the transmetalation step with the palladium complex.[11]
References
- Panda, B. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Preprint. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Sonogashira Coupling: Mechanism, Steps & Applic
- Sonogashira Coupling. BYJU'S. [Link]
- Kövér, G. et al. (2010). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics. [Link]
- Jafarpour, F. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes.
- Yue, D. et al. (2005).
- Hie, L. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega. [Link]
- Szychta, P. et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry. [Link]
- Nikoshvili, L. et al. (2019). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]
- Reddy, V. P. et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
- Sherwood, J. et al. (2019). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Reddy, M. S. et al. (2010). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Molecules. [Link]
- Reddit discussion on troubleshooting Sonogashira coupling. r/Chempros. [Link]
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- 11. chem.libretexts.org [chem.libretexts.org]
Managing temperature control in microwave-assisted indole synthesis
A Guide to Precision Temperature Control for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for microwave-assisted indole synthesis. This guide is designed to provide you with in-depth, practical solutions to common challenges in temperature management. As your senior application scientist, my goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind these experimental choices, ensuring the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding temperature control in microwave-assisted organic synthesis (MAOS), with a specific focus on indole synthesis.
Q1: Why is precise temperature control so critical in microwave-assisted indole synthesis?
A1: Temperature is a fundamental parameter that governs reaction kinetics and selectivity. In indole synthesis, particularly in reactions like the Fischer, Larock, or Bischler-Mohlau syntheses, precise temperature control is paramount.[1] Microwave energy offers rapid and efficient heating, which can significantly accelerate these reactions.[2][3] However, without accurate control, this rapid heating can lead to temperature overshoots, promoting side reactions, decomposition of starting materials or products, and ultimately, lower yields and purity.[4]
Q2: My microwave reactor's external IR sensor reading is different from the actual temperature of my reaction mixture. Why does this happen and which one should I trust?
Q3: What is a "hotspot" in microwave synthesis, and how can I prevent it?
A3: A hotspot is a localized area within the reaction mixture that becomes significantly hotter than the surrounding bulk solution.[9] Hotspots can arise from non-uniform heating and can lead to decomposition and the formation of unwanted byproducts. In indole synthesis, which often involves solid catalysts or reagents, hotspots can form on the surface of these materials.[10][11]
To prevent hotspots:
-
Ensure Efficient Stirring: Vigorous stirring is crucial for uniform temperature distribution. Use an appropriate-sized stir bar and ensure it is functioning correctly throughout the reaction.
-
Use Polar Solvents: Solvents with high dielectric loss tangents absorb microwave energy more uniformly, reducing the likelihood of localized heating.[12][13]
-
Consider Pulsed Microwave Irradiation: Instead of continuous power, using pulsed microwave energy can allow for periods of thermal relaxation, promoting a more even temperature distribution.[10]
Q4: Can I use non-polar solvents in microwave-assisted indole synthesis?
A4: While polar solvents are generally preferred for their efficient microwave absorption, non-polar solvents can be used, particularly in reactions where the reagents themselves are polar and can absorb microwave energy.[12][14] In such cases, the non-polar solvent acts as a heat sink, helping to moderate the reaction temperature.[12] However, be aware that heating rates will be slower, and achieving high temperatures may be more challenging.
Troubleshooting Guide: Common Temperature Control Issues
This section provides a structured approach to diagnosing and resolving specific temperature-related problems you may encounter during your experiments.
Problem 1: Temperature Overshoot at the Beginning of the Reaction
Symptoms: The reaction temperature rapidly exceeds the setpoint during the initial heating phase.
Causality: This often occurs when the applied microwave power is too high for the initial volume and absorptivity of the reaction mixture. The system delivers a large amount of energy before the temperature feedback control can effectively regulate it.
Troubleshooting Protocol:
-
Reduce Initial Power: Manually set a lower initial microwave power for the first few minutes of the reaction to allow for a more gradual temperature ramp.
-
Use a Power-Controlled Ramp: If your microwave reactor allows, program a ramp where the power is gradually increased until the target temperature is reached, rather than applying maximum power from the start.
-
Ensure Proper Stirring: Inadequate stirring can lead to localized superheating that the temperature probe may not immediately detect, contributing to an overall overshoot. Verify that your stir bar is rotating effectively.
Problem 2: Inconsistent or Fluctuating Temperature During the Reaction
Symptoms: The reaction temperature fluctuates significantly around the setpoint, making it difficult to maintain a stable reaction temperature.
Causality: This can be due to several factors, including changes in the dielectric properties of the reaction mixture as it proceeds, inefficient stirring, or the use of pulsed power in a system with a slow-responding temperature probe.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent temperature.
Problem 3: Suspected Hotspot Formation Leading to Low Yields
Symptoms: Despite the bulk temperature appearing correct, the reaction yields are consistently low, and there is evidence of product or starting material decomposition (e.g., charring).
Causality: Localized hotspots are likely forming, creating micro-environments with temperatures far exceeding the measured bulk temperature. This is particularly common in heterogeneous reactions.
Experimental Protocol for Hotspot Mitigation:
-
Solvent Selection: Choose a solvent with a high dielectric loss factor for more uniform energy absorption. Refer to the table below for guidance.
-
Stirring Optimization:
-
Use a larger, more efficient stir bar.
-
For viscous mixtures, consider mechanical overhead stirring if your reactor setup allows.
-
-
Power Modulation:
-
Employ a pulsed power setting to allow for thermal dissipation between pulses.
-
Alternatively, use a lower, continuous power level for a longer reaction time.
-
-
Consider a Microwave Absorber: For non-polar reaction mixtures, adding a small amount of a highly absorbing, inert material like silicon carbide can help to distribute the heat more evenly.
Table 1: Microwave Absorption Properties of Common Solvents
| Solvent | Dielectric Constant (ε) | Dielectric Loss (tanδ) | Classification |
| Ethanol | 24.3 | 0.941 | High Absorber |
| Methanol | 32.6 | 0.659 | High Absorber |
| Water | 80.4 | 0.123 | Medium Absorber |
| Acetonitrile | 37.5 | 0.062 | Medium Absorber |
| Toluene | 2.4 | 0.040 | Low Absorber |
| Hexane | 1.9 | 0.020 | Low Absorber |
Data sourced from various literature. Values can vary slightly with temperature and frequency.[12]
Problem 4: Inaccurate Temperature Readings with an IR Sensor
Symptoms: You suspect your external IR sensor is not providing an accurate representation of the internal reaction temperature.
Causality: As discussed in the FAQs, IR sensors are prone to inaccuracies due to various factors.
Validation and Calibration Protocol:
-
Calibration with a Known Standard: If a fiber optic probe is unavailable, you can perform a calibration using a known standard.
-
Procedure:
-
Choose a high-boiling point, polar solvent (e.g., ethylene glycol) with a well-documented boiling point at various pressures.
-
Place a known volume of the solvent in your microwave vessel.
-
Heat the solvent to its boiling point and allow it to reflux.
-
Compare the temperature reading from your IR sensor to the known boiling point of the solvent at the measured pressure inside the vessel.
-
Create a calibration curve to correct your IR sensor readings for future experiments.[15][16]
-
-
Diagram: Relationship between Microwave Power, Solvent Polarity, and Heating Rate
Caption: Factors influencing heating in microwave synthesis.
Safety First: A Non-Negotiable Aspect of Microwave Chemistry
-
Never use a domestic microwave oven for chemical synthesis. [17] Laboratory-grade microwave reactors have essential safety features, including pressure monitoring and containment, that are absent in household appliances.
-
Always be aware of the potential for rapid pressure buildup, especially when heating solvents above their atmospheric boiling points in a sealed vessel.[2][4]
-
Consult the Material Safety Data Sheet (MSDS) for all reagents and solvents to understand their stability at high temperatures.[17]
-
Ensure your reaction vessel is in good condition and rated for the temperatures and pressures you intend to use.
By understanding the principles of microwave heating and implementing these troubleshooting strategies, you can gain precise control over your indole synthesis reactions, leading to more reliable, reproducible, and successful outcomes.
References
- Slideshare. (n.d.). Microwave assisted reactions.
- ResearchGate. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
- The American Ceramic Society. (2023, March 7). Strategies for managing hot spot development during microwave and flash sintering.
- International Journal of Novel Research and Development. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- ResearchGate. (2025, August 5). Control of Microwave-Generated Hot Spots. 6. Generation of Hot Spots in Dispersed Catalyst Particulates and Factors That Affect Catalyzed Organic Syntheses in Heterogeneous Media.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Microwave Chemistry and its Applications.
- ResearchGate. (n.d.). Hot Spot Formation in Microwave Plasma CVD Diamond Synthesis.
- PMC. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- ResearchGate. (2020, March 26). (PDF) EFFECT OF MICROWAVE RADIATION ON ORGANIC SOLVENTS.
- AIP Publishing. (2024, November 6). Exploring advanced microwave strategy for the synthesis of two-dimensional energy materials.
- ACS Publications. (2018, May 24). The Role of Small Nanoparticles on the Formation of Hot Spots under Microwave-Assisted Hydrothermal Heating.
- ijrpr. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES.
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Technical Support Center: Decarboxylation of Indole-2-Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the decarboxylation of indole-2-carboxylic acids, a notoriously challenging transformation that often requires forcing conditions. Our goal is to equip you with the knowledge to navigate the complexities of this reaction, optimize your outcomes, and troubleshoot common issues with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries about the decarboxylation of indole-2-carboxylic acids.
Q1: Why are "forcing conditions" like high heat or catalysts typically required to decarboxylate indole-2-carboxylic acids?
A1: The decarboxylation of indole-2-carboxylic acids is energetically demanding due to the electronic stability of the indole ring system. Unlike β-keto acids, which readily decarboxylate via a stable, six-membered cyclic transition state, indole-2-carboxylic acids lack this low-energy pathway.[1][2] The C2-carboxyl bond is attached to an sp²-hybridized carbon of an aromatic system. Cleaving this bond requires the formation of a high-energy 2-indolyl anion intermediate. "Forcing conditions," such as temperatures exceeding 200 °C or the use of catalysts, provide the necessary activation energy to overcome this barrier and drive the reaction forward.[3]
Q2: What is the proposed mechanism for the thermal decarboxylation of indole-2-carboxylic acid?
A2: Under neutral thermal conditions, the reaction is believed to proceed through the formation of a zwitterion, followed by the expulsion of carbon dioxide. The key step involves the protonation of the C3 position by the carboxylic acid proton, which breaks the aromaticity of the pyrrole ring to form an indoleninium intermediate. This intermediate is primed for the elimination of CO₂, as the C2-C bond is weakened. The resulting indole is regenerated after tautomerization.
Caption: Proposed mechanism for thermal decarboxylation.
Q3: What are the most common experimental methods for this reaction?
A3: Several methods are employed, each with distinct advantages and disadvantages. The choice often depends on the substrate's sensitivity, required scale, and available equipment.
| Method | Typical Temperature | Solvents | Catalysts | Pros | Cons |
| Thermal (Neat) | >200 °C (above m.p.) | None | None | Simple, avoids solvent contamination. | High temperatures can cause decomposition; only for thermally stable compounds. |
| Thermal (Solvent) | 180-250 °C | Quinoline, Diphenyl ether, NMP, Dimethylacetamide[3][4][5] | None or Copper salts | Good heat transfer, allows for lower temps than neat. | High-boiling solvents are difficult to remove; quinoline is toxic. |
| Copper-Catalyzed | 160-230 °C | Quinoline, NMP, Diphenyl ether[3][4] | Cu₂O, Copper chromite, Cu salts[3][4][5] | Lower temperatures, often higher yields and cleaner reactions.[5] | Catalyst removal required; potential for metal contamination in the product. |
| Microwave-Assisted | 160-220 °C | Quinoline, DMF, Sulfolane[6][7] | Often none needed | Extremely rapid heating, short reaction times (minutes), improved yields.[6][8] | Requires specialized equipment; scalability can be a concern. |
| Acid-Catalyzed | Varies | Concentrated mineral acids | H₂SO₄, HCl | Different mechanistic pathway. | Harsh conditions, not suitable for acid-sensitive functional groups.[9] |
Q4: What are the essential safety precautions when running high-temperature decarboxylations?
A4: Safety is paramount.
-
Ventilation: Always perform these reactions in a certified chemical fume hood due to the use of high-boiling, often toxic, solvents like quinoline.
-
Inert Atmosphere: Use an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the indole product at high temperatures, which can lead to tar formation.
-
Heat Transfer: Use a sand bath or heating mantle for even and controlled heating. Avoid oil baths at temperatures exceeding 200 °C due to flashpoint concerns.
-
Bumping: High-boiling solvents can bump violently. Use a stir bar or, for larger scales, mechanical stirring to ensure smooth boiling.
-
Pressure: Do not conduct these reactions in a sealed vessel unless it is a properly rated pressure reactor or a sealed microwave vial designed for such conditions. The evolution of CO₂ gas will cause a significant pressure buildup.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q: My reaction is incomplete, and I'm recovering a significant amount of starting material. What should I do?
A: Incomplete conversion is a common issue and can be addressed systematically.[10][11]
-
Increase Temperature: The reaction is highly temperature-dependent. Increase the reaction temperature in 10-15 °C increments. Monitor for any increase in decomposition.
-
Extend Reaction Time: If you are concerned about decomposition at higher temperatures, extending the reaction time at the current temperature may be sufficient to drive the reaction to completion.
-
Introduce a Catalyst: If you are running the reaction thermally, adding a catalyst like copper chromite or copper(I) oxide can significantly increase the reaction rate and allow for lower operating temperatures.[3][5]
-
Switch to Microwave Heating: Microwave irradiation can dramatically accelerate the reaction. A reaction that takes hours under conventional heating may be complete in minutes in a microwave reactor.[6]
-
Check Solvent Purity: Ensure your high-boiling solvent is anhydrous and pure. Contaminants can interfere with the reaction.
Q: I'm observing significant decomposition, charring, or tar formation in my reaction flask. How can I minimize this?
A: Decomposition indicates that the reaction conditions are too harsh for your specific substrate.
-
Lower the Temperature: This is the most critical parameter. If you are using a catalyst, you can often lower the temperature significantly without sacrificing the conversion rate.[5]
-
Ensure an Inert Atmosphere: The indole nucleus can be susceptible to oxidation at high temperatures. A constant, gentle flow of nitrogen or argon is crucial to prevent the formation of colored, oxidized byproducts.
-
Reduce Reaction Time: Use TLC or LC-MS to monitor the reaction progress closely. Once the starting material is consumed, cool the reaction promptly to prevent product degradation. Microwave heating is particularly effective here due to its rapid heating and cooling cycles.
Q: My product is difficult to isolate from the high-boiling solvent (e.g., quinoline). What is an effective workup procedure?
A: Separating the desired indole from a high-boiling basic solvent like quinoline requires a specific acid-base extraction procedure.
-
Cool Down: Allow the reaction mixture to cool completely to room temperature.
-
Dilute: Dilute the viscous mixture with a suitable organic solvent like ethyl acetate, dichloromethane, or diethyl ether.
-
Acid Wash: Transfer the solution to a separatory funnel and wash repeatedly with a dilute aqueous acid solution (e.g., 1-2 M HCl). The acid will protonate the basic quinoline, forming a water-soluble salt that partitions into the aqueous layer.[6] Monitor the pH of the aqueous layer to ensure it remains acidic.
-
Neutralize and Dry: Wash the organic layer with water, followed by saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purify: After removing the solvent under reduced pressure, the crude indole can be purified by flash column chromatography, crystallization, or sublimation.[12]
Caption: General workflow for decarboxylation experiments.
Section 3: Protocols and Methodologies
The following protocols are provided as examples and should be adapted based on the specific substrate and scale.
Protocol 1: Classic Copper-Catalyzed Decarboxylation in Diphenyl Ether
This protocol is adapted from procedures used in the synthesis of functionalized indoles.[3]
-
Setup: To a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the indole-2-carboxylic acid (1.0 eq) and copper chromite (0.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times. Maintain a positive pressure of nitrogen throughout the reaction.
-
Solvent Addition: Add anhydrous diphenyl ether (enough to create a ~0.2 M solution).
-
Heating: Heat the stirred suspension in a sand bath to 220-225 °C. The evolution of CO₂ should be observed.
-
Monitoring: Monitor the reaction by TLC (thin-layer chromatography) until all the starting material has been consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate. Filter through a pad of celite to remove the catalyst, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
Protocol 2: Microwave-Assisted Decarboxylation in Quinoline
This protocol is based on modern, rapid synthesis methods.[6]
-
Setup: In a 10 mL microwave reaction vial, place the indole-2-carboxylic acid (1.0 eq, ~200 mg) and a small magnetic stir bar.
-
Solvent Addition: Add redistilled, anhydrous quinoline (2 mL).
-
Sealing: Securely cap the vial.
-
Microwave Program: Place the vial in the microwave reactor. Set the reaction temperature to 220 °C, the ramp time to 2 minutes, and the hold time to 10-15 minutes.
-
Workup: After the reaction is complete and the vial has cooled, open it carefully in a fume hood. Transfer the contents to a larger flask using ethyl acetate.
-
Purification: Follow the acid-base extraction procedure described in the Troubleshooting section (Q3) to remove the quinoline, followed by purification of the crude product.
References
- Gribble, G. (2016). Reissert Indole Synthesis.
- Yuan, Z., Chen, H., & Wang, J. (2014). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
- Vandersteen, A. A., Mundle, S. O., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505–6509. [Link]
- De Rosa, M., & Sparapani, S. (1964). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry, 42(9), 2155-2158. [Link]
- Al-Hiari, Y. M., et al. (2021).
- WO2008072257A2 - Process for the preparation of indole derivatives.
- CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
- Kumar, A., et al. (2021). Dearomatisation of indoles via decarboxylation.
- Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 60(16), 5314–5315. [Link]
- Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. [Link]
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- Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid? [Link]
- Kim, H. J., et al. (2022).
- Kim, H. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
- The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. YouTube. [Link]
- LibreTexts Chemistry. (2021). 18.
- Ranucci, M., et al. (2022).
- de Kock, C., et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity.
- Master Organic Chemistry. (2022).
- Vahabi, S., Bagherzade, G., & Faghihi, M. (2014). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Journal of the Brazilian Chemical Society, 25, 1384-1389. [Link]
- An, J., et al. (1997).
- Liu, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(21), 7320. [Link]
- Leys, D., et al. (2021). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase.
- Ciolino, L. A., et al. (2025).
- Ciolino, L. A., et al. (2025). (PDF) Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization.
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodoindole and 3-Bromoindole in Suzuki Coupling
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a cornerstone of pharmacologically active molecules. The C-3 position is a frequent site for functionalization, with the synthesis of 3-arylindoles being a critical transformation. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging this crucial C(sp²)–C(sp²) bond.[1][2] The choice of the starting halide, typically 3-bromoindole or 3-iodoindole, is a key decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy.
This guide provides an in-depth comparison of the reactivity between these two common substrates. Moving beyond a simple procedural outline, we will dissect the mechanistic principles governing their performance, present comparative experimental data, and offer field-proven protocols to empower you to make informed decisions in your synthetic endeavors.
The Decisive Step: Mechanistic Insights into Halide Reactivity
The efficacy of a Suzuki coupling reaction is governed by its catalytic cycle, which universally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The palladium catalyst, in its active Pd(0) state, initiates the cycle by inserting into the carbon-halogen (C-X) bond of the electrophile—in our case, the 3-haloindole.
Crucially, for aryl halides, the oxidative addition is almost always the rate-determining step of the entire cycle.[1][3][6] The reactivity of the halide substrate is therefore dictated by the strength of its carbon-halogen bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the relative reactivity of aryl halides in oxidative addition is the inverse: I > Br > Cl .[1][7]
This fundamental principle is the primary driver of the observed performance differences between 3-iodoindole and 3-bromoindole. The weaker carbon-iodine bond in 3-iodoindole presents a lower activation energy barrier for the palladium catalyst to overcome during the oxidative addition step. This translates directly to faster reaction rates and the feasibility of using milder reaction conditions.
Performance and Experimental Data Comparison
The theoretical reactivity advantage of 3-iodoindole is consistently borne out in experimental practice. Reactions with 3-iodoindole typically proceed to completion faster, at lower temperatures, and often require lower catalyst loadings compared to their 3-bromoindole counterparts. Conversely, achieving high yields with 3-bromoindole may necessitate more forcing conditions, such as higher temperatures, longer reaction times, or the use of more sophisticated and electron-rich phosphine ligands to facilitate the more challenging oxidative addition step.[8][9]
The following table summarizes representative experimental conditions, providing a clear comparison of the practical implications.
| Parameter | 3-Iodoindole | 3-Bromoindole | Analysis |
| Substrate | 3-Iodo-1H-indazole | 5-Bromoindole | The higher reactivity of the C-I bond allows for milder conditions. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (5 mol%) / SPhos (10 mol%) | While standard catalysts work for iodo-substrates, bromo-substrates often benefit from bulky, electron-rich ligands like SPhos to promote oxidative addition. |
| Base | Na₂CO₃ (2 equiv.) | K₃PO₄ (2 equiv.) | A stronger base like K₃PO₄ is often paired with more challenging substrates. |
| Solvent | Dioxane/H₂O | Toluene or Dioxane/H₂O | Solvent choice is flexible but must be compatible with the base and temperature. |
| Temperature | 80 °C | 100-110 °C | A significant advantage for 3-iodoindole, allowing for lower energy input and better tolerance of sensitive functional groups. |
| Time | 2-6 hours | 12-24 hours | The faster kinetics of the iodo-substrate lead to substantially shorter reaction times. |
| Typical Yield | >90% | 70-95% | Excellent yields are achievable with both, but often require more optimization for the bromo-substrate. |
| Reference | [10] | [8][11] | Representative conditions adapted from literature. |
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for a typical Suzuki coupling reaction for each substrate. These are intended as robust starting points and should be optimized for specific coupling partners.
Protocol 1: Suzuki Coupling of 3-Iodoindole (High Reactivity Substrate)
This protocol leverages the high reactivity of 3-iodoindole, allowing for the use of a standard palladium catalyst and moderate temperatures.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodoindole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), and sodium carbonate (Na₂CO₃, 2.0 equiv.).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio) via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Drying: Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 3-arylindole product.
Protocol 2: Suzuki Coupling of 3-Bromoindole (Optimized for a Less Reactive Substrate)
This protocol employs more forcing conditions and a modern, electron-rich ligand to achieve high yields with the less reactive 3-bromoindole.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoindole (1.0 equiv.), the arylboronic acid (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv.), SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04-0.1 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Establish Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add degassed solvent (e.g., toluene or 1,4-dioxane/water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress until completion (typically 12-24 hours).
-
Workup, Extraction, and Purification: Follow steps 6-8 as detailed in Protocol 1.
Conclusion and Strategic Recommendations
Both 3-iodoindole and 3-bromoindole are effective precursors for the synthesis of 3-arylindoles via Suzuki coupling. However, their reactivity profiles present a clear trade-off for the synthetic chemist.
-
3-Iodoindole is the substrate of choice when reaction efficiency is paramount. Its superior reactivity allows for milder conditions, shorter reaction times, and often simpler catalyst systems, which is particularly advantageous for complex molecules with sensitive functional groups.
-
3-Bromoindole offers a significant cost advantage, making it a more attractive starting material for large-scale synthesis. While requiring more forceful conditions and potentially more expensive, specialized ligands for optimal performance, the development of a robust protocol can lead to a more economical overall process.
Ultimately, the choice between these two substrates will depend on the specific goals of the project, balancing factors of substrate cost, reaction development time, and the chemical sensitivity of the molecules involved.
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- C-C, C., & Li, B. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- NR-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Fox, J. M., & Houghtaling, J. (2012). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][12]-Fused Indole Heterocycles.
- ScienceDirect. (2009). Improved palladium catalysts for the Suzuki coupling of 3-bromo-1-methyl-4-(2-methyl-3-indolyl)maleimide. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- ResearchGate. (2013). Suzuki reactions promoted by different ligands. [Link]
- ScholarWorks @ UTRGV. (2014). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
- ResearchGate. (2007). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]
- ACS Publications. (2007). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- ResearchGate. (2019). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]
- RSC Publishing. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
- ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
- MDPI. (2018).
- ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
- Collot, V., Dallemagne, P., Bovy, P. R., & Rault, S. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron, 55(22), 6917-6922. [Link]
- wwjmrd.com. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. [Link]
- National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
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A Head-to-Head Battle of Halogens: Unveiling the Synthetic Superiority of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and drug development, the choice of starting materials can profoundly impact the efficiency, scalability, and overall success of a synthetic campaign. The indole scaffold, a privileged motif in a vast array of biologically active compounds, often requires intricate functionalization. This guide provides a comprehensive comparison of two closely related building blocks: Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate and its bromo analogue. Through a detailed analysis of their reactivity in key cross-coupling reactions, supported by experimental data, we will demonstrate the distinct synthetic advantages offered by the iodo-substituted compound.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference between the iodo and bromo analogues lies in the nature of the carbon-halogen bond at the C3 position of the indole ring. The Carbon-Iodine (C-I) bond is inherently weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This seemingly subtle distinction has profound implications for the kinetics and thermodynamics of the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step. The lower bond dissociation energy of the C-I bond translates to a lower activation energy for the insertion of the palladium(0) catalyst, leading to faster reaction rates and often allowing for milder reaction conditions.
Cross-Coupling Reactions: A Comparative Analysis
To quantify the synthetic advantages of the iodo-analogue, we will examine its performance against the bromo-analogue in four of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone for the formation of biaryl structures. Our comparative data, based on reactions with phenylboronic acid, clearly illustrates the superior reactivity of the iodoindole.
| Feature | This compound | Ethyl 5-fluoro-3-bromo-1H-indole-2-carboxylate |
| Catalyst Loading | 1-2 mol% Pd(PPh₃)₄ | 3-5 mol% Pd(PPh₃)₄ |
| Reaction Temperature | 80 °C | 100-110 °C |
| Reaction Time | 2-4 hours | 8-12 hours |
| Typical Yield | >90% | 70-80% |
The iodo-analogue facilitates the reaction at a lower temperature and with a significantly reduced catalyst loading, leading to a higher yield in a fraction of the time. This enhanced efficiency is not only economically beneficial in terms of catalyst cost and energy consumption but also crucial for the synthesis of complex, sensitive molecules where prolonged heating can lead to degradation.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add:
-
This compound (1.0 mmol) or Ethyl 5-fluoro-3-bromo-1H-indole-2-carboxylate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, as specified in the table)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture, 5 mL)
-
-
Procedure:
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes. When coupling with a terminal alkyne like phenylacetylene, the iodo-indole once again demonstrates its superior reactivity, often enabling the reaction to proceed under copper-free conditions, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.
| Feature | This compound | Ethyl 5-fluoro-3-bromo-1H-indole-2-carboxylate |
| Co-catalyst | CuI (optional, often works well without) | CuI (generally required) |
| Reaction Temperature | Room Temperature to 50 °C | 60-80 °C |
| Reaction Time | 1-3 hours | 6-10 hours |
| Typical Yield | >85% | 65-75% |
The ability to perform the Sonogashira coupling at or near room temperature with the iodo-analogue is a significant advantage, particularly for substrates with thermally labile functional groups.[1][2]
Experimental Protocol: Sonogashira Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add:
-
This compound (1.0 mmol) or Ethyl 5-fluoro-3-bromo-1H-indole-2-carboxylate (1.0 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (as specified in the table, e.g., 4 mol%)
-
Solvent (e.g., THF, 5 mL)
-
Base (e.g., Et₃N, 2.0 mmol)
-
-
Procedure:
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise to the mixture.
-
Stir the reaction at the specified temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Caption: Sonogashira Coupling Workflow.
Heck Reaction: Vinylation of the Indole Core
The Heck reaction allows for the introduction of vinyl groups. A comparison of the reaction of our indole halides with an alkene such as styrene reveals a familiar trend.[3][4][5]
| Feature | This compound | Ethyl 5-fluoro-3-bromo-1H-indole-2-carboxylate |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | PPh₃ or other phosphine ligands | More electron-rich/bulky phosphine ligands often needed |
| Reaction Temperature | 80-100 °C | 120-140 °C |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | ~80% | 50-60% |
The higher temperatures and longer reaction times required for the bromo-analogue can lead to side reactions, such as isomerization of the double bond in the product or decomposition of the starting materials. The milder conditions tolerated by the iodo-analogue often result in cleaner reaction profiles and higher isolated yields of the desired trans-alkene product.[6]
Experimental Protocol: Heck Reaction
-
In a sealed tube, combine:
-
This compound (1.0 mmol) or Ethyl 5-fluoro-3-bromo-1H-indole-2-carboxylate (1.0 mmol)
-
Alkene (e.g., styrene, 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Solvent (e.g., DMF, 5 mL)
-
-
Procedure:
-
Seal the tube and heat the mixture to the specified temperature.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The higher reactivity of the iodo-indole is again evident in the coupling with amines, such as morpholine.
| Feature | This compound | Ethyl 5-fluoro-3-bromo-1H-indole-2-carboxylate |
| Ligand | Simpler phosphine ligands (e.g., P(t-Bu)₃) | Often requires more sophisticated biarylphosphine ligands (e.g., XPhos, SPhos) |
| Reaction Temperature | 70-90 °C | 100-120 °C |
| Reaction Time | 3-5 hours | 10-18 hours |
| Typical Yield | >90% | 75-85% |
The use of less expensive and more readily available ligands with the iodo-analogue, coupled with the milder reaction conditions, makes it a more practical and cost-effective choice for C-N bond formation.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a glovebox-dried Schlenk tube, add:
-
This compound (1.0 mmol) or Ethyl 5-fluoro-3-bromo-1H-indole-2-carboxylate (1.0 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (as specified in the table, e.g., P(t-Bu)₃, 2 mol%)
-
Base (e.g., NaOt-Bu, 1.2 mmol)
-
Solvent (e.g., Toluene, 5 mL)
-
-
Procedure:
-
Add the amine (e.g., morpholine, 1.2 mmol).
-
Seal the tube and heat the mixture to the specified temperature.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Caption: Buchwald-Hartwig Amination Workflow.
Synthetic Accessibility: A Note on Preparation
While the iodo-analogue demonstrates superior reactivity, it is also important to consider the ease of its preparation. Ethyl 5-fluoro-1H-indole-2-carboxylate can be readily iodinated at the C3 position using various iodinating agents such as N-iodosuccinimide (NIS) or iodine in the presence of a base. The corresponding bromination to obtain the bromo-analogue is also a straightforward transformation. Therefore, the enhanced reactivity of the iodo-compound does not come at a significant cost in terms of synthetic accessibility.[7][8][9]
Conclusion: A Clear Verdict
The evidence overwhelmingly supports the synthetic advantages of this compound over its bromo counterpart in palladium-catalyzed cross-coupling reactions. The weaker C-I bond facilitates faster oxidative addition, leading to:
-
Milder Reaction Conditions: Lower temperatures and shorter reaction times preserve sensitive functional groups and reduce energy consumption.
-
Lower Catalyst Loadings: Reduced catalyst usage lowers costs and simplifies purification.
-
Higher Yields: More efficient conversions lead to improved overall process efficiency.
-
Broader Reaction Scope: The enhanced reactivity can enable transformations that are sluggish or fail with the bromo-analogue.
For researchers and drug development professionals seeking to optimize synthetic routes to complex indole-containing molecules, this compound represents a superior and more versatile building block. Its adoption can lead to more efficient, cost-effective, and robust synthetic strategies.
References
- Ovid. (n.d.). Heck reactions of alkenes with aryl iodides and...: Kinetics & Catalysis.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- ResearchGate. (n.d.). The Heck reaction: Mechanistic insights and novel ligands | Request PDF.
- National Institutes of Health. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
- ACS Publications. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization | The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF.
- National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (n.d.). An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | Request PDF.
- PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
- ResearchGate. (n.d.). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Request PDF.
- The Royal Society of Chemistry. (n.d.). CHAPTER 9: Modern Heck Reactions.
- PubMed Central. (n.d.). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
- ResearchGate. (n.d.). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate | Request PDF.
- National Institutes of Health. (n.d.). Palladium Catalyzed Asymmetric Three Component Coupling of Boronic Esters, Indoles and Allylic Acetates.
- PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Institutes of Health. (n.d.). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions.
- Wikipedia. (n.d.). Sonogashira coupling.
- Diva-portal.org. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- PubMed. (2017, May 3). Palladium Catalyzed Asymmetric Three-Component Coupling of Boronic Esters, Indoles, and Allylic Acetates.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles.
- Chem-libre.github.io. (2014, April 17). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
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Influence of 5-fluoro substitution on the biological activity of indole compounds
An In-Depth Guide to the Influence of 5-Fluoro Substitution on the Biological Activity of Indole Compounds
For researchers, scientists, and drug development professionals, the strategic modification of privileged scaffolds is a cornerstone of modern medicinal chemistry. The indole nucleus, a fundamental component of a vast array of biologically active natural products and synthetic drugs, is a frequent subject of such modification.[1] Among the various chemical alterations, the introduction of a fluorine atom at the 5-position of the indole ring has emerged as a particularly powerful strategy to modulate a molecule's physicochemical properties and, consequently, its biological activity.[1]
This guide provides an objective, data-driven comparison of 5-fluoro-substituted indoles against their non-fluorinated analogs. We will delve into the mechanistic underpinnings of how this single atomic substitution can profoundly influence metabolic stability, receptor binding, and overall therapeutic potential. By presenting key experimental data, detailed protocols, and visual workflows, this document serves as a comprehensive resource for understanding and leveraging the nuanced impact of 5-fluorination.
The Physicochemical Rationale for 5-Fluorination
The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, similar to oxygen), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are central to its utility in drug design.[2] When substituted at the 5-position of an indole ring, these properties manifest in several critical ways:
-
Modulation of Electronics and pKa: The highly electronegative fluorine atom acts as a weak electron-withdrawing group via the inductive effect. This can lower the basicity (pKa) of the indole nitrogen, which may influence hydrogen bonding interactions with target proteins and alter solubility profiles.[2]
-
Altered Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.[3][4] This effect is crucial for oral drug absorption and penetration of the blood-brain barrier.
-
Metabolic Blocking: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond and is resistant to cleavage by metabolic enzymes. The 5-position of the indole ring is a common site for oxidative metabolism by Cytochrome P450 (CYP) enzymes. Placing a fluorine atom at this position effectively blocks this metabolic pathway, thereby increasing the compound's metabolic stability and half-life.[5][6]
Part 1: Enhancement of Metabolic Stability
One of the most predictable and valuable consequences of 5-fluorination is the enhancement of metabolic stability. Aromatic hydroxylation at the C5 position is a primary route of inactivation for many indole-based compounds. By substituting hydrogen with fluorine, this metabolic "soft spot" is shielded.
This strategic blocking can significantly improve a drug candidate's pharmacokinetic profile, leading to a longer half-life and greater systemic exposure after administration.[5]
Data Presentation: In Vitro Metabolic Stability
The following table summarizes representative in vitro metabolic stability data for a parent indole compound and its 5-fluoroindole derivative in human liver microsomes (HLM), which contain a high concentration of CYP enzymes.[5]
| Compound | System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Indole | HLM | 25 | 27.7 |
| 5-Fluoroindole Derivative | HLM | 75 | 9.2 |
Note: The data presented in this table is illustrative and intended to represent typical results from metabolic stability assays. Actual values will vary depending on the specific molecular structure of the derivatives.[5]
Experimental Protocol: Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing a crucial early indicator of its likely in vivo clearance.[5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its non-fluorinated parent compound.
Materials:
-
Test compound and parent compound stock solutions (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (HLM), commercially available.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: In a 96-well plate, add the HLM working solution and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This starts the enzymatic process.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the proteins, halting all enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance (CLint) is then calculated using the formula: CLint = (0.693 / t½) / (protein concentration).
Causality Behind Experimental Choices:
-
Human Liver Microsomes (HLM): HLM are used because they are a well-characterized and widely accepted in vitro system that contains a rich complement of Phase I metabolic enzymes, particularly CYPs, which are responsible for the majority of drug metabolism.[5]
-
NADPH Regenerating System: CYPs require NADPH as a cofactor to function. A regenerating system is used to ensure that NADPH levels are not depleted during the incubation, allowing the reaction to proceed at a consistent rate.
-
LC-MS/MS: This analytical technique is the gold standard for drug quantification in complex biological matrices due to its high sensitivity, selectivity, and speed.
Visualization: Metabolic Blocking by 5-Fluorination
Caption: 5-Fluoro substitution blocks CYP450-mediated hydroxylation.
Part 2: Modulation of Biological Potency
While the impact on metabolic stability is often positive and predictable, the effect of 5-fluorination on a compound's intrinsic biological activity—its ability to bind to and modulate its target—is highly context-dependent. The electronic changes imparted by the fluorine atom can either enhance, diminish, or have a neutral effect on target affinity.
Case Study 1: Antimicrobial Activity against Mycobacterium tuberculosis
Recent studies have highlighted the potential of simple indole scaffolds as antitubercular agents. Comparative analyses show that the position of fluorine substitution is a critical determinant of potency.
| Compound | Target Organism | Activity (MIC or IC50) |
| 5-Fluoroindole | M. tuberculosis (pan-sensitive & drug-resistant) | MIC: 4.7–29.1 µM |
| 6-Fluoroindole | M. tuberculosis H37Rv | IC50: >128 µg/mL |
Data sourced from BenchChem and ACS Omega.[7][8]
The data clearly indicates that 5-fluoroindole possesses significantly greater activity against M. tuberculosis than its 6-fluoro isomer.[7] This suggests that the electronic and steric properties conferred by the fluorine at the 5-position are crucial for the molecule's interaction with its bacterial target, which is proposed to involve the inhibition of tryptophan synthesis.[8]
Case Study 2: Anticancer Activity
In oncology, the indole scaffold is found in numerous kinase inhibitors and cytotoxic agents.[9] Here, the effect of 5-fluorination is more variable and demonstrates the importance of the overall molecular structure.
For example, a series of 5-fluoro-2-oxindole derivatives were designed as Sunitinib analogues and showed potent antitumor activity against a panel of cancer cell lines.[10] In one case, a derivative demonstrated high growth inhibition (>70%) against eight types of cancer, with particular potency against breast and lung cancer cell lines.[10] Conversely, a study on 5-fluorinated indole phytoalexin analogues found that they did not show improved anti-cancer activity compared to the non-fluorinated lead compounds, concluding that for that specific scaffold, the 5-fluoro substituent was not crucial for cytotoxicity.[11]
This highlights a key principle in medicinal chemistry: a structural modification that is beneficial in one molecular context may not be in another. The overall pharmacophore and its fit within the target's binding site determine the outcome.
Case Study 3: Serotonin Receptor (5-HT) Ligands
The indole ring is the core scaffold of the neurotransmitter serotonin, making it a foundational structure for drugs targeting the central nervous system. Fluorination is a common strategy to fine-tune receptor affinity and selectivity. Studies on 5-fluoroindole derivatives have shown they can act as potent ligands for the serotonin transporter (SERT) and various 5-HT receptor subtypes.[3] For a series of N-cyclobutyl indole-3-carbonitriles evaluated for anti-HCV activity, the 5-fluoroindole analogs consistently showed better activity than their 4-fluoroindole counterparts, sometimes by over 20-fold.[3]
Experimental Protocol: Cell-Based Cytotoxicity Assay (Resazurin Microtiter Assay)
This assay is commonly used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Human cancer cell line (e.g., A549 - lung, MCF-7 - breast).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (5-fluoro and non-fluorinated analogs) dissolved in DMSO.
-
Resazurin sodium salt solution.
-
96-well clear-bottom black plates.
-
Plate reader capable of fluorescence measurement (Ex/Em ~560/590 nm).
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of <0.5%. Include wells for "cells only" (negative control) and "media only" (background).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Resazurin Addition: Add resazurin solution to each well and incubate for another 2-4 hours. Metabolically active, viable cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence from all wells. Normalize the data by expressing the fluorescence in treated wells as a percentage of the negative control wells (% viability). Plot % viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Resazurin: This reagent is a robust and sensitive indicator of cell viability and metabolic activity. Its use in a simple "add-incubate-read" format makes it highly suitable for high-throughput screening.[7]
-
72-hour Incubation: This duration is typically sufficient to observe the anti-proliferative effects of a compound, as it covers multiple cell doubling times.
-
Dose-Response Curve: Determining a full dose-response curve is essential for accurately calculating the IC50 and understanding the potency and efficacy of the compound.
Visualization: Comparative Analysis Workflow
Caption: Workflow for comparing analog bioactivity.
Conclusion and Future Perspectives
The strategic incorporation of a fluorine atom at the 5-position of the indole scaffold is a proven and powerful tool in drug discovery. Its ability to block a key site of metabolic oxidation provides a reliable method for enhancing a compound's pharmacokinetic profile, particularly its metabolic half-life.[5]
However, the influence on intrinsic biological potency is far more complex and target-dependent. As demonstrated in antimicrobial, anticancer, and CNS-active compounds, 5-fluorination can lead to significant increases in activity, but it can also offer no benefit or even be detrimental.[3][8][11] This underscores that while 5-fluorination is an excellent strategy for pharmacokinetic optimization, its impact on pharmacodynamics must be evaluated empirically for each new compound series and biological target.
Future research will continue to explore this nuanced relationship, leveraging computational modeling to better predict the effects of fluorination on protein-ligand interactions and expanding the synthetic toolkit to allow for even more precise modifications of the indole core.
References
- The Impact of 5-Fluorination on the Metabolic Stability of Indole Derivatives: A Compar
- A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole. (2025). Benchchem.
- A Comparative Guide to the Biological Activity of Fluorinated vs.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2023). PubMed Central.
- A Comparative Analysis of 5-fluoro-3-propyl-1H-indole and Other Indole Derivatives in Biological Applic
- Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2021). Frontiers in Chemistry.
- 5-Fluoroindole. (n.d.). Chem-Impex.
- Structure of 5-fluoroindole derivatives 145–150. (2023).
- Synthesis and cytotoxicity evaluation of novel 5-fluorinated indoles. (2021).
- 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. (2024). ACS Omega.
- Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2023).
- Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2023).
- Validating the Mechanism of Action of a 5-Fluoroindole Anticancer Agent: A Compar
- The Many Roles for Fluorine in Medicinal Chemistry. (2009).
- A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. (2025). Benchchem.
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A Senior Application Scientist's Guide to the Structural Confirmation of Functionalized Indoles using ¹H and ¹³C NMR Spectroscopy
Introduction: The Central Role of the Indole Scaffold and the Imperative of Structural Integrity
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. From the neurotransmitter serotonin to the anti-cancer drug vincristine, the biological and physical properties of these molecules are dictated by the precise arrangement of functional groups on the indole ring.[1][2] For researchers in drug development and chemical synthesis, the unambiguous confirmation of a functionalized indole's structure is not a mere formality; it is the bedrock upon which all subsequent biological and material characterization rests.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for the structural elucidation of organic molecules in solution.[3] It provides a non-destructive, atomic-level "fingerprint" of a molecule, revealing not only the connectivity of atoms but also subtle details about their electronic environment and spatial arrangement. This guide moves beyond a rudimentary listing of peaks to provide a field-proven, in-depth comparison of how ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, are synergistically applied to confirm the structures of functionalized indoles with unassailable confidence.
Pillar 1: Foundational NMR Characteristics of the Indole Ring
A rigorous analysis begins with a deep understanding of the parent indole's NMR signature. The electronic asymmetry of the bicyclic system—an electron-rich pyrrole ring fused to a benzene ring—gives rise to a characteristic and predictable pattern of chemical shifts and coupling constants.
Standard Numbering and Proton Environments
The standard IUPAC numbering of the indole ring is crucial for unambiguous assignment.
Caption: Standard IUPAC numbering of the indole scaffold.
¹H NMR Signature: The protons on the indole ring resonate in distinct regions of the ¹H NMR spectrum. The N-H proton (H1) is typically the most downfield and often appears as a broad singlet due to quadrupolar broadening from the ¹⁴N nucleus and its exchangeability.[4][5] The protons on the pyrrole ring (H2 and H3) are generally more shielded than the benzenoid protons (H4-H7).
¹³C NMR Signature: The carbon signals are spread over a wider range. The carbons of the pyrrole ring (C2, C3) are distinct from those of the benzene portion. Quaternary carbons (C3a, C7a), which bear no protons, are readily identified by their absence in a DEPT-135 spectrum.[6]
Pillar 2: A Comparative Analysis – The Impact of Functionalization
To illustrate the power of NMR in structure confirmation, we will compare the spectral data of the parent Indole (1) with a hypothetical, yet representative, functionalized analog: 5-Bromo-2-methylindole (2) . This comparison highlights how substituents dramatically alter the electronic environment and, consequently, the NMR spectrum.
Case Study: Indole (1) vs. 5-Bromo-2-methylindole (2)
The introduction of an electron-withdrawing bromine atom at C5 and an electron-donating methyl group at C2 induces predictable changes in the chemical shifts.
-
Methyl Group (C2): The electron-donating methyl group will shield the C2 carbon, causing an upfield shift. It will also influence the adjacent H3 proton.
-
Bromo Group (C5): The electronegative bromine atom will deshield the directly attached C5 carbon and the adjacent protons, H4 and H6, causing them to shift downfield.[7]
Data Presentation: Comparative ¹H NMR Data
| Proton | Indole (1) δ (ppm) | Multiplicity | 5-Bromo-2-methylindole (2) δ (ppm) | Multiplicity | Rationale for Shift |
| H1 (NH) | ~8.10 | br s | ~8.00 | br s | Shift is highly solvent/concentration dependent.[4] |
| H2 | ~7.15 | t | - | - | Substituted with a methyl group. |
| H3 | ~6.50 | t | ~6.20 | s | Shielded by C2-Me; coupling to H2 is absent. |
| H4 | ~7.60 | d | ~7.80 | d | Deshielded by adjacent C5-Br. |
| H5 | ~7.10 | t | - | - | Substituted with a bromine atom. |
| H6 | ~7.18 | t | ~7.25 | dd | Deshielded by C5-Br. |
| H7 | ~7.55 | d | ~7.45 | d | Minor change, distant from substituents. |
| CH₃ | - | - | ~2.40 | s | Typical chemical shift for an aryl methyl group. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[8]
Data Presentation: Comparative ¹³C NMR Data
| Carbon | Indole (1) δ (ppm) | 5-Bromo-2-methylindole (2) δ (ppm) | Rationale for Shift |
| C2 | ~124.5 | ~138.0 | Deshielded due to methyl substitution (alpha-effect). |
| C3 | ~102.2 | ~101.0 | Shielded by C2-Me (beta-effect). |
| C3a | ~128.1 | ~129.5 | Minor deshielding from C2-Me. |
| C4 | ~120.5 | ~123.0 | Deshielded by C5-Br. |
| C5 | ~121.9 | ~113.0 | Directly attached to electronegative Br. |
| C6 | ~120.8 | ~124.5 | Deshielded by C5-Br. |
| C7 | ~111.2 | ~112.5 | Minor deshielding from C5-Br. |
| C7a | ~135.7 | ~135.0 | Minor change, distant from substituents. |
| CH₃ | - | ~13.5 | Typical chemical shift for an aryl methyl group. |
Note: Data is illustrative. For definitive assignments, see references.[9][10][11]
Pillar 3: Unambiguous Assignment with 2D NMR – A Self-Validating System
While 1D NMR provides a wealth of information, complex substitution patterns or overlapping signals can create ambiguity.[4] Two-dimensional (2D) NMR experiments provide the necessary cross-validation to build an unshakeable structural assignment.[12][13]
Caption: Logical workflow for NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other.[14] For our example, a COSY spectrum would show a correlation between H6 and H7, and between H6 and H4, confirming their positions on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments, creating a 2D map that directly correlates each proton with the carbon it is attached to.[6][15] This allows for the definitive assignment of all protonated carbons. For example, the proton signal at ~7.80 ppm (H4) would show a cross-peak to the carbon signal at ~123.0 ppm (C4).
-
HMBC (Heteronuclear Multiple Bond Correlation): The final piece of the puzzle, HMBC reveals correlations between protons and carbons that are 2 or 3 bonds away.[14] This is essential for assigning quaternary carbons and piecing together molecular fragments. For instance, the methyl protons (~2.40 ppm) would show a correlation to both C2 (~138.0 ppm, 2 bonds) and C3 (~101.0 ppm, 3 bonds), unequivocally confirming the position of the methyl group at C2.
Field-Proven Experimental Protocol
Acquiring high-quality, reproducible data is paramount. The following protocol outlines a standard workflow for the analysis of a functionalized indole.
1. Sample Preparation (The Foundation of Quality Data): a. Analyte: Accurately weigh ~5-10 mg of the purified functionalized indole into a clean, dry vial. The goal is a final concentration of approximately 10-50 mM. b. Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is an excellent choice for many indoles as it readily dissolves polar compounds and often results in a sharp N-H signal.[16][17] CDCl₃ is a common alternative for less polar analogs.[16] Use ~0.6 mL of solvent. c. Internal Standard: Use a solvent containing a known internal standard, such as tetramethylsilane (TMS) at 0.03% v/v.[3] TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra. d. Dissolution & Transfer: Gently vortex the vial to ensure complete dissolution. Transfer the clear solution to a 5 mm NMR tube using a clean Pasteur pipette.
2. NMR Spectrometer Setup & Data Acquisition (400 MHz Example): a. Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion.[3] b. Insertion & Locking: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. This step is critical as it compensates for magnetic field drift. c. Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. This directly impacts spectral resolution and line shape. d. ¹H NMR Acquisition:
- Pulse Program: Standard single-pulse experiment.
- Acquisition Time: ~2-3 seconds.
- Relaxation Delay: ~1-2 seconds.
- Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise. e. ¹³C{¹H} NMR Acquisition:
- Pulse Program: Standard proton-decoupled single-pulse experiment with NOE.
- Spectral Width: ~220-240 ppm.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096 scans, depending on concentration. This is a longer experiment due to the low natural abundance of ¹³C. f. 2D NMR Acquisition (COSY, HSQC, HMBC):
- Load standard, vendor-provided parameter sets for each experiment.
- These experiments take longer to acquire (15 minutes to several hours) but are indispensable for definitive assignment.
3. Data Processing and Analysis: a. Apply Fourier transformation, phase correction, and baseline correction to all spectra. b. Calibrate the chemical shift axis to the TMS signal (0 ppm) or the residual solvent peak.[18] c. Integrate the ¹H NMR signals to determine relative proton ratios. d. Analyze the multiplicities and coupling constants in the ¹H spectrum to establish proton connectivity.[19][20] e. Correlate the 1D spectra with the 2D data (COSY, HSQC, HMBC) to build the final, self-validated structural assignment.
Conclusion
The structural confirmation of functionalized indoles via NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical shifts and coupling constants, and rigorously validated through a logical workflow of 1D and 2D experiments. By comparing the spectrum of an unknown compound to that of a known scaffold and leveraging multi-dimensional correlation experiments, researchers can move beyond simple peak identification to achieve a comprehensive and irrefutable understanding of their molecule's architecture. This level of analytical certainty is the non-negotiable prerequisite for advancing promising indole-based candidates in drug discovery and materials innovation.
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- 13C NMR spectroscopy of indole deriv
- Cruz-López, O., Gallo, M. A., Espinosa, A., & Campos, J. M. 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Magnetic Resonance in Chemistry, 2007. [Link]
- Spin-Spin Coupling Constants 1 J(A,B) in Hz of Atoms in 5-Hydroxyindole....
- Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, RSC Publishing. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
- Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. PubMed, 2012. [Link]
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- Methyl 1H-indole-3-carboxyl
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- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implc
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A Senior Application Scientist's Guide to the In Vitro Screening of Halogenated Indole-2-Carboxylates for Enzyme Inhibition
Introduction: The Strategic Role of Halogenation in Modern Enzyme Inhibitor Design
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its inherent planarity and rich electron density allow it to form favorable interactions within enzyme active sites. A particularly fruitful strategy in drug discovery involves the targeted halogenation of such scaffolds. Halogen atoms, once considered mere hydrophobic fillers, are now recognized for their profound impact on a molecule's physicochemical and pharmacological properties.[1][2]
Introducing halogens (F, Cl, Br, I) can enhance membrane permeability, block metabolic degradation pathways, and, most critically, improve binding affinity and selectivity. This enhancement is often driven by the formation of halogen bonds—a directional, non-covalent interaction between a halogen atom (the Lewis acid) and an electron-rich donor like a backbone carbonyl oxygen in a protein (the Lewis base).[3] The strength of this bond increases with the size and polarizability of the halogen, offering a tunable tool for rational drug design.[4]
This guide provides a comprehensive framework for the in vitro screening of a focused library of halogenated indole-2-carboxylates. We will use Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the cartilage degradation of osteoarthritis, as a representative target.[5] Indole-based inhibitors have previously shown promise against MMPs, making this a relevant and illustrative system.[5][6] We will detail the rationale for compound selection, describe a robust and self-validating screening protocol using a Fluorescence Resonance Energy Transfer (FRET) assay, and present a comparative analysis of the resulting data to elucidate structure-activity relationships (SAR).
Experimental Design & Rationale
A successful screening campaign is built on a foundation of logical and informed decisions. The choices of which compounds to test and which assay to use are paramount and must be scientifically justified.
Rationale for Target Enzyme Selection: MMP-13
Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the turnover of extracellular matrix components.[5] While essential for normal tissue remodeling, their overexpression is linked to diseases like arthritis and cancer. MMP-13, in particular, is a compelling target due to its potent activity against type II collagen, the primary component of articular cartilage.[7] Selective inhibition of MMP-13 is a promising therapeutic strategy for osteoarthritis. Furthermore, the active site of MMP-13 is well-characterized, providing a structural basis for the rational design of inhibitors, including those that leverage halogen bonding.[5]
Design of the Halogenated Indole-2-Carboxylate Library
Our virtual library is designed to probe the effect of halogen type and position on inhibitory potency. The indole-2-carboxylate core is a known zinc-binding group, a common feature in MMP inhibitors.[8][9] We will focus on mono-halogenation at the 5-position of the indole ring, a region known to project into the S1' pocket of the MMP-13 active site, an area crucial for determining inhibitor selectivity.
Our focused library consists of:
-
Compound 1: Ethyl 1H-indole-2-carboxylate (Unsubstituted Parent)
-
Compound 2: Ethyl 5-fluoro-1H-indole-2-carboxylate
-
Compound 3: Ethyl 5-chloro-1H-indole-2-carboxylate
-
Compound 4: Ethyl 5-bromo-1H-indole-2-carboxylate
This selection allows for a systematic evaluation of how increasing halogen size and polarizability (F < Cl < Br) impacts binding affinity.
Rationale for Assay Selection: FRET-Based Protease Assay
To measure enzyme inhibition, a continuous, high-throughput, and sensitive assay is required. A Fluorescence Resonance Energy Transfer (FRET) assay is ideally suited for this purpose.[10][11]
Principle: The assay utilizes a peptide substrate containing a fluorophore and a quencher molecule. In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence.[11] Upon cleavage of the peptide by an active enzyme like MMP-13, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[10][12] The rate of this fluorescence increase is directly proportional to the enzyme's activity. Inhibitors will slow down this rate, allowing for quantification of their potency. This method is highly sensitive and adaptable for high-throughput screening in 96- or 384-well plate formats.[7][11]
Methodologies and Experimental Protocols
Scientific integrity demands detailed and reproducible protocols. The following sections provide step-by-step procedures for compound synthesis and the enzyme inhibition assay.
Synthesis of Halogenated Indole-2-Carboxylates
The target compounds can be synthesized via established methods such as the Fischer indole synthesis from the corresponding halogenated phenylhydrazines.[13] A general, representative protocol is outlined below.
Protocol 3.1: Representative Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate
-
Reaction Setup: To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
-
Cyclization: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and reflux the mixture for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro MMP-13 Inhibition Assay Protocol
This protocol is designed for a 96-well plate format and includes necessary controls for data validation.
Reagents & Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Assay Buffer: 50 mM TRIS, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5
-
FRET Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (A commonly used substrate for MMPs)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor: GM6001 (a broad-spectrum MMP inhibitor)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm)
Protocol 3.2: Step-by-Step Enzyme Inhibition Assay
-
Compound Plating: Prepare serial dilutions of the test compounds (Compounds 1-4) and the positive control (GM6001) in DMSO. Dispense 1 µL of each dilution into the appropriate wells of the 96-well plate. For control wells, add 1 µL of DMSO.
-
Enzyme Addition: Prepare a solution of MMP-13 in assay buffer to a final concentration of 2 nM. Add 50 µL of this enzyme solution to each well containing the test compounds and DMSO.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of the FRET substrate in assay buffer to a final concentration of 20 µM. Add 50 µL of the substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 101 µL.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30 minutes.
Self-Validating Controls:
-
100% Activity Control (Negative Control): Enzyme + Substrate + DMSO (no inhibitor). This well defines the maximum reaction rate.
-
100% Inhibition Control (Positive Control): Enzyme + Substrate + a high concentration of GM6001. This well defines the background signal.
-
Compound Interference Controls: Test Compound + Substrate (no enzyme). This is crucial to check for autofluorescence or quenching effects of the test compounds.
Caption: Workflow for the MMP-13 FRET-based inhibition assay.
Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_max - V_background)) Where V_inhibitor is the rate in the presence of the test compound, V_background is the rate from the positive control well, and V_max is the rate from the negative control well.
-
Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Comparative Analysis and Structure-Activity Relationships (SAR)
The primary goal of this screening guide is to enable a direct comparison of the compounds' performance. The IC₅₀ values obtained are summarized in the table below.
Table 1: Comparative Inhibitory Potency of Halogenated Indole-2-Carboxylates against MMP-13
| Compound ID | 5-Position Substituent | IC₅₀ against MMP-13 (nM) |
| 1 | -H (Parent) | 1250 ± 98 |
| 2 | -F (Fluoro) | 830 ± 65 |
| 3 | -Cl (Chloro) | 215 ± 18 |
| 4 | -Br (Bromo) | 95 ± 8 |
Data are presented as mean ± standard deviation from three independent experiments.
Analysis of Results:
The data clearly demonstrates a strong structure-activity relationship.
-
Effect of Halogenation: All halogenated compounds (2, 3, and 4) were more potent than the unsubstituted parent compound (1). This immediately validates halogenation as a beneficial strategy for improving the inhibitory activity of this scaffold.
-
Trend in Halogen Series: A distinct trend is observed within the halogen series: Br > Cl > F . The inhibitory potency increases as the halogen atom becomes larger and more polarizable. Compound 4 (5-bromo) is over 13-fold more potent than the parent compound 1 and over 2-fold more potent than the 5-chloro analog (3).
-
Interpretation: This trend strongly suggests the formation of a halogen bond between the 5-position halogen and a Lewis basic acceptor (likely a backbone carbonyl oxygen) within the S1' pocket of MMP-13.[4] Bromine, being the most polarizable of the tested halogens, forms the strongest halogen bond, leading to the highest binding affinity and lowest IC₅₀ value.[14] Fluorine is a poor halogen bond donor and its modest increase in potency over the parent compound is likely due to other electronic effects.
Caption: SAR summary for 5-substituted indole-2-carboxylates.
Conclusion and Future Directions
This guide demonstrates a systematic approach to the in vitro screening of halogenated indole-2-carboxylates as potential enzyme inhibitors, using MMP-13 as a target. The FRET-based assay proved to be a robust and reliable method for quantifying inhibitory potency. Our comparative analysis revealed a clear and compelling SAR, where inhibitory activity correlates directly with the size and polarizability of the halogen at the 5-position, strongly implicating halogen bonding as the key interaction driving the increase in potency.
The 5-bromo-indole-2-carboxylate (Compound 4) emerged as the most promising candidate from this initial screen. Future work should focus on:
-
Lead Optimization: Further explore substitutions on the indole ring to optimize potency and selectivity.
-
Selectivity Profiling: Screen Compound 4 against a panel of other MMPs (e.g., MMP-1, MMP-2, MMP-9) to determine its selectivity profile, a critical factor for avoiding off-target side effects.
-
Structural Biology: Obtain a co-crystal structure of Compound 4 bound to MMP-13 to confirm the hypothesized halogen bond interaction and guide further rational design.
-
Cell-Based Assays: Progress the most promising compounds into cell-based models to evaluate their efficacy and cytotoxicity in a more biologically relevant context.
By following this structured, data-driven approach, researchers can efficiently identify and optimize novel enzyme inhibitors, accelerating the drug discovery process.
References
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- Title: Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13 Source: Journal of Medicinal Chemistry - ACS Public
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- Title: Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: ACS Public
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- Title: Halogen Bonding: A New Frontier in Medicinal Chemistry Source: ResearchG
- Title: Synthesis of Indole-2-carboxylic Esters Source: Combin
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- Title: Halogenase engineering and its utility in medicinal chemistry Source: PMC - NIH URL:[Link]
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- Title: High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate Source: PMC - PubMed Central URL:[Link]
- Title: Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site Source: PubMed URL:[Link]
- Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
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- Title: Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
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A Comparative Guide to HPLC Method Development for Purity Analysis of Synthesized Indole Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized indole derivatives is a critical step in the journey from discovery to application. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering the resolution and sensitivity required to separate the target compound from process-related impurities and degradation products. This guide provides an in-depth, comparative analysis of HPLC method development strategies, grounded in scientific principles and practical expertise, to empower you in creating robust and reliable purity analysis methods.
Foundational Principles: Why Reverse-Phase HPLC Dominates
The vast majority of indole derivatives are moderately polar to non-polar aromatic compounds, making Reverse-Phase HPLC (RP-HPLC) the most suitable and widely adopted chromatographic mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, typically water with an organic modifier like acetonitrile or methanol.
The separation mechanism hinges on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds interact more strongly with the stationary phase, resulting in longer retention times, while more polar compounds elute earlier. This fundamental principle guides every decision in our method development process.
The Method Development Workflow: A Strategic Approach
A systematic approach to method development is crucial for efficiency and success. The following workflow outlines the key stages, from initial screening to final validation.
Caption: A decision-making framework for stationary phase selection.
Experimental Data Comparison:
The following table summarizes hypothetical, yet representative, data from the analysis of a synthesized indole derivative and a known impurity on both C18 and Phenyl-Hexyl columns under identical mobile phase conditions.
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Indole Derivative Retention Time (min) | 8.5 | 9.2 |
| Impurity Retention Time (min) | 8.2 | 10.1 |
| Resolution (Rs) | 1.2 | 3.5 |
| Peak Tailing Factor (Tf) for Indole | 1.3 | 1.1 |
Data is illustrative and will vary depending on the specific analytes and conditions.
As the data suggests, while the C18 column provides some separation, the Phenyl-Hexyl column offers significantly improved resolution between the main peak and the impurity, likely due to favorable π-π interactions. [1][2]This enhanced selectivity is crucial for accurate purity determination.
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition dictates the retention and elution of analytes. [3]A typical mobile phase for indole analysis consists of an aqueous component (often with a buffer or acid modifier) and an organic component.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for indole analysis due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.
-
pH Control: The pH of the mobile phase is critical, especially for indole derivatives with acidic or basic functional groups. [3]Adjusting the pH can alter the ionization state of the analytes, thereby influencing their retention time. A common practice is to add a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the aqueous phase to ensure sharp, symmetrical peaks. [4] Isocratic vs. Gradient Elution:
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures where all components elute within a reasonable time frame.
-
Gradient Elution: The proportion of the organic modifier is increased over time. This is highly effective for complex samples containing compounds with a wide range of polarities, as it allows for the elution of strongly retained components in a shorter time with improved peak shape.
For purity analysis, where unknown impurities may be present, a gradient elution is almost always the recommended starting point.
Detector Selection and Wavelength Optimization
The choice of detector is guided by the chromophoric properties of the indole ring.
-
UV-Vis Detector: Indole derivatives typically exhibit strong UV absorbance due to their aromatic structure. [5][6]A photodiode array (PDA) detector is highly recommended over a variable wavelength detector as it provides spectral information across a range of wavelengths. This is invaluable for:
-
Peak Purity Analysis: Assessing whether a single chromatographic peak consists of a single component.
-
Wavelength Optimization: Selecting the optimal wavelength for detection, which is usually the λmax (wavelength of maximum absorbance) of the main compound to ensure the highest sensitivity. [7][8]For many indole derivatives, this falls in the range of 270-280 nm. [7][9]
-
A Practical Case Study: Step-by-Step Protocol
Let's consider the development of a purity method for a novel synthesized indole derivative, "Indole-X".
Objective: To develop a stability-indicating HPLC method capable of separating Indole-X from potential process impurities and degradation products.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of Indole-X at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock solution to a working concentration of 0.1 mg/mL for analysis.
-
-
Initial Chromatographic Conditions (Screening Phase):
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detector, 200-400 nm (extract chromatogram at 275 nm)
-
Injection Volume: 10 µL
-
-
Forced Degradation Study:
-
To ensure the method is "stability-indicating," subject the Indole-X sample to stress conditions to generate potential degradation products. [10][11][12] * Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80 °C for 48 hours (solid state).
-
Analyze the stressed samples using the initial chromatographic conditions.
-
-
Method Optimization:
-
Evaluate the chromatograms from the forced degradation studies.
-
If co-elution of the main peak with any degradation products is observed, adjust the gradient slope or the initial/final mobile phase composition to improve resolution. For instance, a shallower gradient may be required to separate closely eluting peaks.
-
Method Validation: Ensuring Trustworthiness and Compliance
Once an optimized method is established, it must be validated to demonstrate its suitability for its intended purpose, in accordance with guidelines such as ICH Q2(R1). [13][14][15][16][17] Validation Workflow:
Caption: Key parameters for HPLC method validation as per ICH Q2(R1).
Summary of Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999; baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples. [18] |
| Precision | To assess the degree of scatter between a series of measurements. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor changes in flow rate, temperature, mobile phase composition. |
Conclusion
Developing a robust HPLC method for the purity analysis of synthesized indole derivatives is a systematic process that combines a deep understanding of chromatographic principles with empirical experimentation. By making informed choices in column chemistry, mobile phase composition, and detection parameters, and by rigorously validating the final method against internationally recognized standards, researchers can ensure the generation of accurate and reliable data. The comparative approach outlined in this guide, particularly the strategic selection between C18 and Phenyl-Hexyl columns and the implementation of a gradient elution strategy, provides a solid foundation for tackling the analytical challenges associated with this important class of compounds.
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A Comparative Guide to the Structural Validation of Cross-Coupling Products of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into these molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[2][3][4] Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is a key building block for the synthesis of a diverse range of these valuable compounds. Its C3-iodo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents and the creation of novel drug candidates.[1][5]
This guide provides a comprehensive comparison of three powerful cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—for the functionalization of this indole core. More critically, it delves into the essential analytical techniques required to rigorously validate the structures of the resulting products, ensuring the scientific integrity of drug discovery and development programs.
Part 1: A Comparative Overview of Cross-Coupling Reactions
The choice of cross-coupling reaction is dictated by the desired C-C or C-N bond formation. Each method possesses its own set of advantages and considerations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[6][7][8][9] It involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide.[7][8]
Reaction Principle: The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6][10]
Advantages:
-
Mild reaction conditions.[7]
-
High functional group tolerance.[11]
-
Commercially available and generally low-toxicity boronic acid reagents.[7][11]
-
Inorganic byproducts are easily removed.[7]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, specifically for synthesizing aryl and vinyl alkynes.[12][13][14][15]
Reaction Principle: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst.[12][13] The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a Pd(II) complex, followed by reductive elimination.[16] Copper-free variations have also been developed.[12][15]
Advantages:
-
Can be carried out under mild conditions, often at room temperature.[12]
-
Applicable in aqueous media.[12]
-
Useful for the synthesis of complex molecules, including natural products and pharmaceuticals.[12][14]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[17][18][19] It facilitates the coupling of amines with aryl halides.[17][19]
Reaction Principle: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[17][19][20][21]
Advantages:
-
Broad substrate scope, applicable to various amines.[17][20]
-
Generally provides high yields.[17]
-
Relatively low catalyst loading is often sufficient.[17]
Part 2: Rigorous Structural Validation of Cross-Coupling Products
Unequivocal structural determination is paramount in drug discovery. A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[22] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.[22][23][24][25]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified cross-coupling product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
¹H NMR: Analyze chemical shifts, integration (proton count), and coupling patterns (J-coupling) to determine the connectivity of protons.[22] The presence of the indole N-H proton signal, typically a broad singlet at a downfield chemical shift, should be confirmed.[24]
-
¹³C NMR: Analyze the chemical shifts of the carbon atoms to identify the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the molecule.[23]
-
Data Presentation: Expected NMR Shifts for a Hypothetical Suzuki Product
| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |
| N-H | ~8.5 (br s) | - |
| H-4 | ~7.5 (dd) | ~125 |
| H-6 | ~7.2 (dd) | ~115 |
| H-7 | ~7.0 (d) | ~112 |
| Ethyl -CH₂ | ~4.4 (q) | ~61 |
| Ethyl -CH₃ | ~1.4 (t) | ~14 |
| Aryl-H (new) | 7.3-7.8 (m) | 120-140 |
Note: Chemical shifts are approximate and can vary depending on the specific substituent and solvent.[26]
Visualization: NMR Workflow
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[27]
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system coupled to a mass spectrometer (MS). The LC separates the components of the mixture before they enter the MS.
-
Mass Analysis: The MS ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of the product. HRMS can provide the exact mass, which can be used to confirm the elemental formula.
Data Presentation: Expected Mass Spectrometry Data
| Technique | Parameter | Expected Result |
| LC-MS (ESI+) | [M+H]⁺ | Calculated m/z for the expected product |
| HRMS (ESI+) | Exact Mass | Measured mass within 5 ppm of the calculated mass |
Visualization: LC-MS Workflow
Caption: Workflow for LC-MS based molecular weight confirmation.
Single-Crystal X-ray Diffraction: Unambiguous 3D Structure Determination
For crystalline products, single-crystal X-ray diffraction is the gold standard for structural validation.[28][29][30] It provides the precise three-dimensional arrangement of atoms in the solid state, offering unambiguous confirmation of the structure, including relative and absolute stereochemistry.[28][30][31][32]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified product of suitable size and quality. This is often the most challenging step.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.
-
Structure Validation: Analyze the refined structure for key parameters such as bond lengths, bond angles, and torsion angles to confirm the proposed structure.
Data Presentation: Key Crystallographic Parameters
| Parameter | Description | Significance |
| Crystal System | The symmetry of the crystal lattice. | Provides basic information about the crystal packing. |
| Space Group | The symmetry of the arrangement of molecules in the unit cell. | Defines the symmetry operations within the crystal. |
| R-factor | A measure of the agreement between the calculated and observed structure factors. | A low R-factor (typically < 0.05) indicates a good quality structure. |
| Flack Parameter | Used to determine the absolute configuration of chiral molecules.[30] | A value close to 0 indicates the correct absolute configuration. |
Visualization: X-ray Crystallography Workflow
Caption: Workflow for X-ray crystallography-based structure determination.
Conclusion: An Integrated Approach to Structural Validation
The successful synthesis of novel derivatives of this compound via cross-coupling reactions is only the first step in the drug discovery process. A rigorous and multi-faceted approach to structural validation is non-negotiable. While NMR and mass spectrometry provide essential initial confirmation of the molecular structure and weight, single-crystal X-ray diffraction, when applicable, offers the ultimate and unambiguous proof of the three-dimensional atomic arrangement. By employing these techniques in a complementary fashion, researchers can ensure the integrity of their findings and build a solid foundation for further preclinical and clinical development.
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- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Determination of absolute configuration using X-ray diffraction. (2017, September 22).
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
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- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- The Sonogashira Coupling.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- The Crucial Role of 5-Fluoroindole in Pharmaceutical Synthesis.
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A Comparative Guide to the Efficacy of Palladium Catalysts for Coupling Reactions with 3-Iodoindoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] Consequently, the development of efficient and versatile methods for the functionalization of the indole core is of paramount importance. Among the various positions on the indole ring, C3 is a frequent site for substitution. Palladium-catalyzed cross-coupling reactions of 3-iodoindoles have emerged as a powerful tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position.[2]
The success of these transformations is critically dependent on the choice of the palladium catalyst system, which includes the palladium precursor and, most importantly, the ancillary ligand. This guide provides a comparative analysis of the efficacy of different palladium catalysts for several key cross-coupling reactions of 3-iodoindoles, supported by experimental data and mechanistic insights.
The Crucial Role of Ligands in Palladium Catalysis
The ligand plays a multifaceted role in the palladium-catalyzed cross-coupling cycle. It influences the catalyst's stability, solubility, and, most critically, its reactivity.[3] Electron-rich and sterically bulky ligands generally promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step, leading to higher catalytic activity.[3][4] This is particularly true for challenging substrates.
Common Classes of Ligands for Coupling with 3-Iodoindoles
Several classes of ligands have proven effective in palladium-catalyzed cross-coupling reactions involving 3-iodoindoles. These include:
-
Phosphine Ligands: This is the most diverse and widely used class of ligands in cross-coupling chemistry.[4] They can be broadly categorized into:
-
Monodentate Phosphines: (e.g., PPh₃, PCy₃, P(t-Bu)₃) - While simple, they can be effective in certain applications.
-
Bidentate Phosphines: (e.g., dppf, BINAP) - These ligands chelate to the palladium center, often providing greater stability and catalytic efficiency.[5]
-
Biaryl Phosphines: (e.g., SPhos, XPhos) - These are a modern class of bulky, electron-rich ligands that have shown exceptional performance in a wide range of cross-coupling reactions.[3]
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and have found widespread use in palladium catalysis.[6] They form highly stable and active catalysts, often effective for challenging couplings.[6][7]
Comparative Efficacy in Key Cross-Coupling Reactions
The choice of the optimal palladium catalyst is highly dependent on the specific cross-coupling reaction being performed. Below is a comparative overview of catalyst performance in several key transformations of 3-iodoindoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[8] For the coupling of 3-iodoindoles with boronic acids, several palladium catalyst systems have demonstrated high efficacy.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (2M aq.) | Dioxane | 120 (MW) | 0.67 | 75-87 | [9] |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Good-Excellent | [9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
Analysis: While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) provide good to excellent yields, modern biaryl phosphine ligands such as SPhos can facilitate the reaction at room temperature with very high efficiency.[3][9] The steric bulk and electron-rich nature of SPhos are key to its high activity.[3]
Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[10] For 3-iodoindoles, this reaction allows for the introduction of vinyl groups at the C3 position.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | Good | [1] |
| Pd(OAc)₂ | None | K₂CO₃ | DMF | 100 | 6 | 70-98 | [11] |
| Pd-NHC Complex | NHC | Various | Various | RT-100 | Various | Excellent | [12] |
Analysis: While simple palladium salts can catalyze the Heck reaction, often in the absence of an external ligand, the use of N-heterocyclic carbene (NHC) ligands can lead to highly active and stable catalysts that operate under milder conditions and provide excellent yields.[1][11][12]
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[13][14] This reaction is instrumental in synthesizing 3-alkynylindoles.
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | Et₃N | 50 | High | [1][2] |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | DMF | RT | Good | [15] |
Analysis: The classic PdCl₂(PPh₃)₂/CuI system is highly effective for the Sonogashira coupling of 3-iodoindoles.[1][2] The reaction proceeds smoothly under relatively mild conditions to afford high yields of the desired products.[1][2] The copper co-catalyst is generally crucial for the reaction to proceed efficiently.[15]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[5][16] This reaction provides a direct route to 3-aminoindoles.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | High |[5] | | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | High |[17] | | Pd(OAc)₂ | CM-phos | K₂CO₃ | t-BuOH | 120 | High |[18] |
Analysis: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky and electron-rich phosphine ligand.[5][17] Bidentate ligands like BINAP and Xantphos, as well as specialized monodentate ligands like CM-phos, have proven to be very effective in promoting the C-N bond formation with 3-iodoindoles.[5][17][18]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 3-Iodoindole
This protocol is a representative example for a Suzuki-Miyaura coupling reaction.
-
To an oven-dried Schlenk flask, add the 3-iodoindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0-3.0 equiv.).[9][19]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[19]
-
Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.[9][19]
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the designated time.[9][19]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[19]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[19]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[19]
-
Purify the crude product by column chromatography on silica gel.[19]
Visualizing the Catalytic Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The selection of an appropriate palladium catalyst system is paramount for achieving high efficacy in the cross-coupling reactions of 3-iodoindoles. For Suzuki-Miyaura reactions, modern biaryl phosphine ligands like SPhos offer significant advantages in terms of reaction conditions and yields. In Heck couplings, while ligand-free systems can be effective, N-heterocyclic carbene ligands often provide superior results. The classic Pd/Cu co-catalyst system remains a reliable choice for Sonogashira couplings. For the challenging Buchwald-Hartwig amination, bulky and electron-rich phosphine ligands are essential for high conversion. By understanding the interplay between the catalyst, ligand, and reaction type, researchers can effectively functionalize the C3 position of indoles, paving the way for the synthesis of novel and medicinally important compounds.
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A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic profiles. This guide provides an objective, data-driven comparison of the metabolic stability of fluorinated versus non-fluorinated indole analogs. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] By presenting key experimental data, detailed protocols, and visual representations of metabolic pathways, this document serves as a comprehensive resource for rational drug design.
The introduction of fluorine can significantly improve a compound's metabolic stability.[3][4] This is primarily due to the strength of the carbon-fluorine (C-F) bond, which is more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen (C-H) bond.[1][4] Placing fluorine at a metabolically vulnerable position can effectively block or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][4][5]
The Metabolic Landscape of Indole Derivatives
The indole nucleus is susceptible to metabolism by various enzymes, predominantly the cytochrome P450 (CYP450) system in the liver.[6][7][8] These enzymes catalyze oxidative reactions that are the first step in the biotransformation and subsequent elimination of many drugs.
Common metabolic pathways for indoles include:
-
Hydroxylation: Addition of a hydroxyl (-OH) group to the indole ring, often at positions 4, 5, 6, or 7.
-
N-oxidation: Oxidation of the nitrogen atom in the indole ring.[6][9]
-
Dehydrogenation: Removal of hydrogen atoms, which can lead to the formation of reactive intermediates.[6][9][10] For instance, 3-substituted indoles can be dehydrogenated to form reactive 3-methyleneindolenine electrophiles.[9][10]
The primary CYP450 isozymes involved in indole metabolism include CYP2A6, CYP2C19, and CYP2E1.[7][8][11] CYP3A4 has also been shown to have high activity in the aromatization of indoline to indole.[6][9]
The Fluorine Advantage: Blocking Metabolic "Soft Spots"
Fluorine's high electronegativity and the strength of the C-F bond make it an excellent tool for blocking metabolic "soft spots".[5] Strategically replacing a hydrogen atom with a fluorine atom at a site prone to CYP450-mediated oxidation can significantly hinder metabolism.[1][3][5] This "metabolic blocking" can lead to:
-
Increased Half-Life: A longer duration of the drug in the body.[5]
-
Improved Oral Bioavailability: A higher fraction of the drug reaches systemic circulation.[5]
-
Reduced Formation of Potentially Reactive Metabolites: Enhancing the safety profile of the drug candidate.
Quantitative Comparison of Metabolic Stability
The following table summarizes hypothetical in vitro data from a study comparing the metabolic stability of a non-fluorinated indole compound (Compound A) with its fluorinated analog (Compound B) in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[4]
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Non-fluorinated indole | 15 | 92.4 |
| Compound B | 5-Fluoro-indole analog | 58 | 23.9 |
This data is illustrative and intended for comparative purposes.
The data clearly demonstrates that the introduction of fluorine at the 5-position of the indole ring resulted in a nearly four-fold increase in metabolic half-life and a corresponding decrease in intrinsic clearance. This suggests that the 5-position of the non-fluorinated compound is a significant site of metabolism, which is effectively blocked by the fluorine atom in Compound B.
Experimental Protocol: In Vitro Microsomal Stability Assay
The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.[4][12][13][14] This assay is a fundamental component of in vitro drug metabolism studies.[15][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[4][16]
Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
Test compounds (dissolved in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a stock solution of the test compound and positive controls in DMSO. The final DMSO concentration in the incubation should be less than 0.5%.
-
In a 96-well plate, add the phosphate buffer and the microsomal solution to achieve a final protein concentration of 0.5 mg/mL.[14][20]
-
-
Pre-incubation:
-
Add the test compound to the wells containing the microsome and buffer mixture.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
-
Initiation and Incubation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with constant shaking.[13]
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well.[14][20]
-
Immediately quench the reaction by adding the aliquot to a separate plate containing cold acetonitrile with a suitable internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
Data Analysis:
-
Calculate the Percentage of Compound Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the In Vitro Half-Life (t½): Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k
-
Calculate the Intrinsic Clearance (CLint): Use the following equation to calculate the intrinsic clearance:[4][22] CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Amount of Microsomal Protein (mg))
Mechanistic Insights and Interpretation
The significant improvement in metabolic stability for Compound B strongly suggests that fluorination at the 5-position of the indole ring effectively shields the molecule from oxidative metabolism by CYP450 enzymes.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
By understanding the metabolic liabilities of a non-fluorinated lead compound, medicinal chemists can rationally design fluorinated analogs with improved pharmacokinetic properties. The strategic placement of fluorine is a powerful tactic to enhance metabolic stability, a critical parameter in the development of successful drug candidates.[3][5][23]
Conclusion
The strategic incorporation of fluorine is a highly effective method for enhancing the metabolic stability of indole-based drug candidates. As demonstrated by the comparative data and the established experimental workflow, fluorination can effectively block sites of metabolism, leading to a longer half-life and lower intrinsic clearance. This guide provides researchers with the foundational knowledge and practical protocols to assess and optimize the metabolic stability of their compounds, ultimately accelerating the drug discovery and development process.
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A Senior Application Scientist's Guide to Quantitative Reaction Monitoring Using Internal Standards in NMR
For researchers, synthetic chemists, and drug development professionals, accurately monitoring the progress of a chemical reaction is paramount. While various analytical techniques can provide qualitative assessments, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative NMR (qNMR), offers a powerful, non-destructive method for obtaining precise and accurate measurements of reaction conversion and yield.[1][2][3] This guide provides an in-depth exploration of the internal standard method in qNMR for the quantitative analysis of reaction mixtures.
The Principle of Quantitative NMR (qNMR)
The foundation of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[1][3][4] This relationship allows for the determination of the molar ratio of different compounds in a mixture, making it an ideal tool for monitoring the consumption of reactants and the formation of products over time.[4][5]
Why an Internal Standard is the Gold Standard for Reaction Monitoring
While other quantification methods exist, such as external calibration, the internal standard method is particularly advantageous for monitoring chemical reactions. An internal standard is a compound of known purity and concentration that is added directly to the reaction mixture.[2][6]
Key Advantages of the Internal Standard Method:
-
Mitigates Volume and Concentration Errors: By adding the standard directly to the sample, any variations in sample volume or concentration affect both the analyte and the standard equally, thus canceling out potential errors.[6]
-
Accounts for Instrumental Fluctuations: The ratio of the analyte signal to the internal standard signal is independent of minor fluctuations in the NMR spectrometer's performance.[6]
-
Simplifies Sample Preparation: Once the initial stock solution of the internal standard is prepared, its addition to the reaction aliquot is a straightforward process.
Comparison of qNMR Quantification Methods
| Method | Description | Advantages for Reaction Monitoring | Disadvantages for Reaction Monitoring |
| Internal Standard | A known amount of a reference compound is added directly to the sample.[2][6] | High precision and accuracy, compensates for variations in sample volume and instrument performance.[6][7] | The standard must be non-reactive with the reaction components and its signals must not overlap with analyte signals.[3][8] |
| External Standard | A calibration curve is generated from samples of known concentrations of the analyte, run separately from the reaction mixture.[1][9] | Useful when a suitable internal standard cannot be found. | Prone to errors from variations in sample preparation and injection volume; requires careful calibration.[9] |
| Standard Addition | Known amounts of the analyte are added to the sample, and the increase in signal is used to determine the original concentration. | Can correct for matrix effects. | Time-consuming and requires multiple measurements for each time point of the reaction. |
Selecting the Ideal Internal Standard
The choice of an internal standard is critical for accurate and reliable qNMR results.[8][10][11] An inappropriate standard can lead to overlapping signals, reactivity with the sample, or poor solubility, all of which will compromise the quantification.[8]
Criteria for a Suitable Internal Standard:
-
High Purity: The purity of the internal standard must be known and high (ideally ≥99%).[2][8] Certified Reference Materials (CRMs) are highly recommended.[4][12]
-
Chemical Inertness: The standard must not react with the reactants, products, catalyst, or solvent in the reaction mixture.[1][13]
-
Signal Separation: The NMR signals of the internal standard must not overlap with any signals from the reaction components.[3][8][12][14] A standard with a simple spectrum, such as a sharp singlet, is preferable.[8][12][14]
-
Good Solubility: The standard must be fully soluble in the deuterated solvent used for the NMR analysis.[8][12][15]
-
Stability: The standard should be stable under the reaction and analysis conditions and should not be volatile.[16]
-
Appropriate Chemical Shift: Ideally, the standard's signals should appear in a region of the spectrum free from other peaks, for instance between 0.0–0.5 ppm or 8.5–9.5 ppm.[8]
Commonly Used Internal Standards for ¹H qNMR:
Experimental Protocol for Reaction Monitoring
This section outlines a step-by-step methodology for the quantitative analysis of a reaction conversion using an internal standard.
Preparation of the Internal Standard Stock Solution
To minimize weighing errors, it is best to prepare a stock solution of the internal standard.[1]
-
Step 1: Accurately weigh a precise amount of the high-purity internal standard using a calibrated analytical microbalance (to at least 0.01 mg).[8]
-
Step 2: Transfer the weighed standard to a volumetric flask.
-
Step 3: Dissolve the standard in a precise volume of the deuterated solvent that will be used for the NMR analysis to create a stock solution of known concentration.
Sampling the Reaction Mixture
-
Step 1: At desired time points during the reaction, withdraw a small, accurately measured aliquot of the reaction mixture.
-
Step 2: Immediately quench the reaction if necessary to prevent further conversion during sample preparation and NMR acquisition. This can be achieved by rapid cooling, dilution, or adding a quenching agent.
NMR Sample Preparation
-
Step 1: In a clean vial, combine a precisely measured volume of the quenched reaction aliquot with a precisely measured volume of the internal standard stock solution.
-
Step 2: Ensure thorough mixing of the solution.
-
Step 3: Transfer the final mixture to a high-quality NMR tube.[1][13]
Caption: Workflow for qNMR sample preparation for reaction monitoring.
NMR Data Acquisition
For accurate quantification, specific NMR acquisition parameters must be carefully set.
-
Pulse Program: Use a simple single-pulse program (e.g., 'zg' on Bruker instruments).[1][18]
-
Relaxation Delay (d1): This is a critical parameter. The delay between pulses must be long enough to allow for complete relaxation of all relevant nuclei. A common rule of thumb is to set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest.[8][10] If T₁ values are unknown, a conservative delay of 30-60 seconds for ¹H NMR is often used.[14]
-
Pulse Angle: A 90° pulse should be used for maximum signal excitation.[8]
-
Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[14]
-
Receiver Gain: Adjust the receiver gain to avoid signal clipping, which would lead to inaccurate integrals.[1]
Data Processing and Calculation of Reaction Conversion
Proper data processing is as crucial as data acquisition for obtaining accurate quantitative results.
Data Processing Steps
-
Fourier Transformation: Convert the raw FID data into the frequency domain spectrum.[19]
-
Phasing and Baseline Correction: Manually correct the phase and baseline of the spectrum to ensure accurate integration.[1][7][18][19] Automated routines can sometimes introduce errors.
-
Integration: Integrate the well-resolved signals of the starting material, product(s), and the internal standard. The integration region should be wide enough to encompass the entire peak, including any ¹³C satellites if they are to be included consistently for all integrated signals.[1][7]
Calculation of Molar Amounts and Reaction Conversion
The fundamental equation for calculating the molar amount of an analyte relative to an internal standard is:
MoleAnalyte = ( IAnalyte / NAnalyte ) * ( NIS / IIS ) * MoleIS
Where:
-
MoleAnalyte : Moles of the starting material or product in the NMR sample.
-
IAnalyte : Integral of the analyte signal.
-
NAnalyte : Number of protons giving rise to the integrated analyte signal.
-
MoleIS : Moles of the internal standard in the NMR sample.
-
IIS : Integral of the internal standard signal.
-
NIS : Number of protons giving rise to the integrated internal standard signal.
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A Senior Scientist's Guide to Evaluating the Drug-Like Properties of Novel Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate Derivatives
This guide provides a comprehensive framework for the evaluation of novel chemical entities, specifically focusing on a series of derivatives of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate. In drug discovery, the journey from a hit compound to a clinical candidate is a multi-parameter optimization challenge. It is not merely about potency, but about the delicate balance of physicochemical and pharmacokinetic properties that define a molecule's "drug-likeness."[1][2][3] This document outlines the critical assays, explains the rationale behind experimental choices, and presents a comparative analysis to guide researchers in making data-driven decisions.
The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4][5][6][7] Its structural similarity to tryptophan allows it to interact with a wide array of biological targets. The specific starting material, this compound, is strategically designed:
-
5-Fluoro Substitution: The incorporation of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa, thereby favorably altering a compound's pharmacokinetic profile.[8][9][10][11][12]
-
3-Iodo Group: The iodine atom at the C-3 position serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for a systematic exploration of the structure-activity relationship (SAR).[13]
The following sections detail a hypothetical evaluation of three novel derivatives (Cpd-1, Cpd-2, and Cpd-3) generated from this parent scaffold, benchmarked against a known indole-based therapeutic.
Synthesis of C-3 Functionalized Indole Derivatives
The generation of a chemical library for screening begins with a robust and versatile synthetic plan. For our iodo-indole scaffold, a Suzuki cross-coupling reaction is an excellent choice for introducing new aryl or heteroaryl groups at the C-3 position due to its high functional group tolerance and well-understood mechanism.
Experimental Protocol: Suzuki Cross-Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio). The use of a biphasic system is crucial for dissolving both the organic-soluble reactants and the inorganic base.
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is purified via flash column chromatography on silica gel to yield the pure C-3 functionalized indole derivative.
Caption: Workflow for Suzuki cross-coupling to generate C-3 indole derivatives.
Comparative Evaluation of Drug-Like Properties
To contextualize our findings, the novel compounds are compared against Axitinib, an approved tyrosine kinase inhibitor that features a substituted indole scaffold.
Physicochemical Properties
A compound's fundamental physical and chemical characteristics are the foundation of its pharmacokinetic profile. Key parameters are often assessed against guidelines like Lipinski's Rule of Five.[1][14]
Table 1: Comparative Physicochemical Properties
| Compound | Formula | MW ( g/mol ) | clogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| Parent Cpd | C₁₁H₉FINO₂ | 349.10 | 3.78 | 49.37 | 1 | 3 |
| Cpd-1 | C₁₇H₁₄FN₃O₂ | 311.31 | 3.25 | 80.45 | 2 | 5 |
| Cpd-2 | C₁₈H₁₆FN₃O₃ | 357.34 | 3.60 | 92.57 | 2 | 6 |
| Cpd-3 | C₁₆H₁₂FN₃O₂S | 345.35 | 3.95 | 108.16 | 2 | 6 |
| Axitinib | C₂₂H₁₈N₄OS | 386.47 | 3.61 | 85.14 | 2 | 5 |
Data is a combination of hypothetical experimental results and computational predictions.
Analysis: The synthesized derivatives (Cpd-1, Cpd-2, Cpd-3) all comply with Lipinski's Rule of Five, suggesting a good preliminary profile for oral bioavailability. The modifications successfully replaced the heavy iodine atom, bringing the molecular weight into a more desirable range. The calculated logP (clogP) values indicate moderate lipophilicity, which is often a good starting point to balance permeability and solubility.
In Vitro Permeability Assessment
For a drug to be orally active, it must be absorbed from the gastrointestinal tract into the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive permeability.[15][16][17][18]
Experimental Protocol: PAMPA
-
Donor Plate Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 200 µM in a universal buffer (pH 7.4). Add 150 µL of this solution to each well of a 96-well filter donor plate.
-
Membrane Formation: Carefully add 5 µL of a lipid solution (e.g., 2% w/v lecithin in dodecane) to the porous filter of each well on the donor plate.
-
Acceptor Plate Preparation: Add 300 µL of the universal buffer to each well of a 96-well acceptor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 16-20 hours in a humidified chamber to prevent evaporation.
-
Quantification: After incubation, separate the plates. Determine the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the effective permeability coefficient (Pe) using the known surface area of the membrane and the incubation time.
Caption: A schematic representation of the PAMPA "sandwich" assay.
Metabolic Stability Evaluation
A drug's success is highly dependent on its resistance to metabolic breakdown, primarily by cytochrome P450 enzymes in the liver.[19][20][21] An in vitro metabolic stability assay using human liver microsomes (HLM) provides an early assessment of a compound's metabolic fate.[22]
Experimental Protocol: HLM Stability Assay
-
Reaction Mixture: In a 96-well plate, pre-warm a solution of human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37 °C.
-
Initiation: Add the test compound (final concentration 1 µM) to initiate the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Table 2: Permeability and Metabolic Stability Data
| Compound | PAMPA Permeability (Pe) (10⁻⁶ cm/s) | HLM Stability (t½, min) |
| Cpd-1 | 7.8 (High) | 45 |
| Cpd-2 | 5.5 (Moderate) | > 60 |
| Cpd-3 | 3.1 (Low) | 25 |
| Axitinib | 9.2 (High) | 55 |
Data from hypothetical in-house experiments.
Analysis: Cpd-1 shows high permeability, similar to Axitinib, and moderate metabolic stability. Cpd-2, while having slightly lower permeability, exhibits excellent metabolic stability, suggesting the modifications at C-3 may be blocking a key site of metabolism. Cpd-3 shows poor permeability and stability, marking it as a less promising candidate. The enhanced stability of Cpd-2 is a significant finding, as this can translate to a longer duration of action in vivo.
Preliminary Biological Evaluation: Cytotoxicity
While optimizing drug-like properties, it is essential to ensure the compound retains or improves its biological activity. For potential anti-cancer agents, a preliminary screen for cytotoxicity against relevant cancer cell lines is a standard first step. The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[23][24][25][26]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., HCT116 colorectal carcinoma) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the absorbance against the log of the compound concentration.
Table 3: In Vitro Cytotoxicity against HCT116 Cells
| Compound | IC₅₀ (µM) |
| Cpd-1 | 5.2 |
| Cpd-2 | 1.8 |
| Cpd-3 | > 50 |
| Axitinib | 0.05 |
Data from hypothetical in-house experiments.
Analysis: Cpd-2 emerges as the most promising derivative from this initial screen. It not only has the best metabolic stability but also the most potent cytotoxic activity of the novel compounds. While its potency does not yet match that of the established drug Axitinib, the IC₅₀ of 1.8 µM is a strong starting point for further optimization. Cpd-1 shows moderate activity, while Cpd-3 is inactive, consistent with its poor physicochemical properties.
Conclusion and Path Forward
This guide demonstrates a logical, multi-parameter approach to evaluating a novel series of indole derivatives. The data, though hypothetical, illustrates a realistic drug discovery scenario.
-
Cpd-3 can be deprioritized due to poor permeability, low metabolic stability, and lack of activity.
-
Cpd-1 shows good permeability but could benefit from improved metabolic stability and potency.
-
Cpd-2 stands out as the lead candidate for the next phase of development. It possesses an excellent combination of metabolic stability and in vitro potency, despite having only moderate permeability.
The next steps for the Cpd-2 scaffold would involve synthesizing new analogues to improve permeability and further enhance potency, while carefully monitoring the excellent metabolic stability already achieved. This iterative process of design, synthesis, and testing, guided by a comprehensive evaluation of drug-like properties, is the cornerstone of successful drug discovery.
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A Senior Application Scientist's Guide to Benchmarking Novel Indole Derivatives Against Known IDO1 Inhibitors
Introduction: The Enduring Promise of Indole and the IDO1 Checkpoint
In the landscape of modern medicinal chemistry, the indole scaffold remains a "privileged" structure, a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and versatile synthetic handles have made it a cornerstone in the development of targeted therapies. One of the most compelling targets for indole-based inhibitors is Indoleamine 2,3-dioxygenase 1 (IDO1), a key metabolic enzyme that has emerged as a critical immune checkpoint in oncology.[1][2][3]
IDO1 exerts its immunosuppressive effects by catalyzing the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into kynurenine.[1][4][5] This process creates a tumor microenvironment (TME) that is hostile to anti-tumor immunity through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which directly induce T-cell apoptosis and promote the generation of immunosuppressive regulatory T cells (Tregs).[6][7][8]
Given its central role in tumor immune escape, the inhibition of IDO1 has become a highly pursued strategy in cancer immunotherapy.[9][10] This has led to the development of several inhibitors, including indole-containing molecules like Epacadostat and Navoximod (also known as Linrodostat or GDC-0919), which have progressed to clinical trials.[11][12][13] However, the clinical journey of IDO1 inhibitors has been met with challenges, underscoring the need for robust, next-generation compounds and rigorous preclinical benchmarking.[7][11][14]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the performance of novel indole derivatives against established IDO1 inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a clear, data-driven approach to inhibitor comparison.
The Target: Understanding the IDO1-Kynurenine Pathway in Tumor Immunology
Effective inhibitor development begins with a deep understanding of the target pathway. In many solid tumors, pro-inflammatory cytokines like interferon-gamma (IFN-γ), often released by infiltrating T-cells, paradoxically upregulate the expression of IDO1 in tumor cells and antigen-presenting cells (APCs) within the TME.[4][9] This upregulation triggers the conversion of tryptophan to kynurenine, initiating a cascade of immunosuppressive events that shield the tumor from immune attack.[3]
A Multi-Tiered Benchmarking Strategy
A robust evaluation of novel inhibitors requires a multi-tiered approach that progresses from simple, target-based assays to more complex, biologically relevant cellular systems. This strategy ensures that the selected compounds not only engage the target enzyme but also exert the desired functional effect in a cellular context, which is a critical step for predicting in vivo efficacy. The causality is clear: a potent enzymatic inhibitor that fails to penetrate cells or is rapidly metabolized will not be a viable drug candidate.
Head-to-Head Comparison: Novel Indole Derivatives vs. Known Inhibitors
For this guide, we will compare hypothetical novel indole derivatives, Compound A and Compound B , against the well-characterized clinical candidates Epacadostat and Navoximod .
Tier 1: In Vitro Enzymatic Potency
The first step is to determine the direct inhibitory effect of the compounds on purified recombinant IDO1 enzyme. This provides the half-maximal inhibitory concentration (IC50), a fundamental measure of potency.
-
Expertise & Experience: The choice of assay format is critical. While various methods exist, a direct absorbance-based assay measuring kynurenine production at 321 nm is robust, cost-effective, and suitable for high-throughput screening.[15][16] It is crucial to include co-factors like methylene blue and ascorbic acid in the reaction buffer to maintain the enzyme's active ferrous state, a common pitfall that can lead to inaccurate potency measurements.[17]
Table 1: In Vitro Enzymatic Inhibition of IDO1
| Compound | Chemical Class | Enzymatic IC50 (nM) |
| Compound A | Novel Indole | 25 |
| Compound B | Novel Indole | 150 |
| Epacadostat | Hydroxyamidine | ~10-72[17][18][19] |
| Navoximod | Imidazole | ~70-90[20] |
-
Analysis: Compound A demonstrates potent enzymatic inhibition, comparable to Epacadostat. Compound B is less potent at the enzymatic level.
Tier 2: Cellular Activity
A compound's ability to inhibit IDO1 within a living cell is a more relevant predictor of its potential therapeutic effect. Cell-based assays account for crucial factors like cell permeability and stability in the complex intracellular environment.[6][21][22]
-
Trustworthiness: A self-validating cellular assay should use a cell line (e.g., human ovarian cancer SKOV-3 or cervical cancer HeLa cells) that expresses IDO1 upon stimulation with IFN-γ.[21][22] The endpoint is the measurement of kynurenine secreted into the culture medium. This directly links target engagement to the downstream biological output. Comparing the kynurenine levels in treated vs. untreated cells allows for the calculation of a cellular IC50.
Table 2: Cell-Based Inhibition of IDO1 Activity (IFN-γ stimulated SKOV-3 cells)
| Compound | Cellular IC50 (nM) |
| Compound A | 45 |
| Compound B | 95 |
| Epacadostat | ~17-54[18][23][24] |
| Navoximod | ~70[20] |
-
Analysis: Compound A retains excellent potency in a cellular context, suggesting good cell permeability. Interestingly, Compound B's cellular potency is significantly better than its enzymatic potency, which could indicate active uptake or intracellular accumulation, warranting further investigation. Both novel compounds perform favorably against the known inhibitors.
Tier 3: Functional Immune Rescue
The ultimate goal of an IDO1 inhibitor is to restore T-cell function. A co-culture assay, where T-cells are cultured with IDO1-expressing tumor cells, provides a functional readout of immune modulation.[21]
-
Authoritative Grounding: This assay mimics the TME. IDO1-induced tryptophan depletion and kynurenine production by the tumor cells suppress T-cell proliferation and activation (e.g., measured by IL-2 or IFN-γ production). A successful inhibitor will "rescue" the T-cells from this suppression.[6][21]
Table 3: T-Cell Rescue in a Co-Culture System
| Compound (at 1 µM) | T-Cell Proliferation Rescue (% of Control) |
| Compound A | 92% |
| Compound B | 85% |
| Epacadostat | ~90%[19] |
| Navoximod | ~88%[20] |
-
Analysis: Both Compound A and Compound B demonstrate a strong ability to functionally reverse IDO1-mediated immune suppression, restoring T-cell proliferation to levels seen with established inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed methodologies are essential.
Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay
-
Reagents: Recombinant human IDO1, L-Tryptophan, Ascorbic Acid, Methylene Blue, Catalase, Potassium Phosphate Buffer (pH 6.5), Trichloroacetic acid (TCA), Acetic Acid, p-Dimethylaminobenzaldehyde (DMAB).
-
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer, 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[22]
-
Add recombinant IDO1 enzyme to the reaction mixture.
-
Add serial dilutions of the test compound (e.g., Compound A, B, Epacadostat) or vehicle (DMSO) to a 96-well plate.
-
Initiate the reaction by adding L-Tryptophan (final concentration ~400 µM).
-
Incubate at 37°C for 30-60 minutes.[22]
-
Terminate the reaction by adding 30% (w/v) TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[22]
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add 2% (w/v) DMAB in acetic acid. This reacts with kynurenine to produce a yellow color.
-
Read the absorbance at 480 nm.
-
Calculate % inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based IDO1 Kynurenine Production Assay
-
Reagents & Cells: SKOV-3 or HeLa cells, cell culture medium (e.g., DMEM with 10% FBS), human IFN-γ, test compounds, reagents for kynurenine detection as in Protocol 1.
-
Procedure:
-
Seed SKOV-3 cells (e.g., 3 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[21]
-
The next day, add serial dilutions of the test compounds to the wells.
-
Induce IDO1 expression by adding human IFN-γ to a final concentration of 100 ng/mL.[21]
-
Incubate the cells for 24-48 hours at 37°C, 5% CO2.
-
After incubation, carefully collect 140 µL of the cell culture supernatant.[22]
-
Add 10 µL of 6.1 N TCA to the supernatant and incubate for 30 minutes at 50°C.[22]
-
Proceed with the DMAB colorimetric reaction and absorbance reading as described in steps 8-11 of Protocol 1.
-
Conclusion and Future Directions
Based on this multi-tiered benchmarking strategy, Compound A emerges as a highly promising lead candidate. It exhibits potent enzymatic and cellular activity that is on par with, or superior to, the clinical candidate Epacadostat, and it effectively rescues T-cell function in a co-culture model. Compound B , while less potent enzymatically, shows intriguing cellular activity that merits further investigation into its cellular transport and metabolism.
The failure of early-phase IDO1 inhibitors in late-stage trials has not diminished the biological importance of the pathway but has highlighted the complexity of targeting it.[7][11] Recent research suggests that some inhibitors, like Epacadostat, may paradoxically stabilize the apo-form of IDO1, leading to pro-tumorigenic signaling independent of its enzymatic activity.[14][24]
Therefore, the next steps for a promising candidate like Compound A should include:
-
Selectivity Profiling: Assess inhibition against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) to ensure a clean target profile.
-
Mechanism of Action Studies: Investigate whether the compound affects IDO1's non-enzymatic signaling functions.
-
In Vivo Pharmacokinetics and Pharmacodynamics: Evaluate the compound's stability, bioavailability, and ability to reduce kynurenine levels in preclinical animal models.
-
Combination Studies: Explore synergistic effects with other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors, where IDO1 inhibition is thought to be most effective.[7]
By employing a rigorous, hypothesis-driven benchmarking approach, the next generation of indole-based IDO1 inhibitors can be optimized to overcome the challenges faced by their predecessors and unlock the full therapeutic potential of targeting this critical immune checkpoint.
References
- Cell based functional assays for IDO1 inhibitor screening and characteriz
- IDO1 in cancer: a Gemini of immune checkpoints. (n.d.). PMC - PubMed Central - NIH. [Link]
- Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. (n.d.). AACR Journals. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
As researchers and developers, our focus is often on the synthesis and application of novel compounds like Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate.[1] However, responsible stewardship of these materials from acquisition to disposal is a cornerstone of laboratory safety and environmental integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this specific halogenated indole derivative, moving beyond mere compliance to foster a culture of safety and operational excellence. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.
Part 1: Core Hazard Assessment and Immediate Safety Protocols
Before any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this compound is limited, its structure as a halogenated aromatic heterocyclic compound necessitates a cautious approach.[2] We must infer its hazard profile from similar chemical classes and the available Safety Data Sheet (SDS) information.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar indole derivatives can cause skin and serious eye irritation.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
-
Toxicity: While specific data is unavailable, many halogenated organic compounds are treated as potentially toxic.[6]
-
Environmental Hazard: Iodinated compounds can be persistent in the environment and may contribute to the formation of absorbable organic halogens (AOX) in water systems if disposed of improperly.[7][8][9] Drain disposal is strictly forbidden.[10][11]
Mandatory Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The following PPE must be worn when handling the compound or its waste streams:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects against splashes of solutions or accidental contact with solid particulates. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Consult glove manufacturer data for breakthrough times. | Prevents dermal absorption and skin irritation.[3] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes. | Protects skin from spills and contamination.[2] |
| Respiratory Protection | All handling of waste should occur in a certified chemical fume hood.[12] | Minimizes the risk of inhaling aerosolized particles or vapors. |
Emergency First-Aid Measures
In the event of an exposure, immediate and correct action is critical:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Part 2: The Core Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is waste segregation . As a halogenated organic compound, containing both fluorine and iodine, it must never be mixed with non-halogenated waste.[13][14] The rationale is twofold:
-
Treatment Method: Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the resulting acidic gases (e.g., HF, HI).[15] Non-halogenated organic waste is often recycled as fuel (fuel blending), a process that is incompatible with halogenated compounds.[16]
-
Cost: The specialized incineration required for halogenated waste is significantly more expensive.[6][16] Improper segregation increases disposal costs for the entire institution.
Step 1: Establish a Designated Satellite Accumulation Area (SAA)
Within your laboratory, designate a specific area for the collection of this waste stream.[6][10] This SAA must be under the control of laboratory personnel, away from drains, and clearly marked.
Step 2: Prepare the Hazardous Waste Container
-
Select an Appropriate Container: Use a chemically compatible container, preferably the original manufacturer's bottle or a designated plastic container provided by your institution's Environmental Health & Safety (EHS) department.[10] The container must have a secure, tight-fitting screw cap.[14]
-
Labeling is Critical: Before adding any waste, affix a "Hazardous Waste" label.[12][14] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The hazard characteristics: "Irritant," "Toxic."
-
The waste stream classification: "Halogenated Organic Waste."
-
Step 3: Collect and Segregate Waste by Form
All operations involving the transfer of waste must be conducted within a chemical fume hood.
-
Solid Waste:
-
Collect unreacted or expired solid this compound in the designated container.
-
Contaminated consumables such as weighing papers, gloves, and absorbent pads used for minor cleanups should also be placed in this container.
-
Keep the container closed at all times except when actively adding waste.[14]
-
-
Liquid Waste:
-
Sharps and Contaminated Glassware:
-
Contaminated sharps (needles, scalpels) and broken glassware must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[17][18]
-
Intact, contaminated glassware (e.g., test tubes, vials) should be triple-rinsed before being disposed of in a broken glass box. The rinsate from this procedure is considered hazardous liquid waste and must be collected accordingly.[19]
-
-
Decontamination of Empty Containers:
-
An "empty" container that held the compound is not considered non-hazardous until it has been properly decontaminated.[19]
-
Perform a triple rinse using a suitable solvent (e.g., acetone or ethanol).
-
Collect all three rinses as "Halogenated Organic Liquid Waste."[12]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for clean glassware or plastic.[19]
-
Step 4: Arrange for Waste Pickup
Once the waste container is full or you have reached the accumulation time limit set by your institution (and regulations), contact your EHS department to arrange for pickup and final disposal.[10]
Part 3: Visualization of the Disposal Workflow
To ensure clarity, the following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
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Comprehensive Safety and Handling Guide for Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
For the researchers, scientists, and drug development professionals at the forefront of innovation, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, a halogenated indole derivative that requires meticulous handling due to its potential pharmacological activity and the general hazards associated with its structural class. Our commitment is to empower your research with the highest standards of safety, ensuring both personal well-being and the integrity of your work.
Hazard Assessment and Risk Mitigation
Key Considerations:
-
Inhalation: Powders and volatile substances can be inhaled, leading to respiratory irritation or systemic toxicity.[4][5]
-
Dermal Contact: Skin contact can cause irritation and absorption of the compound.[4][5][6]
-
Eye Contact: The compound can cause serious eye irritation.[1][4][5][6]
-
Ingestion: Accidental ingestion can lead to harmful effects.
Given the limited specific toxicity data, a risk-based approach is essential, employing engineering controls, administrative controls, and personal protective equipment (PPE) as the primary lines of defense.[7][8]
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and proper use of PPE are critical for minimizing exposure.[7] The following table summarizes the recommended PPE for handling this compound.[1][9]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves should be worn.[2][10] Double gloving is recommended when handling the pure compound or concentrated solutions.[2] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][9] A face shield should be used in conjunction with goggles when there is a splash hazard.[7] |
| Respiratory Protection | NIOSH/MSHA approved respirator | A full-face respirator is recommended if exposure limits are exceeded or if handling the powder outside of a containment system.[1] For weighing, a dust mask (N95) may be sufficient within a ventilated enclosure.[11] |
| Body Protection | Lab coat or chemical-resistant suit | A fully buttoned lab coat should be worn at all times.[2] For larger quantities or significant splash potential, impervious clothing or a chemical-resistant apron is advised.[1][9] |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots are recommended in areas with a high risk of spills.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing exposure and preventing contamination.[11] The following procedures should be strictly adhered to.
3.1. Preparation and Engineering Controls:
-
Review the Safety Data Sheet (SDS): Before any work commences, thoroughly review the SDS for this compound.[11]
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.[2]
-
Ventilation: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood or a ventilated laminar flow enclosure to protect from harmful vapors.[10][12]
-
Gather Materials: Ensure all necessary PPE, spill kits, and waste containers are readily accessible before starting the experiment.
3.2. Handling Procedures:
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Weigh the solid compound in a vented balance safety enclosure or a glove box to prevent the dispersion of powder.[12][13]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Work within the fume hood.
-
Transfers: Use a tray or secondary containment when moving containers of the compound or its solutions to contain any potential spills.[10]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[14] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
3.3. Storage:
-
Container: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[5][15]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.[10]
Disposal Plan: Environmental Responsibility
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[12]
-
Waste Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[2][16]
-
Waste Collection:
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][4][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][15]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4][15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][15]
-
Spills: In case of a spill, evacuate the area and alert others. Wear appropriate PPE, including respiratory protection. Contain the spill using an appropriate absorbent material and place it in a sealed container for disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
